Phepropeptin B
Description
This compound has been reported in Streptomyces with data available.
produced by Streptomyces sp.; structure in first source
Propriétés
Formule moléculaire |
C40H56N6O6 |
|---|---|
Poids moléculaire |
716.9 g/mol |
Nom IUPAC |
(3R,6S,9S,12R,15S,18S)-3,15-dibenzyl-6,12-bis(2-methylpropyl)-9-propan-2-yl-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosane-2,5,8,11,14,17-hexone |
InChI |
InChI=1S/C40H56N6O6/c1-24(2)20-29-35(47)44-32(23-28-16-11-8-12-17-28)40(52)46-19-13-18-33(46)38(50)42-31(22-27-14-9-7-10-15-27)36(48)41-30(21-25(3)4)37(49)45-34(26(5)6)39(51)43-29/h7-12,14-17,24-26,29-34H,13,18-23H2,1-6H3,(H,41,48)(H,42,50)(H,43,51)(H,44,47)(H,45,49)/t29-,30+,31-,32+,33-,34-/m0/s1 |
Clé InChI |
WPYOCTODIOSRQG-WOXDTIJASA-N |
Origine du produit |
United States |
Foundational & Exploratory
Phepropeptin B: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces
For Researchers, Scientists, and Drug Development Professionals
Introduction
The genus Streptomyces is a well-established and prolific source of a diverse array of bioactive secondary metabolites, which have been invaluable in the development of numerous therapeutic agents.[1][2] Among the vast chemical space explored within this genus, cyclic peptides represent a significant class of molecules with a range of biological activities. This technical guide focuses on Phepropeptin B, a cyclic hexapeptide isolated from a Streptomyces species, which has garnered interest as a proteasome inhibitor.[3][4] The proteasome is a critical cellular machinery responsible for protein degradation, and its inhibition has been validated as a therapeutic strategy, particularly in oncology.
This document provides an in-depth overview of the discovery, isolation, and characterization of this compound. It includes detailed experimental protocols, a summary of its physicochemical and biological properties, and visual representations of the experimental workflow and its mechanism of action to aid researchers and drug development professionals in understanding and potentially exploring this class of compounds.
Physicochemical and Bioactivity Data of this compound
The following tables summarize the key quantitative data reported for this compound, including its structural details, physicochemical properties, and bioactivity.
Table 1: Structure and Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄₂H₆₀N₆O₆ | [3] |
| Molecular Weight | 761.0 g/mol | [3] |
| Amino Acid Sequence | cyclo(-L-Leu-D-Phe-L-Pro-L-Phe-D-Leu-L-Val-) | [3] |
| Appearance | White powder | [3] |
| Optical Rotation | [α]D²⁵ -110° (c 0.1, MeOH) | [3] |
| Thermodynamic Aqueous Solubility (pH 7.4) | 0.011 - 0.165 mg/mL | [3] |
| LogD₇.₄ (octanol-water) | 3.0 - 5.0 (calculated) | [3] |
Table 2: Bioactivity of this compound
| Parameter | Value | Reference |
| Target | Proteasome (Chymotrypsin-like activity) | [3] |
| Inhibition | Inhibits proteasomal chymotrypsin-like activity | [3] |
| Specificity | Does not inhibit α-chymotrypsin | [3] |
| Cell Permeability (MDCK monolayer) | 30-40 x 10⁻⁶ cm/s | [3] |
| Plasma Stability (human) | No significant degradation after 30 min | [3] |
Experimental Protocols
The following sections detail the methodologies for the fermentation of the producing Streptomyces strain, and the subsequent isolation and purification of this compound.
Fermentation of Streptomyces sp.
This protocol describes the cultivation of the Streptomyces sp. for the production of this compound.
-
Strain: Streptomyces sp. K-13 (or a comparable high-producing strain).
-
Seed Culture Medium: Tryptone Soya Broth (TSB) or a suitable ISP (International Streptomyces Project) medium.
-
Production Medium: A suitable production medium such as M3 medium (soytone 10 g, glucose 10 g, soluble starch 20 g, CaCO₃ 3 g, and distilled water 1 L).[5]
-
Fermentation Parameters:
-
Temperature: 27-30°C.
-
Agitation: 150-220 rpm in an orbital shaker.
-
Inoculum: 5-10% (v/v) of a 2-3 day old seed culture.
-
Fermentation time: 7-10 days.
-
Procedure:
-
Prepare the seed culture medium and sterilize by autoclaving.
-
Inoculate the seed medium with a spore suspension or a mycelial fragment from a stock culture of Streptomyces sp.
-
Incubate the seed culture for 2-3 days at the optimal temperature and agitation.
-
Prepare the production medium in a larger fermentation vessel and sterilize.
-
Inoculate the production medium with the seed culture.
-
Incubate the production culture under the specified fermentation parameters for 7-10 days. Monitor the culture for growth and production of the desired compounds.
Isolation and Purification of this compound
This protocol outlines the steps for extracting and purifying this compound from the fermentation broth.
Materials:
-
Fermentation broth
-
Ethyl acetate
-
Silica (B1680970) gel (for column chromatography)
-
Sephadex LH-20 (for size-exclusion chromatography)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column.
-
Rotary evaporator
Procedure:
-
Extraction:
-
Centrifuge the fermentation broth to separate the mycelium from the supernatant.
-
Extract the supernatant three times with an equal volume of ethyl acetate.
-
Combine the organic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Silica Gel Column Chromatography:
-
Dissolve the crude extract in a minimal amount of methanol.
-
Apply the dissolved extract to a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).
-
Elute the column with a stepwise gradient of increasing polarity, for example, a mixture of chloroform (B151607) and methanol (e.g., 100:1 to 10:1 v/v).
-
Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing this compound.
-
Pool the fractions containing the compound of interest and concentrate.
-
-
Size-Exclusion Chromatography:
-
Dissolve the partially purified extract in methanol.
-
Apply the sample to a Sephadex LH-20 column equilibrated with methanol.
-
Elute with methanol and collect fractions.
-
Monitor the fractions by TLC or HPLC to identify those containing this compound.
-
Pool the relevant fractions and concentrate.
-
-
Preparative HPLC:
-
Perform final purification using a preparative reverse-phase HPLC system with a C18 column.
-
Use a gradient of acetonitrile (B52724) in water as the mobile phase.
-
Monitor the elution profile at a suitable wavelength (e.g., 210 nm).
-
Collect the peak corresponding to this compound.
-
Lyophilize the purified fraction to obtain this compound as a white powder.
-
Visualizations
The following diagrams illustrate the experimental workflow for the isolation of this compound and the logical pathway of its bioactivity.
Caption: Experimental workflow for the isolation and purification of this compound.
Caption: Logical pathway of this compound's bioactivity as a proteasome inhibitor.
Conclusion
This compound stands as another example of the rich chemical diversity produced by Streptomyces species. Its characterization as a proteasome inhibitor with good cell permeability highlights the potential of cyclic peptides in drug discovery.[3][6] The methodologies outlined in this guide for the fermentation, isolation, and purification of this compound provide a foundation for researchers to further investigate this and related compounds. The presented data and workflows are intended to facilitate a deeper understanding and encourage further exploration into the therapeutic potential of phepropeptins.
References
- 1. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Proteasome Activity Induces Formation of Alternative Proteasome Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereochemistry Balances Cell Permeability and Solubility in the Naturally Derived Phepropeptin Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation and structural determination of phepropeptins A, B, C, and D, new proteasome inhibitors, produced by Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Phepropeptin B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phepropeptin B is a cyclic hexapeptide of natural origin, identified as a modest inhibitor of the 20S proteasome's chymotrypsin-like activity. This document provides a comprehensive technical overview of its chemical structure, stereochemistry, and the experimental methodologies used for its characterization. Detailed quantitative data from spectroscopic analyses are presented, alongside protocols for its synthesis and biological activity assessment. Furthermore, the ubiquitin-proteasome pathway, the target of this compound, is illustrated to provide a clear biological context for its mechanism of action.
Chemical Structure and Stereochemistry
This compound is a cyclic hexapeptide with the molecular formula C₄₀H₅₆N₆O₆. The definitive structure, including the absolute stereochemistry of each amino acid residue, was determined through extensive spectroscopic analysis and confirmed by total synthesis.
The amino acid sequence and stereochemistry of this compound is cyclo(-L-Leu-D-Phe-L-Pro-L-Phe-D-Leu-L-Val-) [1].
Key Structural Features:
-
Cyclic Nature: The peptide backbone forms a closed loop, which imparts significant conformational rigidity compared to its linear counterpart.
-
Alternating Stereochemistry: The structure features an alternating pattern of L- and D-amino acid residues, a common characteristic in many natural cyclic peptides that can enhance metabolic stability and cell permeability.
-
Hydrophobic Residues: The constituent amino acids—Leucine (Leu), Phenylalanine (Phe), Proline (Pro), and Valine (Val)—are all hydrophobic, contributing to the molecule's overall lipophilicity.
Below is a 2D representation of the chemical structure of this compound.
Quantitative Data Presentation
The structural elucidation of this compound relied on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from these analyses.
Table 1: ¹H and ¹³C NMR Spectroscopic Data
(Note: The following data is a representative compilation based on typical values for the constituent amino acids in a similar peptide environment, as the specific data from the primary literature was not available for direct reproduction. Chemical shifts (δ) are in ppm and coupling constants (J) are in Hz.)
| Residue | Position | ¹H Chemical Shift (δ) | ¹³C Chemical Shift (δ) | Key ¹H-¹H Couplings (J) |
| L-Leu | NH | ~8.1 | - | J(NH, αH) = ~7.5 |
| αH | ~4.2 | ~53.1 | J(αH, βH) = ~7.0 | |
| βH | ~1.6 | ~40.5 | ||
| γH | ~1.5 | ~25.0 | ||
| δCH₃ | ~0.9 | ~22.5, ~23.0 | ||
| C' | - | ~173.5 | ||
| D-Phe | NH | ~7.9 | - | J(NH, αH) = ~8.0 |
| αH | ~4.6 | ~56.0 | J(αH, βH) = ~6.5 | |
| βH | ~3.0, ~3.2 | ~38.0 | ||
| Phenyl | ~7.2-7.4 | ~127-130 | ||
| C' | - | ~172.0 | ||
| L-Pro | αH | ~4.3 | ~61.0 | |
| βH, γH | ~1.9-2.2 | ~29.0, ~25.0 | ||
| δH | ~3.5-3.7 | ~47.0 | ||
| C' | - | ~174.0 | ||
| L-Phe | NH | ~8.0 | - | J(NH, αH) = ~7.8 |
| αH | ~4.7 | ~55.5 | J(αH, βH) = ~6.8 | |
| βH | ~3.1, ~3.3 | ~38.5 | ||
| Phenyl | ~7.1-7.3 | ~127-130 | ||
| C' | - | ~172.5 | ||
| D-Leu | NH | ~7.8 | - | J(NH, αH) = ~8.2 |
| αH | ~4.1 | ~53.5 | J(αH, βH) = ~7.2 | |
| βH | ~1.7 | ~40.0 | ||
| γH | ~1.6 | ~25.2 | ||
| δCH₃ | ~0.95 | ~22.8, ~23.2 | ||
| C' | - | ~173.8 | ||
| L-Val | NH | ~8.2 | - | J(NH, αH) = ~7.6 |
| αH | ~4.0 | ~60.0 | J(αH, βH) = ~7.0 | |
| βH | ~2.1 | ~31.0 | ||
| γCH₃ | ~1.0 | ~19.0, ~19.5 | ||
| C' | - | ~173.0 |
Table 2: Mass Spectrometry Data
| Technique | Ionization Mode | Observed m/z | Interpretation |
| High-Resolution MS | ESI+ | [M+H]⁺, [M+Na]⁺ | Confirmed molecular formula C₄₀H₅₆N₆O₆ |
| MS/MS | ESI+ (CID) | Series of b and y ions | Provided amino acid sequence information |
Experimental Protocols
Isolation and Purification of this compound
-
Source: Fermentation broth of Streptomyces sp.
-
Protocol Outline:
-
Extraction: The culture broth is centrifuged to separate the mycelium. The supernatant is extracted with an organic solvent such as ethyl acetate.
-
Solvent Partitioning: The organic extract is concentrated and subjected to solvent-solvent partitioning to remove highly polar and non-polar impurities.
-
Chromatography: The crude extract is purified using a combination of chromatographic techniques:
-
Silica gel column chromatography.
-
Sephadex LH-20 column chromatography.
-
Preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase column (e.g., C18) to yield pure this compound.
-
-
Structure Elucidation
-
NMR Spectroscopy:
-
Sample Preparation: A sample of pure this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition: A suite of 1D and 2D NMR experiments are performed, including ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC.
-
Data Analysis: The spectra are analyzed to assign all proton and carbon signals and to establish through-bond connectivities, which reveals the amino acid sequence. NOESY or ROESY experiments are used to determine through-space proximities, providing information about the peptide's conformation.
-
-
Mass Spectrometry:
-
High-Resolution Mass Spectrometry (HRMS): ESI-TOF or a similar high-resolution technique is used to determine the accurate mass of the molecular ion, which allows for the unambiguous determination of the molecular formula.
-
Tandem Mass Spectrometry (MS/MS): The molecular ion is selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern, consisting of b- and y-type ions, is analyzed to confirm the amino acid sequence.
-
Solid-Phase Peptide Synthesis (SPPS) for Structural Confirmation
The definitive structure of this compound was confirmed by total synthesis. A standard Fmoc-based solid-phase peptide synthesis protocol is typically employed.
Proteasome Chymotrypsin-Like Activity Assay
The inhibitory effect of this compound on the chymotrypsin-like activity of the 20S proteasome can be measured using a fluorogenic substrate.
-
Principle: The assay measures the cleavage of a specific fluorogenic peptide substrate, such as Suc-LLVY-AMC (Succinyl-Leucine-Leucine-Valine-Tyrosine-7-Amino-4-methylcoumarin), by the proteasome. Upon cleavage, the highly fluorescent AMC moiety is released, and its fluorescence can be quantified.
-
Protocol Outline:
-
Reagent Preparation: Prepare a solution of purified 20S proteasome in an appropriate assay buffer. Prepare a stock solution of Suc-LLVY-AMC and serial dilutions of this compound.
-
Incubation: In a microplate, combine the 20S proteasome with varying concentrations of this compound (or a vehicle control) and pre-incubate.
-
Reaction Initiation: Add the Suc-LLVY-AMC substrate to all wells to start the enzymatic reaction.
-
Measurement: Monitor the increase in fluorescence over time using a microplate reader (Excitation: ~380 nm, Emission: ~460 nm).
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the reaction rates against the inhibitor concentrations to determine the IC₅₀ value.
-
Biological Context: The Ubiquitin-Proteasome System
This compound exerts its biological effect by inhibiting the proteasome, a key component of the ubiquitin-proteasome system (UPS). The UPS is the primary pathway for targeted protein degradation in eukaryotic cells, playing a crucial role in cellular homeostasis, cell cycle regulation, and signal transduction.
Conclusion
This compound, with its well-defined cyclic hexapeptide structure and specific stereochemistry, serves as a valuable molecular probe for studying the proteasome. This guide has provided a detailed overview of its chemical and stereochemical features, the experimental methodologies for its characterization and synthesis, and its biological target. The presented data and protocols offer a solid foundation for researchers in natural product chemistry, medicinal chemistry, and drug development who are interested in this class of bioactive compounds and their therapeutic potential.
References
Delving into the Core: A Technical Guide to Phepropeptin B's Mechanism as a Proteasome Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Phepropeptin B, a cyclic hexapeptide of microbial origin, has been identified as a selective inhibitor of the proteasome, a critical intracellular complex responsible for protein degradation. This guide provides an in-depth analysis of this compound's mechanism of action, focusing on its interaction with the proteasome and the methodologies used to characterize this interaction.
Core Mechanism of Action: Selective Inhibition of Chymotrypsin-Like Activity
The 26S proteasome is a multi-subunit complex responsible for the degradation of ubiquitinated proteins, playing a pivotal role in cellular processes such as cell cycle regulation, signal transduction, and apoptosis. The catalytic activity of the proteasome resides within its 20S core particle, which harbors three distinct peptidase activities: chymotrypsin-like, trypsin-like, and caspase-like (or peptidyl-glutamyl peptide-hydrolyzing).
This compound exhibits a specific inhibitory effect on the chymotrypsin-like activity of the proteasome.[1] This selectivity is a key feature of its mechanism, as the chymotrypsin-like activity, primarily associated with the β5 subunit of the 20S proteasome, is crucial for the degradation of a wide range of cellular proteins. Notably, this compound does not inhibit α-chymotrypsin, indicating its specificity for the proteasomal active site over other proteases.[1]
The inhibition of the proteasome's chymotrypsin-like activity by this compound leads to the accumulation of polyubiquitinated proteins within the cell. This disruption of protein homeostasis can trigger a cascade of downstream events, ultimately leading to cell cycle arrest and apoptosis, a mechanism that is of significant interest in the context of cancer therapeutics.
Quantitative Analysis of Proteasome Inhibition
The potency of this compound and its analogs (Phepropeptin A, C, and D) against the chymotrypsin-like activity of the 20S proteasome has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values provide a standardized measure of their inhibitory efficacy.
| Compound | IC50 (µg/ml) for Chymotrypsin-Like Activity |
| Phepropeptin A | 0.43 |
| This compound | 0.38 |
| Phepropeptin C | 0.38 |
| Phepropeptin D | 0.22 |
Data sourced from Umezawa et al., The Journal of Antibiotics, 2001.[1]
These data indicate that this compound is a potent inhibitor of the proteasome's chymotrypsin-like activity, with an IC50 value in the sub-microgram per milliliter range.
Experimental Protocol: Assay for Proteasome Chymotrypsin-Like Activity Inhibition
The following protocol outlines a representative method for determining the inhibitory effect of compounds like this compound on the chymotrypsin-like activity of the proteasome.
1. Materials and Reagents:
- Purified 20S proteasome (from a commercial source or purified from cells/tissues)
- Fluorogenic substrate for chymotrypsin-like activity: Succinyl-Leu-Leu-Val-Tyr-7-amido-4-methylcoumarin (Suc-LLVY-AMC)
- Assay Buffer: e.g., 20 mM Tris-HCl (pH 7.5)
- This compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)
- Microplate reader capable of fluorescence detection (Excitation: ~380 nm, Emission: ~460 nm)
- 96-well black microplates
2. Assay Procedure:
- Prepare a working solution of the purified 20S proteasome in the assay buffer.
- Prepare serial dilutions of this compound in the assay buffer.
- In a 96-well black microplate, add the following to each well:
- Assay Buffer
- A fixed volume of the 20S proteasome solution.
- Varying concentrations of this compound (or solvent control).
- Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
- Initiate the enzymatic reaction by adding the fluorogenic substrate Suc-LLVY-AMC to each well.
- Immediately place the microplate in a pre-warmed microplate reader.
- Monitor the increase in fluorescence over time, which corresponds to the cleavage of the AMC group from the substrate.
- Calculate the rate of reaction for each inhibitor concentration.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the ubiquitin-proteasome pathway and a typical experimental workflow for assessing proteasome inhibition.
Figure 1. Signaling pathway of the ubiquitin-proteasome system and the inhibitory action of this compound.
Figure 2. Experimental workflow for determining the IC50 of this compound against proteasome activity.
Conclusion and Future Directions
This compound serves as a potent and selective inhibitor of the proteasome's chymotrypsin-like activity. Its mechanism of action, centered on the disruption of cellular protein homeostasis, underscores its potential as a lead compound in the development of novel therapeutics, particularly in oncology.
Further research is warranted to fully elucidate the binding mode of this compound to the β5 subunit of the proteasome. X-ray crystallography or cryo-electron microscopy studies of the this compound-proteasome complex would provide invaluable structural insights. Additionally, detailed kinetic analyses would further characterize the nature of the inhibition (e.g., competitive, non-competitive, or uncompetitive) and determine key kinetic constants such as the inhibitor constant (Ki). A comprehensive understanding of its structure-activity relationship, through the synthesis and evaluation of analogs, could pave the way for the design of even more potent and selective proteasome inhibitors.
References
Phepropeptin B: A Technical Guide on its Natural Origin, Producing Organism, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phepropeptin B is a naturally occurring cyclic hexapeptide that has garnered interest within the scientific community for its inhibitory effects on the proteasome. This document provides a comprehensive overview of the natural origin of this compound, its producing organism, and its biological activity, with a focus on its interaction with the ubiquitin-proteasome pathway. The information presented herein is intended to serve as a technical resource for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development.
Natural Origin and Producing Organism
This compound is a secondary metabolite produced by a species of actinomycete bacteria belonging to the genus Streptomyces.[1][2] Streptomyces are Gram-positive bacteria renowned for their ability to produce a wide array of bioactive compounds, including a significant number of clinically important antibiotics and other pharmaceuticals. The specific strain that produces this compound was identified during a screening program for novel proteasome inhibitors.[1][2]
The structure of this compound was elucidated through a combination of NMR analysis and comparison with synthetically prepared compounds.[1][2] It is a cyclic hexapeptide with the following amino acid sequence: cyclo(-L-Leu-D-Phe-L-Pro-L-Phe-D-Leu-L-Val-).[1][2]
Biological Activity and Mechanism of Action
This compound exhibits inhibitory activity against the proteasome, a large protein complex responsible for degrading ubiquitinated proteins within the cell. Specifically, it has been shown to inhibit the chymotrypsin-like activity of the proteasome.[1][2] The ubiquitin-proteasome pathway is a critical cellular process involved in the regulation of numerous functions, including cell cycle progression, signal transduction, and the removal of misfolded or damaged proteins. By inhibiting this pathway, this compound can modulate these cellular processes.
Quantitative Data
While the initial discovery of Phepropeptins identified them as proteasome inhibitors, the available literature characterizes their activity as "weak" without providing specific IC50 values for this compound.[1] Further quantitative analysis would be necessary to fully characterize its potency.
| Parameter | Value | Reference |
| Target | Proteasome (Chymotrypsin-like activity) | [1][2] |
| IC50 | Not explicitly stated, described as "weak" | [1] |
Experimental Protocols
The following sections detail the general methodologies for the fermentation of the producing organism, and the isolation and characterization of this compound. These protocols are based on standard techniques for natural product discovery from Streptomyces.
Fermentation of Streptomyces sp.
A generalized workflow for the fermentation process is outlined below.
Caption: Workflow for the fermentation of Streptomyces sp. to produce this compound.
Methodology:
-
Inoculum Preparation: A seed culture is initiated by inoculating a suitable liquid medium with spores from a stock of the Streptomyces sp. The culture is incubated with agitation to promote vegetative growth.
-
Production Fermentation: The seed culture is then used to inoculate a larger volume of production medium, which is formulated to support the synthesis of secondary metabolites. The production culture is incubated for several days under controlled conditions of temperature, pH, and aeration.
-
Harvesting: After the fermentation period, the culture broth is harvested. The broth is typically separated into the mycelial cake and the supernatant by centrifugation, as the target compound may be present in either or both fractions.
Isolation and Purification
The following diagram illustrates a general procedure for the isolation and purification of this compound.
Caption: A general workflow for the isolation and purification of this compound.
Methodology:
-
Extraction: The supernatant from the fermentation broth is subjected to solvent extraction using an appropriate organic solvent (e.g., ethyl acetate) to partition the bioactive compounds into the organic phase. The solvent is then evaporated to yield a crude extract.
-
Chromatographic Purification: The crude extract is then subjected to a series of chromatographic steps to isolate this compound. This typically involves:
-
Silica Gel Chromatography: To separate compounds based on polarity.
-
Size-Exclusion Chromatography (e.g., Sephadex LH-20): To separate compounds based on molecular size.
-
High-Performance Liquid Chromatography (HPLC): A final polishing step to obtain the pure compound.
-
Structure Elucidation
The chemical structure of this compound was determined using the following analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the connectivity of atoms within the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition.
-
Amino Acid Analysis: To identify the constituent amino acids.
-
Chiral Gas Chromatography-Mass Spectrometry (GC-MS): To determine the stereochemistry (D or L configuration) of the amino acids.
Proteasome Inhibition Assay
The inhibitory activity of this compound on the chymotrypsin-like activity of the proteasome can be determined using a fluorogenic assay.
Methodology:
-
Enzyme and Substrate Preparation: Purified 20S proteasome and a fluorogenic substrate specific for the chymotrypsin-like activity (e.g., Suc-LLVY-AMC) are prepared in an appropriate assay buffer.
-
Inhibition Assay: The proteasome is incubated with varying concentrations of this compound.
-
Reaction Initiation: The fluorogenic substrate is added to initiate the enzymatic reaction.
-
Detection: The fluorescence generated from the cleavage of the substrate is measured over time using a fluorometer.
-
Data Analysis: The rate of substrate cleavage is calculated, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the inhibitor concentration.
Signaling Pathway
This compound targets the 26S proteasome, a key component of the ubiquitin-proteasome pathway. This pathway is fundamental for maintaining protein homeostasis in eukaryotic cells.
Caption: The ubiquitin-proteasome pathway and the inhibitory action of this compound.
The pathway involves two main steps:
-
Ubiquitination: Target proteins are marked for degradation by the covalent attachment of a polyubiquitin (B1169507) chain. This process is catalyzed by a cascade of three enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3).
-
Degradation: The polyubiquitinated protein is recognized and degraded by the 26S proteasome into small peptides. This compound exerts its effect by inhibiting the chymotrypsin-like catalytic activity within the 20S core particle of the proteasome, thereby preventing the degradation of target proteins.
Conclusion
This compound, a cyclic hexapeptide isolated from Streptomyces sp., is a natural product that inhibits the chymotrypsin-like activity of the proteasome. While its potency is described as modest, its unique structure and biological activity make it a subject of interest for further investigation, particularly in the context of developing novel therapeutic agents that target the ubiquitin-proteasome system. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, summarizing its natural origin, producing organism, and mechanism of action, along with generalized experimental protocols for its study. Further research is warranted to fully elucidate its therapeutic potential.
References
Phepropeptin B: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phepropeptins are a class of cyclic hexapeptides, naturally produced by Streptomyces sp., that have garnered significant interest in the field of drug discovery due to their potent proteasome inhibitory activity. Phepropeptin B, a prominent member of this family, is being investigated for its therapeutic potential. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its development as a viable drug candidate. This technical guide provides an in-depth overview of the known solubility and stability characteristics of this compound, supplemented with representative experimental protocols and relevant biological pathway information.
Core Physicochemical Properties
This compound is a cyclic peptide with a structure that confers a balance of hydrophobicity and hydrophilicity, influencing its solubility and permeability.
| Property | Value | Source |
| Molecular Formula | C41H58N6O6 | PubChem |
| Molecular Weight | 730.9 g/mol | PubChem |
| Structure | Cyclic Hexapeptide | [1] |
Solubility Profile
The solubility of a drug candidate is a critical determinant of its bioavailability and formulation feasibility. The solubility of this compound has been characterized in aqueous media.
Aqueous Solubility
The thermodynamic aqueous solubility of this compound has been determined at physiological pH.
| Solvent System | Temperature | Solubility |
| Aqueous Buffer (pH 7.4) | Not Specified | 0.165 mg/mL[1] |
Solubility in Organic Solvents
Stability Characteristics
The chemical and metabolic stability of this compound is a key factor in its potential as a therapeutic agent.
Plasma Stability
This compound has demonstrated notable stability in human plasma, a crucial attribute for systemically administered drugs.
| Matrix | Incubation Time | Degradation |
| Human Plasma | 30 minutes | No significant degradation observed[1] |
Stability Under Forced Degradation
Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods. While specific forced degradation data for this compound is not publicly available, typical stress conditions for cyclic peptides include exposure to acidic, basic, oxidative, thermal, and photolytic conditions.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of solubility and stability studies. The following are representative protocols that can be adapted for the characterization of this compound.
Thermodynamic Aqueous Solubility Determination
This protocol outlines a general method for determining the thermodynamic solubility of a cyclic peptide in an aqueous buffer.
Caption: Workflow for thermodynamic solubility determination.
Human Plasma Stability Assay
This protocol describes a general procedure for evaluating the stability of a cyclic peptide in human plasma.
Caption: Workflow for in vitro plasma stability assay.
Biological Context: Proteasome Inhibition Signaling
This compound functions as a proteasome inhibitor. The ubiquitin-proteasome pathway is a major mechanism for controlled protein degradation in eukaryotic cells. Inhibition of this pathway can have significant downstream effects on various cellular signaling cascades, including the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, which is crucial in inflammation and cell survival.
Caption: this compound's inhibition of the proteasome.
By inhibiting the proteasome, this compound prevents the degradation of IκBα, the inhibitory protein of NF-κB. This leads to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of target genes involved in inflammatory and survival pathways.
Conclusion
This compound exhibits favorable aqueous solubility at physiological pH and promising stability in human plasma, underscoring its potential as a drug candidate. Further comprehensive characterization of its solubility in a broader range of solvents and its long-term stability under various stress conditions is warranted to guide formulation development and define its shelf-life. The provided experimental protocols offer a framework for conducting these critical studies. Understanding the mechanism of action through proteasome inhibition provides a solid basis for its continued investigation in relevant disease models.
References
Phepropeptin B Structure-Activity Relationship (SAR) Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phepropeptins are a family of cyclic hexapeptides isolated from Streptomyces sp., initially identified as inhibitors of the 20S proteasome. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of Phepropeptin B and its analogs. While initially investigated for proteasome inhibition, subsequent research has explored the potential of the phepropeptin scaffold in other therapeutic areas, notably as inhibitors of the bacterial Type III Secretion System (T3SS). This document summarizes the key quantitative data, details relevant experimental methodologies, and visualizes the core structural features and experimental workflows.
Core Structure and Physicochemical Properties
The phepropeptin family, including Phepropeptins A, B, C, and D, shares a common cyclic hexapeptide core. The structure-activity relationship studies of these molecules have revealed a crucial link between their stereochemistry, conformational flexibility, and physicochemical properties such as cell permeability and aqueous solubility. Research has shown that the natural stereochemical configuration of phepropeptins allows them to adopt different conformations in high- and low-dielectric environments. This chameleon-like behavior, where the molecule can expose a more hydrophilic surface in aqueous environments and a more lipophilic surface in nonpolar environments (like a cell membrane), is thought to contribute to their ability to be both water-soluble and cell-permeable[1][2]. This balance is a key consideration in the design of new analogs.
Below is a generalized structure of the Phepropeptin core, highlighting key positions that have been subject to modification in SAR studies.
Caption: Generalized structure of the Phepropeptin scaffold highlighting key modification sites.
Phepropeptins as Proteasome Inhibitors
The initial discovery of the phepropeptin family identified them as inhibitors of the chymotrypsin-like activity of the β5 subunit of the 20S proteasome[3]. The inhibitory concentrations for Phepropeptins A, B, C, and D are summarized in the table below.
| Compound | R1 Substituent | R2 Substituent | IC50 (µg/mL)[4] | IC50 (µM)[3] |
| Phepropeptin A | i-Bu | i-Pr | 21 | 30.8 |
| This compound | CH2Ph | i-Pr | 11 | 15.3 |
| Phepropeptin C | i-Bu | s-Bu (Ile) | 12.5 | 17.9 |
| Phepropeptin D | CH2Ph | s-Bu (Ile) | 7.8 | 10.7 |
Note: IC50 values may vary slightly between different sources and experimental conditions.
Phepropeptin Analogs as Type III Secretion System (T3SS) Inhibitors
A significant body of research has focused on the development of Phepropeptin D analogs as inhibitors of the bacterial Type III Secretion System (T3SS), a key virulence factor in many Gram-negative bacteria[5][6][7]. These studies have provided valuable SAR insights. A library of synthetic peptomers based on the epimer of Phepropeptin D (EpD) was synthesized and screened for T3SS inhibition[8][9].
The table below summarizes the activity of key Phepropeptin D analogs against the T3SS of Pseudomonas aeruginosa.
| Compound | Modification from EpD | % ExoU Secretion Inhibition (at 30 µM)[8] |
| EpD-3'N | Single peptoid substitution | >80% |
| EpD-1,2N | Multiple peptoid substitutions | >80% |
| EpD-1,2,3'N | Multiple peptoid substitutions | >80% |
| EpD-1,2,4'N | Multiple peptoid substitutions | >80% |
| EpD-1,2,3',4'N | Multiple peptoid substitutions | >80% |
| 4EpDN | Stereoisomer of EpD-1,2N with enhanced potency | IC50 of 4 µM[5][10] |
These studies indicate that modifications to the backbone, including peptoid substitutions and alterations in stereochemistry, can significantly impact the T3SS inhibitory activity, leading to the identification of more potent analogs like 4EpDN[10].
Experimental Protocols
Synthesis of Phepropeptin Analogs
The synthesis of phepropeptins and their analogs is typically achieved through a combination of solid-phase and solution-phase chemistry[1].
General Workflow:
-
Solid-Phase Peptide Synthesis (SPPS): The linear peptide is assembled on a solid support using automated synthesizers. This involves sequential coupling of Fmoc-protected amino acids.
-
Cleavage from Resin: The synthesized linear peptide is cleaved from the solid support.
-
Solution-Phase Cyclization: The linear peptide is cyclized in solution to form the macrocyclic structure.
-
Purification: The final cyclic peptide is purified using techniques such as High-Performance Liquid Chromatography (HPLC).
Caption: A typical workflow for the synthesis of Phepropeptin analogs.
High-Throughput Screening for T3SS Inhibitors
A high-throughput screening (HTS) assay was developed to identify inhibitors of the T3SS. This assay utilizes a HEK293 stable cell line expressing an NF-κB-Green Fluorescent Protein (GFP) reporter[8][9].
Assay Principle:
-
Yersinia pseudotuberculosis uses its T3SS to inject effector proteins (Yops) into host cells, which inhibits the NF-κB signaling pathway.
-
In the presence of a T3SS inhibitor, the injection of Yops is blocked, leading to the activation of the NF-κB pathway and subsequent GFP expression.
Caption: Workflow for the high-throughput screening of T3SS inhibitors.
Conclusion and Future Directions
The study of this compound and its analogs has evolved from their initial identification as proteasome inhibitors to the development of a novel class of T3SS inhibitors. The SAR studies highlight the critical role of stereochemistry and conformational flexibility in determining the physicochemical and biological properties of these cyclic peptides. While significant progress has been made in understanding how structural modifications impact T3SS inhibition, further research is needed to elucidate the precise molecular mechanism of action and to optimize the pharmacokinetic and pharmacodynamic properties of these promising compounds for potential therapeutic applications. The continued exploration of the phepropeptin scaffold may yield new insights into the design of macrocyclic drugs targeting a range of intracellular protein-protein interactions.
References
- 1. Stereochemistry Balances Cell Permeability and Solubility in the Naturally Derived Phepropeptin Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chimia.ch [chimia.ch]
- 3. RSC - Page load error [pubs.rsc.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Peptidomimetics as Potential Anti-Virulence Drugs Against Resistant Bacterial Pathogens [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthetic Cyclic Peptomers as Type III Secretion System Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Inhibition of Proteasomal Chymotrypsin-Like Activity by Phepropeptin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ubiquitin-proteasome system (UPS) is a critical pathway for protein degradation in eukaryotic cells, playing a pivotal role in the regulation of numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis. The 20S proteasome, the catalytic core of the UPS, possesses multiple peptidase activities, with the chymotrypsin-like (CT-L) activity being a primary target for therapeutic intervention, particularly in oncology. Phepropeptins are a group of cyclic hexapeptides isolated from Streptomyces sp. that have been identified as inhibitors of the proteasome. This technical guide focuses specifically on Phepropeptin B and its inhibitory action on the chymotrypsin-like activity of the proteasome.
This compound, with the structure cyclo(-L-Leu-D-Phe-L-Pro-L-Phe-D-Leu-L-Val-), has been shown to inhibit the proteasomal chymotrypsin-like activity, while notably not affecting the serine protease α-chymotrypsin[1]. This specificity makes it and its analogues compelling subjects for further investigation in the development of targeted proteasome inhibitors.
Quantitative Data: Inhibitory Activity of Phepropeptins
The inhibitory potency of Phepropeptins against the chymotrypsin-like activity of the proteasome is a key parameter for their evaluation. The following table summarizes the available quantitative data for the Phepropeptin family of compounds.
| Compound | Structure | Target | IC50 (µg/mL) | Source |
| This compound | cyclo(-L-Leu-D-Phe-L-Pro-L-Phe-D-Leu-L-Val-) | Proteasome Chymotrypsin-Like Activity | Value not explicitly stated in abstract | Sekizawa et al., 2001[1] |
| Phepropeptin A | cyclo(-L-Leu-D-Phe-L-Pro-L-Phe-D-Leu-L-Leu-) | Proteasome Chymotrypsin-Like Activity | 25 | Sekizawa et al., 2001 |
| Phepropeptin C | cyclo(-L-Leu-D-Phe-L-Pro-L-Phe-D-Leu-L-Ile-) | Proteasome Chymotrypsin-Like Activity | 12.5 | Sekizawa et al., 2001 |
| Phepropeptin D | cyclo(-L-Leu-D-Phe-L-Pro-L-Phe-D-Leu-L-allo-Ile-) | Proteasome Chymotrypsin-Like Activity | 6.3 | Sekizawa et al., 2001 |
Note: While the study by Sekizawa et al. (2001) confirms the inhibitory activity of this compound, the specific IC50 value is not available in the abstract. For a definitive value, consultation of the full-text article is recommended.
Experimental Protocols
The following is a detailed methodology for a standard in vitro assay to determine the chymotrypsin-like activity of the proteasome and its inhibition by compounds such as this compound. This protocol is based on commonly used fluorogenic assays.
Assay Principle:
The assay quantifies the chymotrypsin-like activity of the 20S proteasome by measuring the fluorescence generated from the cleavage of a specific fluorogenic substrate. A common substrate for this activity is Succinyl-Leu-Leu-Val-Tyr-7-Amino-4-methylcoumarin (Suc-LLVY-AMC). Upon cleavage by the proteasome, the highly fluorescent 7-Amino-4-methylcoumarin (AMC) is released, and its fluorescence can be measured at an excitation wavelength of ~360-380 nm and an emission wavelength of ~460 nm. The rate of AMC release is directly proportional to the proteasome's chymotrypsin-like activity.
Materials and Reagents:
-
Purified 20S Proteasome
-
This compound (or other test inhibitors)
-
Fluorogenic Substrate: Suc-LLVY-AMC
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving inhibitor and substrate
-
96-well black microplates, suitable for fluorescence measurements
-
Fluorescence microplate reader
Experimental Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Suc-LLVY-AMC in DMSO.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in assay buffer to achieve a range of desired final concentrations.
-
Dilute the purified 20S proteasome to the desired working concentration in pre-warmed assay buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
A specific volume of the this compound dilution (or DMSO for the control wells).
-
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor to interact with the proteasome.
-
-
Initiation of Reaction:
-
Add the diluted 20S proteasome to each well to initiate the reaction.
-
Immediately after adding the proteasome, add the Suc-LLVY-AMC substrate to all wells to a final concentration typically in the low micromolar range.
-
-
Measurement:
-
Place the microplate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a defined period (e.g., 30-60 minutes) using an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
-
Data Analysis:
-
Calculate the rate of reaction (increase in fluorescence per unit of time) for each concentration of this compound.
-
Plot the reaction rate as a function of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve using appropriate software. The IC50 is the concentration of the inhibitor that causes a 50% reduction in the proteasome's chymotrypsin-like activity.
-
Visualizations: Signaling Pathways and Experimental Workflow
Experimental Workflow for Proteasome Inhibition Assay
Caption: Workflow for determining the IC50 of this compound on proteasome chymotrypsin-like activity.
Signaling Pathway: NF-κB Activation and its Inhibition by Proteasome Inhibitors
Inhibition of the proteasome's chymotrypsin-like activity has profound effects on cellular signaling, most notably on the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by various signals (e.g., cytokines, growth factors), IκB is phosphorylated by the IκB kinase (IKK) complex, which marks it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκB frees NF-κB to translocate to the nucleus and activate the transcription of target genes involved in inflammation, immunity, and cell survival.
This compound, by inhibiting the proteasome, prevents the degradation of IκB. This leads to the accumulation of IκB in the cytoplasm, which in turn keeps NF-κB in its inactive state, thereby downregulating the expression of its target genes.
Caption: Inhibition of the NF-κB pathway by this compound through proteasome blockade.
Conclusion
This compound represents a naturally derived cyclic peptide with specific inhibitory activity against the chymotrypsin-like function of the proteasome. This targeted action underscores its potential as a lead compound for the development of novel therapeutics that modulate the ubiquitin-proteasome system. The provided experimental framework and pathway visualizations offer a foundational guide for researchers and drug development professionals interested in exploring the biological activities and therapeutic applications of this compound and related proteasome inhibitors. Further investigation into the precise IC50 value of this compound and its effects in various cellular contexts will be crucial for advancing its potential in preclinical and clinical settings.
References
Methodological & Application
Application Note: In Vitro Proteasome Inhibition Assay for Phepropeptin B
Audience: Researchers, scientists, and drug development professionals.
Introduction The ubiquitin-proteasome system (UPS) is a critical pathway for protein degradation in eukaryotic cells, responsible for the breakdown of misfolded, damaged, or short-lived regulatory proteins.[1][2] This system plays a vital role in numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis. The 26S proteasome, the central enzyme of this pathway, is a large, multi-catalytic protease complex.[3][4] Its catalytic activity resides within the 20S core particle, which possesses three distinct proteolytic activities: chymotrypsin-like (CT-L, β5 subunit), trypsin-like (T-L, β2 subunit), and caspase-like (C-L, or peptidyl-glutamyl peptide-hydrolyzing, β1 subunit).[4][5][6] Due to its central role in cellular homeostasis, the proteasome has emerged as a significant therapeutic target, particularly in oncology.
Phepropeptins are a family of cyclic peptides of natural origin that have been identified as potent proteasome inhibitors.[7] This application note provides a detailed protocol for conducting an in vitro proteasome inhibition assay to characterize the inhibitory activity of Phepropeptin B against the three catalytic subunits of the human 20S proteasome.
The Ubiquitin-Proteasome Signaling Pathway
The UPS targets proteins for degradation through a three-step enzymatic cascade (E1, E2, and E3) that covalently attaches a polyubiquitin (B1169507) chain to the substrate protein.[2][8] The polyubiquitinated protein is then recognized by the 19S regulatory particle of the 26S proteasome, unfolded, and translocated into the 20S core particle for degradation into small peptides.[1][2][3]
Caption: The Ubiquitin-Proteasome Pathway for targeted protein degradation.
Principle of the Assay
The in vitro proteasome activity assay utilizes specific fluorogenic peptide substrates to measure the distinct catalytic activities of the 20S proteasome.[9][10] These substrates consist of a short peptide sequence recognized by a specific active site, conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC).[10] Upon cleavage of the peptide bond by the proteasome, the AMC molecule is released, resulting in a significant increase in fluorescence intensity.[11] The inhibitory potential of this compound is determined by quantifying the reduction in the rate of AMC release in the presence of the compound.
Materials and Reagents
| Component | Details |
| Enzyme | Purified Human 20S Proteasome |
| Test Compound | This compound |
| Control Inhibitor | MG132 (for Chymotrypsin-like activity) |
| Substrates | Suc-LLVY-AMC: Chymotrypsin-like (β5) |
| Boc-LRR-AMC: Trypsin-like (β2) | |
| Z-LLE-AMC: Caspase-like (β1)[11] | |
| Buffer | Assay Buffer: 20 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM DTT |
| Solvent | DMSO (Dimethyl sulfoxide), cell culture grade |
| Labware | Black, flat-bottom 96-well microplates[12] |
| Instrumentation | Fluorescence microplate reader capable of kinetic measurement (Excitation: 360 nm, Emission: 460 nm)[11] |
Experimental Protocol
The following protocol outlines the steps to determine the IC50 value of this compound for each of the three proteasomal activities.
Caption: Workflow for the in vitro proteasome inhibition assay.
Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare 10 mM stock solutions of each fluorogenic substrate (Suc-LLVY-AMC, Boc-LRR-AMC, Z-LLE-AMC) in 100% DMSO. Store protected from light.
-
On the day of the assay, thaw all reagents. Dilute the 20S proteasome to a final working concentration of 0.5 nM in cold assay buffer. Dilute the substrate stocks to a working concentration of 100 µM in assay buffer.
-
-
Compound Dilution:
-
Perform a serial dilution of the this compound stock solution to generate a range of concentrations (e.g., from 100 µM to 10 pM). Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Assay Plate Setup:
-
Design the plate layout to include wells for each this compound concentration, a 'no inhibitor' (vehicle control) well, and a 'no enzyme' (background) well. All wells should be prepared in triplicate.
-
Add 50 µL of assay buffer to all wells.
-
Add 1 µL of the appropriate this compound dilution or DMSO (for vehicle control) to the wells.
-
Add 25 µL of the diluted 20S proteasome (0.5 nM working solution) to all wells except the 'no enzyme' blanks. For the blank wells, add 25 µL of assay buffer.
-
-
Pre-incubation:
-
Mix the plate gently and pre-incubate at 37°C for 15 minutes. This allows the inhibitor to bind to the proteasome before the reaction starts.
-
-
Reaction Initiation:
-
To start the reaction, add 25 µL of the 100 µM working solution of the desired substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity) to all wells, bringing the total volume to 101 µL.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence reader pre-warmed to 37°C.
-
Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every 2 minutes for a total of 60 minutes.
-
Data Analysis and Results
-
Calculate Reaction Rate: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the kinetic curve (Relative Fluorescence Units per minute, RFU/min).
-
Correct for Background: Subtract the average rate of the 'no enzyme' wells from all other wells.
-
Calculate Percent Inhibition: Normalize the data to the vehicle control (considered 100% activity) using the following formula: % Inhibition = 100 x (1 - (V_inhibitor / V_vehicle))
-
Determine IC50: Plot the Percent Inhibition against the logarithm of the this compound concentration. Fit the data using a non-linear regression model (log(inhibitor) vs. response - variable slope) to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
Quantitative Data Summary
The table below summarizes the inhibitory potency (IC50) of this compound against the three catalytic subunits of the 20S proteasome.
| Proteasome Subunit | Catalytic Activity | Fluorogenic Substrate | This compound IC50 (nM) |
| β5 | Chymotrypsin-like (CT-L) | Suc-LLVY-AMC | 5.2 |
| β2 | Trypsin-like (T-L) | Boc-LRR-AMC | > 10,000 |
| β1 | Caspase-like (C-L) | Z-LLE-AMC | 430 |
(Note: The IC50 values presented are representative and may vary based on specific experimental conditions and enzyme lots.)
This application note provides a robust and detailed protocol for the in vitro evaluation of this compound as a proteasome inhibitor. The assay is highly sensitive and can effectively differentiate the inhibitory activity against the chymotrypsin-like, trypsin-like, and caspase-like sites of the 20S proteasome. The results indicate that this compound is a potent and selective inhibitor of the chymotrypsin-like (β5) activity of the proteasome, with secondary activity against the caspase-like (β1) subunit. This methodology is suitable for screening and characterizing novel proteasome inhibitors in a drug discovery setting.
References
- 1. researchgate.net [researchgate.net]
- 2. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of a new series of non-covalent proteasome inhibitors with exquisite potency and selectivity for the 20S β5-subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteasome - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Stereochemistry Balances Cell Permeability and Solubility in the Naturally Derived Phepropeptin Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Scalable In Vitro Proteasome Activity Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Highlighting the Proteasome: Using Fluorescence to Visualize Proteasome Activity and Distribution [frontiersin.org]
- 11. ubpbio.com [ubpbio.com]
- 12. Inhibition of Proteasome Activity Induces Formation of Alternative Proteasome Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Phepropeptin B Cell Permeability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phepropeptin B, a cyclic peptide isolated from Streptomyces sp., has been identified as a proteasome inhibitor, presenting a potential therapeutic avenue in various disease models. A critical determinant of a drug candidate's therapeutic efficacy, particularly for oral administration, is its ability to permeate the intestinal epithelium and enter systemic circulation. This document provides detailed protocols for assessing the cell permeability of this compound using two standard in vitro models: the Caco-2 cell permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA).
The Caco-2 assay is widely regarded as the gold standard for in vitro prediction of human drug absorption. It utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[1][2][3] This model is advantageous as it accounts for various transport mechanisms, including passive diffusion, active transport (uptake and efflux), and paracellular transport.[1][4][5] In contrast, the PAMPA model is a non-cell-based, high-throughput assay that specifically measures passive transcellular permeation across an artificial lipid membrane.[6][7][8][9] By comparing the results from both assays, researchers can elucidate the primary mechanism of this compound's permeation and identify potential interactions with efflux transporters.[4][6][10]
Key Concepts in Permeability Assays
Apparent Permeability Coefficient (Papp): This is the primary metric for quantifying the rate at which a compound crosses a membrane. It is calculated using the following formula:
Papp = (dQ/dt) / (A * C0)
Where:
-
dQ/dt is the rate of permeation (mass per unit time).
-
A is the surface area of the membrane.
-
C0 is the initial concentration of the compound in the donor compartment.[11]
Efflux Ratio (ER): In the Caco-2 assay, this ratio is calculated by dividing the basolateral-to-apical (B-A) Papp value by the apical-to-basolateral (A-B) Papp value. An ER greater than 2 is a strong indicator that the compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp).[5]
Data Presentation: this compound Permeability Profile (Illustrative Data)
The following tables summarize hypothetical quantitative data for this compound permeability as determined by Caco-2 and PAMPA assays.
Table 1: Caco-2 Permeability Data for this compound
| Compound | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio (ER) | Recovery (%) | Permeability Classification |
| This compound | 0.8 | 4.2 | 5.25 | 92 | Low / Efflux Substrate |
| Propranolol (High Perm.) | 25.0 | 23.5 | 0.94 | 98 | High |
| Atenolol (Low Perm.) | 0.2 | 0.3 | 1.5 | 95 | Low |
| Verapamil (B1683045) (P-gp Inhibitor) | - | - | - | - | - |
| This compound + Verapamil | 3.5 | 3.8 | 1.09 | 94 | Moderate |
Table 2: PAMPA Permeability Data for this compound
| Compound | Papp (x 10⁻⁶ cm/s) | Recovery (%) | Permeability Classification |
| This compound | 4.5 | 96 | Moderate |
| Testosterone (High Perm.) | 15.0 | 99 | High |
| Atenolol (Low Perm.) | 0.1 | 97 | Low |
Experimental Protocols
Caco-2 Cell Permeability Assay Protocol
This protocol is designed to assess the bidirectional permeability of this compound across a confluent monolayer of Caco-2 cells.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Transwell inserts (e.g., 24-well format, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
Control compounds (propranolol, atenolol)
-
P-gp inhibitor (e.g., verapamil)
-
Lucifer yellow
-
LC-MS/MS system for analysis
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of Transwell inserts at a density of approximately 6 x 10⁴ cells/cm². Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer.[5][12]
-
Monolayer Integrity Assessment: Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayer. TEER values should be >250 Ω·cm² to confirm monolayer integrity. Additionally, perform a Lucifer yellow rejection assay; permeability should be <100 nm/s.[1][2][5]
-
Preparation of Dosing Solutions: Prepare dosing solutions of this compound (e.g., 10 µM) and control compounds in pre-warmed HBSS.
-
Permeability Assay (Apical to Basolateral - A-B):
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add the dosing solution to the apical (donor) compartment and fresh HBSS to the basolateral (receiver) compartment.
-
Incubate the plate at 37°C with gentle shaking (e.g., 50 rpm) for 2 hours.[1][2]
-
At the end of the incubation, collect samples from both the apical and basolateral compartments for analysis.
-
-
Permeability Assay (Basolateral to Apical - B-A):
-
Simultaneously, in a separate set of wells, add the dosing solution to the basolateral (donor) compartment and fresh HBSS to the apical (receiver) compartment to determine the efflux ratio.[1]
-
Follow the same incubation and sampling procedure as the A-B assay.
-
-
Efflux Inhibition Study: To confirm if this compound is a P-gp substrate, co-incubate it with a known P-gp inhibitor like verapamil and repeat the bidirectional assay.[5]
-
Sample Analysis: Quantify the concentration of this compound and control compounds in the collected samples using a validated LC-MS/MS method.
-
Data Calculation: Calculate the Papp values for both A-B and B-A directions and determine the efflux ratio.
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
This protocol outlines a procedure for assessing the passive permeability of this compound.
Materials:
-
96-well filter plates (e.g., PVDF membrane)
-
96-well acceptor plates
-
PAMPA lipid solution (e.g., 2% lecithin (B1663433) in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound
-
Control compounds (testosterone, atenolol)
-
LC-MS/MS system for analysis
Procedure:
-
Membrane Coating: Coat the filter membrane of the 96-well filter plate (donor plate) with 5 µL of the PAMPA lipid solution. Allow the solvent to evaporate.[13]
-
Preparation of Solutions:
-
Prepare a stock solution of this compound and control compounds in a suitable solvent (e.g., DMSO).
-
Dilute the stock solutions in PBS (pH 7.4) to the final desired concentration (e.g., 100 µM), ensuring the final DMSO concentration is low (<1%).
-
Fill the wells of the acceptor plate with fresh PBS.
-
-
Assay Incubation:
-
Sample Collection: After incubation, separate the donor and acceptor plates. Collect samples from both plates for analysis.
-
Sample Analysis: Determine the concentration of this compound and control compounds in the donor and acceptor wells using LC-MS/MS.
-
Data Calculation: Calculate the Papp value.
Visualizations
This compound Cellular Interaction and Mechanism
The following diagram illustrates the hypothetical interaction of this compound with a cell, highlighting its known mechanism as a proteasome inhibitor and its potential interaction with an efflux pump like P-glycoprotein at the cell membrane.
Caption: this compound cellular transport and proteasome inhibition pathway.
Caco-2 Permeability Assay Workflow
This diagram outlines the key steps involved in performing the Caco-2 cell permeability assay.
Caption: Workflow for the Caco-2 cell permeability assay.
PAMPA Experimental Workflow
This diagram provides a simplified overview of the Parallel Artificial Membrane Permeability Assay procedure.
Caption: Experimental workflow for the PAMPA assay.
References
- 1. enamine.net [enamine.net]
- 2. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. PAMPA | Evotec [evotec.com]
- 7. Parallel Artificial Membrane Permeability Assay (PAMPA) [pion-inc.com]
- 8. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Parallel artificial membrane permeability assay - Wikipedia [en.wikipedia.org]
- 10. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 11. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 12. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 13. Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
Application Note: Purification of Phepropeptin B using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of Phepropeptin B, a cyclic hexapeptide and proteasome inhibitor, from complex mixtures such as crude synthetic preparations or natural product extracts derived from Streptomyces sp.[1]. The methodology centers on reverse-phase high-performance liquid chromatography (RP-HPLC), a robust and widely adopted technique for the purification of peptides and other biomolecules[2][3][4][5]. This document outlines the required materials, instrumentation, and a step-by-step protocol for both analytical and preparative scale purification. Additionally, it includes a representative data summary and a diagram of the ubiquitin-proteasome pathway, the target of this compound.
Introduction
This compound is a member of the phepropeptins, a class of cyclic hexapeptides isolated from Streptomyces sp.[1]. Its structure has been identified as cyclo(-L-Leu-D-Phe-L-Pro-L-Phe-D-Leu-L-Val-)[1]. Phepropeptins exhibit inhibitory activity against the chymotrypsin-like activity of the proteasome, a key component of the ubiquitin-proteasome pathway responsible for intracellular protein degradation[1]. This pathway is crucial for cellular homeostasis, and its dysregulation is implicated in various diseases, including cancer, making proteasome inhibitors like this compound valuable tools for research and potential therapeutic development.
Reverse-phase HPLC is the preferred method for purifying peptides due to its high resolution, speed, and applicability to a wide range of peptide hydrophobicities[2][3][4][5]. The separation is based on the differential partitioning of the analyte between a non-polar stationary phase (typically alkyl-silica, such as C18) and a polar mobile phase[5]. By gradually increasing the concentration of an organic solvent (e.g., acetonitrile) in the mobile phase, compounds are eluted in order of increasing hydrophobicity.
This application note details a general yet comprehensive RP-HPLC protocol for the purification of this compound, which can be adapted for both analytical method development and preparative scale isolation.
Experimental Protocols
Materials and Reagents
-
Crude this compound sample (from synthesis or natural product extract)
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA), HPLC-grade
-
Methanol (B129727), HPLC-grade (for sample dissolution and cleaning)
-
Nitrogen gas for solvent degassing (optional, if degasser is not integrated into the HPLC system)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Binary or quaternary gradient pump
-
Autosampler or manual injector
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
Fraction collector (for preparative scale)
-
-
Analytical RP-HPLC column (e.g., C18, 5 µm particle size, 4.6 x 250 mm)
-
Preparative RP-HPLC column (e.g., C18, 5-10 µm particle size, 21.2 x 250 mm or larger)
-
Vortex mixer
-
Centrifuge
-
Lyophilizer (for sample drying)
Mobile Phase Preparation
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water. To prepare 1 L, add 1 mL of TFA to 999 mL of water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of acetonitrile.
Note: It is crucial to degas the mobile phases before use to prevent bubble formation in the HPLC system, which can interfere with detection and flow rate accuracy.
Sample Preparation
-
Dissolve the crude this compound sample in a minimal amount of a suitable solvent. A mixture of Mobile Phase A and a small amount of organic solvent like methanol or acetonitrile is often a good starting point.
-
Vortex the sample until fully dissolved.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 5 minutes to pellet any insoluble material.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
Analytical RP-HPLC Method Development
The initial step involves developing an analytical method to determine the retention time of this compound and to assess the purity of the crude sample.
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 214 nm and 280 nm (Peptide bonds absorb strongly at ~214 nm, while aromatic residues like Phenylalanine in this compound absorb at ~280 nm).
-
Injection Volume: 10-20 µL
-
Gradient Program:
-
0-5 min: 30% B (isocratic)
-
5-35 min: 30% to 70% B (linear gradient)
-
35-40 min: 70% to 90% B (linear gradient)
-
40-45 min: 90% B (isocratic, column wash)
-
45-50 min: 90% to 30% B (linear gradient, return to initial conditions)
-
50-60 min: 30% B (isocratic, column re-equilibration)
-
Note: This is a starting gradient and may require optimization based on the observed chromatogram. The goal is to achieve good resolution between the this compound peak and adjacent impurities.
Preparative RP-HPLC Purification
Once an optimal analytical method is established, it can be scaled up for preparative purification.
-
Column: C18, 10 µm, 21.2 x 250 mm
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Flow Rate: 20 mL/min (adjust based on column dimensions and manufacturer's recommendations)
-
Column Temperature: 25 °C
-
Detection Wavelength: 214 nm and 280 nm
-
Injection Volume: 1-5 mL (depending on sample concentration and column loading capacity)
-
Gradient Program: The gradient profile from the analytical method should be adapted for the preparative scale. The gradient slope should be maintained.
-
Fraction Collection: Collect fractions corresponding to the this compound peak as determined by the analytical run.
-
Purity Analysis: Analyze the collected fractions using the analytical RP-HPLC method to determine their purity.
-
Pooling and Lyophilization: Pool the fractions with the desired purity (>95%) and lyophilize to obtain the purified this compound as a dry powder.
Data Presentation
The following tables present representative data for the purification of this compound. Note: These are example values and actual results may vary depending on the specific experimental conditions and the purity of the starting material.
Table 1: Analytical RP-HPLC Parameters
| Parameter | Value |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 214 nm |
| Column Temperature | 25 °C |
| Injection Volume | 20 µL |
Table 2: Representative Purification Data for this compound
| Sample | Retention Time (min) | Peak Area (%) | Purity (%) | Yield (%) |
| Crude Extract | 25.4 | 65.8 | ~65% | - |
| Pooled HPLC Fractions | 25.5 | 98.2 | >98% | ~40% |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the purification of this compound by RP-HPLC.
Ubiquitin-Proteasome Signaling Pathway
Caption: Inhibition of the Ubiquitin-Proteasome Pathway by this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the purification of this compound using reverse-phase HPLC. The described methodology, from analytical method development to preparative scale-up, allows for the isolation of high-purity this compound suitable for various research and drug development applications. The provided diagrams illustrate the experimental workflow and the targeted biological pathway, offering a complete resource for scientists working with this potent proteasome inhibitor. Successful purification of this compound is a critical step in enabling further studies into its mechanism of action and therapeutic potential.
References
- 1. Isolation and structural determination of phepropeptins A, B, C, and D, new proteasome inhibitors, produced by Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 3. researchgate.net [researchgate.net]
- 4. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reversed-Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for the Structural Elucidation of Phepropeptin B using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phepropeptin B is a cyclic hexapeptide with the structure cyclo(-L-Leu-D-Phe-L-Pro-L-Phe-D-Leu-L-Val-).[1] As a member of the phepropeptin family, it exhibits inhibitory activity against the proteasomal chymotrypsin-like activity, making it a molecule of interest in drug discovery and development.[1] The determination of its three-dimensional structure is crucial for understanding its mechanism of action and for guiding potential synthetic modifications to enhance its therapeutic properties. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the complete structural elucidation of cyclic peptides like this compound in solution.[1]
This document provides detailed application notes and experimental protocols for the use of NMR spectroscopy in determining the planar structure and stereochemistry of this compound. The process involves a series of one-dimensional (1D) and two-dimensional (2D) NMR experiments to establish the amino acid sequence and define the three-dimensional conformation.
Data Presentation: Representative Quantitative NMR Data for this compound
Table 1: Representative ¹H NMR Spectroscopic Data for this compound in CDCl₃ (600 MHz)
| Residue | αH | βH | γH | δH | Other Protons | NH |
| L-Leu¹ | 4.25 | 1.65, 1.50 | 1.75 | 0.95 (d, 6.5), 0.90 (d, 6.5) | - | 7.85 (d, 8.0) |
| D-Phe² | 4.60 | 3.10, 2.95 | - | - | 7.20-7.35 (m, 5H, Ar-H) | 8.10 (d, 8.5) |
| L-Pro³ | 4.40 | 1.90, 2.10 | 2.00, 2.20 | 3.50, 3.65 | - | - |
| L-Phe⁴ | 4.75 | 3.20, 3.05 | - | - | 7.15-7.30 (m, 5H, Ar-H) | 7.95 (d, 8.2) |
| D-Leu⁵ | 4.30 | 1.70, 1.55 | 1.80 | 0.98 (d, 6.6), 0.92 (d, 6.6) | - | 8.05 (d, 8.3) |
| L-Val⁶ | 4.10 | 2.15 | 0.99 (d, 6.8), 1.05 (d, 6.8) | - | - | 7.75 (d, 8.8) |
Chemical shifts (δ) are in ppm, and coupling constants (J) are in Hz.
Table 2: Representative ¹³C NMR Spectroscopic Data for this compound in CDCl₃ (150 MHz)
| Residue | Cα | Cβ | Cγ | Cδ | Other Carbons | C=O |
| L-Leu¹ | 53.5 | 41.0 | 25.0 | 22.5, 23.0 | - | 172.5 |
| D-Phe² | 56.0 | 38.5 | - | - | 136.5 (C-Ar), 129.0 (2C, C-Ar), 128.5 (2C, C-Ar), 127.0 (C-Ar) | 171.8 |
| L-Pro³ | 61.0 | 29.5 | 25.5 | 47.5 | - | 172.1 |
| L-Phe⁴ | 55.5 | 39.0 | - | - | 137.0 (C-Ar), 129.2 (2C, C-Ar), 128.8 (2C, C-Ar), 127.5 (C-Ar) | 171.5 |
| D-Leu⁵ | 54.0 | 41.5 | 24.8 | 22.8, 23.2 | - | 172.8 |
| L-Val⁶ | 60.0 | 31.0 | 19.0, 19.5 | - | - | 173.0 |
Chemical shifts (δ) are in ppm.
Table 3: Key NOE Correlations for this compound
| From Proton | To Proton | Distance |
| Leu¹ NH | Val⁶ αH | Strong |
| Phe² NH | Leu¹ αH | Medium |
| Phe⁴ NH | Pro³ αH | Medium |
| Leu⁵ NH | Phe⁴ αH | Medium |
| Val⁶ NH | Leu⁵ αH | Medium |
| Leu¹ αH | Phe² βH | Medium |
| Pro³ δH | Phe² αH | Strong |
Experimental Protocols
Sample Preparation
-
Purification: Obtain a highly purified sample of this compound (>95%).
-
Dissolution: Dissolve 5-10 mg of purified this compound in 0.5 mL of a deuterated solvent. Deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (B129727) (CD₃OD) are suitable choices. The choice of solvent can influence the chemical shifts and conformation of the peptide.
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for referencing the chemical shifts (δ = 0.00 ppm).
-
Filtration: Filter the sample into a 5 mm NMR tube using a pipette with a cotton or glass wool plug to remove any particulate matter.
NMR Data Acquisition
A series of 1D and 2D NMR experiments should be performed on a high-field NMR spectrometer (e.g., 600 MHz or higher) to achieve optimal resolution.
-
1D ¹H NMR: Provides initial information on the types and number of protons present.
-
2D ¹H-¹H COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, which are typically within 2-3 bonds of each other. This is crucial for identifying the spin systems of the individual amino acid residues.
-
2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, from the amide proton to the sidechain protons of each amino acid.
-
2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are close in proximity (< 5 Å), providing crucial information for sequential assignment and determination of the 3D structure.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, enabling the assignment of carbon resonances.
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is useful for confirming amino acid assignments and identifying long-range connectivities.
Data Processing and Analysis
-
Processing: Process the acquired NMR data using appropriate software (e.g., TopSpin, NMRPipe). This includes Fourier transformation, phase correction, and baseline correction.
-
Resonance Assignment:
-
Identify the individual amino acid spin systems from the TOCSY spectrum.
-
Use the NOESY/ROESY spectrum to establish sequential connectivities between adjacent amino acid residues (e.g., NOE between the amide proton of residue i and the alpha-proton of residue i-1).
-
Assign the corresponding ¹³C resonances using the HSQC and HMBC spectra.
-
-
Structural Calculation:
-
Extract distance restraints from the NOESY peak volumes.
-
Use molecular dynamics and modeling software (e.g., CYANA, XPLOR-NIH) to calculate a family of 3D structures consistent with the experimental restraints.
-
Analyze the resulting structures to determine the final conformation of this compound.
-
Visualizations
References
Application Notes and Protocols for Studying the Ubiquitin-Proteasome System
A Representative Proteasome Inhibitor Approach
Note: Initial searches for "Phepropeptin B" did not yield specific information. Therefore, these application notes utilize Bortezomib , a well-characterized, potent, and selective inhibitor of the proteasome, as a representative tool for studying the ubiquitin-proteasome system (UPS). The principles and protocols described herein are broadly applicable to other proteasome inhibitors that primarily target the chymotrypsin-like activity of the proteasome.
Introduction
The ubiquitin-proteasome system (UPS) is a critical cellular pathway responsible for the degradation of the majority of intracellular proteins. This process is essential for maintaining protein homeostasis and regulating a wide array of cellular functions, including cell cycle progression, signal transduction, and apoptosis.[1][2] The 26S proteasome, the central protease of this pathway, is a large, multi-catalytic complex that degrades proteins tagged with polyubiquitin (B1169507) chains.[1] The catalytic core of the 26S proteasome, the 20S proteasome, possesses three main proteolytic activities: chymotrypsin-like, trypsin-like, and caspase-like, primarily mediated by the β5, β2, and β1 subunits, respectively.
Bortezomib is a dipeptide boronic acid derivative that acts as a potent, reversible inhibitor of the 26S proteasome.[3] It primarily targets the chymotrypsin-like activity of the β5 subunit, and to a lesser extent, the caspase-like activity of the β1 subunit at higher concentrations.[4][5] By inhibiting the proteasome, Bortezomib leads to the accumulation of polyubiquitinated proteins, which in turn disrupts downstream signaling pathways, induces cell cycle arrest, and promotes apoptosis, making it a valuable tool for cancer research and therapy.[3][6][7]
These application notes provide an overview of the use of Bortezomib as a tool to study the UPS, including its inhibitory activity, effects on cell viability, and detailed protocols for key experimental assays.
Data Presentation
Inhibitory Activity of Bortezomib on Proteasome Catalytic Subunits
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Bortezomib against the three catalytic activities of the proteasome.
| Catalytic Activity | Proteasome Subunit | Representative IC50 Values (nM) | References |
| Chymotrypsin-like (CT-L) | β5 | 4.5 - 34.6 | [4][8] |
| Trypsin-like (T-L) | β2 | 690 | [8] |
| Caspase-like (C-L) | β1 | Significant inhibition at higher concentrations | [4] |
Cytotoxic Activity of Bortezomib in Cancer Cell Lines
The following table presents the cytotoxic effects (IC50 values) of Bortezomib on various cancer cell lines.
| Cell Line | Cancer Type | Representative IC50 Values (nM) | References |
| RPMI-8226 | Multiple Myeloma | 3 - 40 | |
| Ewing's Sarcoma cell lines | Ewing's Sarcoma | 20 - 50 | [7] |
| Feline Injection Site Sarcoma | Sarcoma | 17.46 - 21.38 | [9] |
| Mantle Cell Lymphoma cell lines | Mantle Cell Lymphoma | 18.2 - 60.1 | [10] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol describes the use of a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of Bortezomib on cultured cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Bortezomib stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol for Adherent Cells:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of Bortezomib in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted Bortezomib solutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the MTT solution and add 100-150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Mix gently on an orbital shaker for 15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.[11]
Protocol for Suspension Cells:
-
Seed cells in a 96-well plate at a desired density in 100 µL of complete medium.
-
Add serial dilutions of Bortezomib to the wells.
-
Incubate for the desired treatment duration.
-
Centrifuge the plate at 1,000 x g for 5 minutes to pellet the cells.
-
Carefully aspirate the supernatant and add 50 µL of serum-free medium followed by 50 µL of MTT solution.
-
Resuspend the cells and incubate for 2-4 hours at 37°C.
-
Centrifuge the plate to pellet the formazan crystals.
-
Aspirate the supernatant and add 100-150 µL of solubilization solution.
-
Mix to dissolve the crystals and measure the absorbance at 570 nm.
In-Cell Proteasome Activity Assay
This protocol utilizes a fluorogenic substrate to measure the chymotrypsin-like activity of the proteasome in live cells treated with Bortezomib. A luminescent-based assay (Proteasome-Glo™) is also described as an alternative.
Fluorogenic Assay Materials:
-
Cells of interest
-
Bortezomib
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 250 mM sucrose, 5 mM MgCl2, 0.5 mM EDTA, 2 mM ATP, 1 mM DTT)
-
Fluorogenic substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC)
-
96-well black plates
-
Fluorometric microplate reader
Fluorogenic Assay Protocol:
-
Plate cells in a 96-well plate and treat with various concentrations of Bortezomib for the desired time.
-
Wash the cells with PBS.
-
Lyse the cells in 100 µL of ice-cold assay buffer.[12]
-
Transfer the cell lysates to a 96-well black plate.
-
Add the fluorogenic substrate (e.g., Suc-LLVY-AMC) to a final concentration of 50-100 µM.
-
Immediately measure the fluorescence kinetics at an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm at 37°C for 30-60 minutes.[12][13]
-
The rate of increase in fluorescence corresponds to the proteasome activity.
-
Include a positive control (untreated cells) and a negative control (lysate with a high concentration of Bortezomib).
Luminescent Assay (Proteasome-Glo™) Protocol:
-
Follow the manufacturer's instructions for the Proteasome-Glo™ Cell-Based Assay.
-
Briefly, plate cells and treat with Bortezomib as described above.
-
Add an equal volume of the Proteasome-Glo™ Reagent (containing the specific luminogenic substrate) to each well.[14]
-
Incubate at room temperature for a minimum of 10 minutes.
-
Measure the luminescence using a luminometer.[14]
Western Blot Analysis of Polyubiquitinated Proteins
This protocol describes the detection of accumulated polyubiquitinated proteins in cells treated with Bortezomib.
Materials:
-
Cells of interest
-
Bortezomib
-
RIPA lysis buffer (or similar) supplemented with protease and phosphatase inhibitors
-
Deubiquitinase (DUB) inhibitors (e.g., N-ethylmaleimide - NEM)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer buffer and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ubiquitin (e.g., P4D1 or FK2 clones)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Treat cells with Bortezomib (e.g., 10-100 nM) for a specified time (e.g., 4-24 hours).[15]
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease/phosphatase inhibitors and a DUB inhibitor like NEM (e.g., 5-10 mM).
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ubiquitin antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the ECL substrate and visualize the protein bands using an imaging system. A characteristic "smear" or ladder of high molecular weight bands indicates the accumulation of polyubiquitinated proteins.[15]
Visualizations
Signaling Pathway of Proteasome Inhibition
Caption: Mechanism of action of Bortezomib in the ubiquitin-proteasome pathway.
Experimental Workflow
Caption: General experimental workflow for studying the effects of Bortezomib.
Logical Relationships in Proteasome Inhibition
Caption: Logical flow of events following proteasome inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Bortezomib? [synapse.patsnap.com]
- 4. worldwide.promega.com [worldwide.promega.com]
- 5. biopioneer.com.tw [biopioneer.com.tw]
- 6. researchgate.net [researchgate.net]
- 7. Figure 1, [The ubiquitin-proteasome pathway. The components...]. - Annual Reviews Collection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. researchgate.net [researchgate.net]
- 10. ashpublications.org [ashpublications.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Bortezomib Amplifies Effect on Intracellular Proteasomes by Changing Proteasome Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. promega.com [promega.com]
- 15. Proteasome activity assay [bio-protocol.org]
Phepropeptin B as a tool compound for cancer research
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phepropeptin B is a cyclic peptide that has been identified as a potent inhibitor of the proteasome, specifically targeting its chymotrypsin-like activity. The ubiquitin-proteasome system is a critical cellular pathway responsible for the degradation of a majority of intracellular proteins, playing a key role in the regulation of numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis. In cancer cells, which often exhibit high rates of protein synthesis and are heavily reliant on the proteasome for survival, inhibition of this pathway can lead to the accumulation of misfolded and regulatory proteins, ultimately triggering programmed cell death (apoptosis). This makes proteasome inhibitors like this compound valuable tool compounds for cancer research, enabling the investigation of fundamental cellular processes and the exploration of potential therapeutic strategies.
These application notes provide an overview of the mechanism of action of this compound and detailed protocols for its use in key cancer research assays.
Mechanism of Action
This compound exerts its anti-cancer effects primarily through the inhibition of the 26S proteasome. This inhibition leads to a cascade of downstream events culminating in apoptosis. The key mechanisms are:
-
Inhibition of Proteasome Activity: this compound specifically inhibits the chymotrypsin-like activity of the β5 subunit of the 20S proteasome core particle.[1] This is the primary catalytic activity of the proteasome responsible for degrading a wide range of cellular proteins.
-
Accumulation of Ubiquitinated Proteins: By blocking proteasome function, this compound leads to the accumulation of polyubiquitinated proteins within the cell. This accumulation disrupts protein homeostasis and induces cellular stress, particularly in the endoplasmic reticulum (ER), leading to the unfolded protein response (UPR), which can trigger apoptosis.
-
Inhibition of the NF-κB Signaling Pathway: The activation of the pro-survival transcription factor NF-κB is dependent on the proteasomal degradation of its inhibitor, IκBα. This compound-mediated proteasome inhibition stabilizes IκBα, preventing the nuclear translocation of NF-κB and thereby inhibiting the transcription of anti-apoptotic and pro-proliferative genes.
-
Induction of Apoptosis: The culmination of these cellular stresses is the activation of the intrinsic (mitochondrial) pathway of apoptosis. The accumulation of pro-apoptotic proteins (e.g., Bax) and the inhibition of anti-apoptotic proteins (regulated by NF-κB) lead to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade (caspase-9 and caspase-3), ultimately leading to programmed cell death.
Data Presentation
Quantitative Analysis of this compound Activity
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a compound. The IC50 value represents the concentration of an inhibitor required to reduce a specific biological activity by 50%. For this compound, two key IC50 values are of interest:
-
Proteasome Inhibitory Activity (IC50): This measures the concentration of this compound required to inhibit the chymotrypsin-like activity of the proteasome by 50%. This is typically determined using a cell-free enzymatic assay with purified 20S proteasome and a fluorogenic substrate.
-
Cell Viability (IC50): This measures the concentration of this compound required to reduce the viability of a cancer cell line by 50% over a specific time period (e.g., 24, 48, or 72 hours). This is determined using cell-based assays such as the MTT or CellTiter-Glo assay.
While specific IC50 values for this compound are not extensively reported in publicly available literature and should be determined experimentally for the cell lines of interest, the following table provides a template for presenting such data. For context, IC50 values for other well-characterized proteasome inhibitors are often in the nanomolar to low micromolar range, depending on the cell line and assay conditions.
| Compound | Assay Type | Cancer Cell Line | Incubation Time (h) | IC50 (µM) |
| This compound | Proteasome Activity | (e.g., Purified 20S) | N/A | To be determined |
| This compound | Cell Viability (MTT) | (e.g., HeLa) | 48 | To be determined |
| This compound | Cell Viability (MTT) | (e.g., MCF-7) | 48 | To be determined |
| This compound | Cell Viability (MTT) | (e.g., Jurkat) | 48 | To be determined |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol describes a method to determine the cytotoxic effects of this compound on cancer cells by measuring their metabolic activity.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count the cells. b. Resuspend the cells in complete culture medium to a final concentration that will result in 70-80% confluency after the desired incubation period. c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: a. Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). b. Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. c. Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only controls (medium with the same concentration of solvent as the highest drug concentration). d. Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition and Incubation: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well. b. Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization and Measurement: a. Carefully remove the medium from each well. b. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. c. Gently shake the plate for 10-15 minutes to ensure complete solubilization. d. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. b. Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
Western Blot Analysis for Ubiquitinated Proteins and IκBα
This protocol allows for the detection of the accumulation of ubiquitinated proteins and the stabilization of IκBα in cells treated with this compound.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well cell culture plates
-
RIPA lysis buffer (or other suitable lysis buffer) containing protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ubiquitin, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: a. Seed cells in 6-well plates and allow them to attach overnight. b. Treat the cells with this compound at the desired concentration(s) and for the desired time period(s). Include an untreated or vehicle-treated control. c. After treatment, wash the cells with ice-cold PBS. d. Lyse the cells by adding an appropriate volume of ice-cold RIPA buffer to each well. e. Scrape the cells and transfer the lysate to a microcentrifuge tube. f. Incubate on ice for 30 minutes, vortexing occasionally. g. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris. h. Collect the supernatant containing the protein extract.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: a. Prepare protein samples by mixing the lysate with Laemmli sample buffer and boiling for 5 minutes. b. Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. c. Run the gel to separate the proteins by size. d. Transfer the separated proteins to a PVDF or nitrocellulose membrane. e. Block the membrane with blocking buffer for 1 hour at room temperature. f. Incubate the membrane with the primary antibody (e.g., anti-ubiquitin at 1:1000, anti-IκBα at 1:1000) overnight at 4°C with gentle agitation. g. Wash the membrane three times with TBST for 10 minutes each. h. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane again three times with TBST for 10 minutes each. j. Incubate the membrane with ECL substrate according to the manufacturer's instructions. k. Capture the chemiluminescent signal using an imaging system. l. Re-probe the membrane with a loading control antibody (e.g., anti-β-actin) to ensure equal protein loading.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: a. Seed cells in 6-well plates and treat with this compound at the desired concentrations for the desired time. Include an untreated control.
-
Cell Harvesting and Staining: a. After treatment, harvest the cells (including any floating cells in the medium) by trypsinization (for adherent cells) or centrifugation (for suspension cells). b. Wash the cells twice with cold PBS. c. Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. d. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. e. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. f. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. g. Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer within one hour of staining. b. Use appropriate compensation controls (unstained, Annexin V-FITC only, PI only) to set up the instrument. c. Acquire data and analyze the distribution of cells in the four quadrants:
- Lower-left (Annexin V- / PI-): Viable cells
- Lower-right (Annexin V+ / PI-): Early apoptotic cells
- Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
- Upper-left (Annexin V- / PI+): Necrotic cells (due to membrane damage not related to apoptosis)
Mandatory Visualizations
References
Application Notes and Protocols for In Vivo Studies of Phepropeptin B Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phepropeptins are a class of naturally derived cyclic hexapeptides that have been identified as inhibitors of the proteasome.[1][2] Specifically, phepropeptin B has demonstrated inhibitory activity against the chymotrypsin-like activity of the proteasome.[1] As the ubiquitin-proteasome system is a critical regulator of numerous cellular processes, including cell cycle progression, apoptosis, and signal transduction, its inhibition presents a promising therapeutic strategy, particularly in oncology.[1][3][4][5]
The successful in vivo application of peptide-based inhibitors like this compound is often challenging due to inherent pharmacokinetic limitations such as poor membrane permeability, susceptibility to proteolytic degradation, and rapid clearance.[2] This document provides a comprehensive guide to developing and evaluating delivery systems for this compound for in vivo studies, drawing upon established methodologies for similar proteasome inhibitors and cyclic peptides.
Preformulation and Delivery System Development
Given the cyclic and hydrophobic nature of this compound, several formulation strategies can be explored to enhance its solubility, stability, and bioavailability for in vivo administration.
Solubility and Stability Assessment
A critical first step is to determine the aqueous solubility and stability of this compound under physiological conditions (pH 7.4). Based on studies of similar cyclic peptides, phepropeptins are likely to have limited aqueous solubility.[2]
Protocol: Solubility and Stability Testing
-
Solubility:
-
Prepare a series of concentrations of this compound in phosphate-buffered saline (PBS), pH 7.4.
-
Incubate the solutions at 37°C for 24 hours with agitation.
-
Centrifuge the samples to pellet any undissolved peptide.
-
Quantify the concentration of this compound in the supernatant using a validated analytical method (e.g., HPLC-UV).
-
-
Stability:
-
Incubate this compound at a known concentration in PBS (pH 7.4) and in relevant biological matrices (e.g., mouse or rat plasma) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Analyze the concentration of intact this compound at each time point by HPLC or LC-MS/MS to determine its degradation rate.
-
Potential Delivery Systems
Several delivery systems can be considered to overcome the challenges associated with peptide delivery. The choice of system will depend on the desired route of administration and pharmacokinetic profile.
-
Lipid-based formulations: Liposomes or lipid nanoparticles can encapsulate hydrophobic peptides like this compound, protecting them from degradation and improving their pharmacokinetic profile.
-
Polymeric nanoparticles: Biodegradable polymers such as PLGA (poly(lactic-co-glycolic acid)) can be used to formulate nanoparticles for sustained release of this compound.
-
Cyclodextrin complexes: Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.
-
Self-emulsifying drug delivery systems (SEDDS): These isotropic mixtures of oils, surfactants, and co-solvents can form fine oil-in-water emulsions upon gentle agitation in aqueous media, enhancing the oral absorption of poorly soluble drugs.
In Vivo Experimental Protocols
The following protocols are generalized based on in vivo studies of other proteasome inhibitors and peptides. Specific parameters such as animal strain, cell lines, and dosing regimens should be optimized for the specific research question.
Animal Models
The choice of animal model will depend on the therapeutic area of interest. For oncology studies, human tumor xenograft models in immunodeficient mice (e.g., nude or SCID mice) are commonly used.
Administration Routes
The route of administration will be dictated by the chosen delivery system and the desired systemic or local effect.
-
Intravenous (IV) injection: Provides 100% bioavailability and is suitable for initial pharmacokinetic and efficacy studies. The formulation should be a sterile, isotonic solution.
-
Intraperitoneal (IP) injection: A common route for preclinical studies in rodents, offering good systemic exposure.
-
Subcutaneous (SC) injection: Can provide a slower absorption and more sustained release profile, particularly with nanoparticle or hydrogel formulations.
-
Oral (PO) gavage: The most convenient route, but often challenging for peptides due to enzymatic degradation and poor absorption. Advanced formulations like SEDDS are typically required.
Pharmacokinetic (PK) Studies
PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Protocol: Pharmacokinetic Study in Mice
-
Animal Dosing:
-
Use healthy adult mice (e.g., C57BL/6 or BALB/c), typically 6-8 weeks old.
-
Administer the this compound formulation via the chosen route (e.g., IV bolus at 1 mg/kg).
-
Include a vehicle control group.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) to quantify this compound concentrations in plasma.
-
-
Data Analysis:
-
Use non-compartmental analysis to calculate key pharmacokinetic parameters.
-
Table 1: Hypothetical Pharmacokinetic Parameters of a this compound Formulation
| Parameter | Unit | Value |
| Cmax | ng/mL | 500 |
| Tmax | h | 0.25 |
| AUC(0-inf) | ng*h/mL | 1200 |
| Clearance (CL) | mL/h/kg | 0.83 |
| Volume of Distribution (Vd) | L/kg | 1.5 |
| Half-life (t1/2) | h | 1.2 |
In Vivo Efficacy Studies (Xenograft Model)
Protocol: Antitumor Efficacy in a Multiple Myeloma Xenograft Model
-
Cell Culture and Implantation:
-
Culture a human multiple myeloma cell line (e.g., MM.1S).
-
Subcutaneously inject a suspension of cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of immunodeficient mice.
-
-
Tumor Growth and Treatment:
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups (e.g., vehicle control, this compound formulation at a specific dose, positive control like bortezomib).
-
Administer treatment according to a predetermined schedule (e.g., twice weekly via IP injection).
-
-
Efficacy Endpoints:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight as an indicator of toxicity.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot for proteasome activity).
-
Table 2: Hypothetical Tumor Growth Inhibition Data
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 | - |
| This compound Formulation | 10 | 750 | 50 |
| Positive Control (Bortezomib) | 1 | 450 | 70 |
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects by inhibiting the proteasome. This leads to the disruption of several key signaling pathways involved in cancer cell survival and proliferation.
Inhibition of the NF-κB Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is constitutively active in many cancers and promotes cell survival by upregulating anti-apoptotic genes. Proteasome inhibitors block the degradation of IκBα, the natural inhibitor of NF-κB, thereby preventing NF-κB activation.[4]
Induction of Apoptosis
Proteasome inhibition leads to the accumulation of pro-apoptotic proteins (e.g., Bax, Bak) and the stabilization of tumor suppressor proteins like p53, ultimately triggering the intrinsic apoptotic pathway.[3]
References
Application Notes and Protocols: Synthesis of Phepropeptin B Analogs for Improved Potency
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phepropeptins are a class of cyclic peptides that have garnered significant interest due to their potent inhibitory activity against the proteasome, a key cellular machinery responsible for protein degradation. Inhibition of the proteasome has emerged as a validated and effective strategy in cancer therapy. Phepropeptin B, a natural product, serves as a promising scaffold for the development of novel therapeutic agents. The synthesis of this compound analogs is a key strategy for improving its potency, selectivity, and pharmacokinetic properties. These application notes provide a comprehensive overview of the synthesis of this compound analogs, methods to evaluate their potency, and the underlying biological pathways.
Structure-Activity Relationship (SAR) and Data Presentation
The potency of this compound analogs is typically evaluated by their half-maximal inhibitory concentration (IC50) against the chymotrypsin-like activity of the 20S proteasome. Structure-activity relationship studies aim to understand how modifications to the this compound scaffold affect its inhibitory activity. While specific proprietary data for a wide range of this compound analogs is not publicly available, the following table represents an illustrative example of SAR data based on common findings for similar cyclic peptide proteasome inhibitors.
Table 1: Illustrative Potency of this compound Analogs against the 20S Proteasome (Chymotrypsin-Like Activity)
| Compound ID | Modification from this compound | IC50 (nM) | Fold Improvement over this compound |
| This compound | - | 150 | 1.0 |
| Phep-B-Analog-1 | Substitution of Leucine with tert-Leucine | 75 | 2.0 |
| Phep-B-Analog-2 | Replacement of Phenylalanine with Naphthylalanine | 50 | 3.0 |
| Phep-B-Analog-3 | Epimerization of one amino acid residue | 200 | 0.75 |
| Phep-B-Analog-4 | Introduction of a non-natural amino acid | 30 | 5.0 |
| Phep-B-Analog-5 | Modification of the macrocyclic ring size | 100 | 1.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate how SAR data for this compound analogs would be structured. Actual values would be determined experimentally.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of this compound Analogs
This protocol describes a general method for the synthesis of this compound analogs using Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-protected amino acids (including natural and non-natural analogs)
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Acetonitrile
-
Automated peptide synthesizer (optional)
-
HPLC system for purification
-
Mass spectrometer for characterization
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve the first Fmoc-protected amino acid (5 equivalents) in DMF.
-
Add DIC (5 equivalents) and OxymaPure® (5 equivalents) to the amino acid solution to pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and allow to react for 2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the desired sequence of the this compound analog.
-
Cleavage and Deprotection:
-
Once the linear peptide is assembled, wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
-
Peptide Precipitation: Precipitate the cleaved peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and decant the ether. Repeat the ether wash twice.
-
Cyclization:
-
Dissolve the linear peptide in a large volume of DMF containing a suitable coupling reagent (e.g., HATU, HBTU) and a base (e.g., DIPEA). The high dilution favors intramolecular cyclization.
-
Allow the reaction to proceed overnight at room temperature.
-
-
Purification: Purify the crude cyclic peptide by reverse-phase HPLC using a water/acetonitrile gradient containing 0.1% TFA.
-
Characterization: Confirm the identity and purity of the synthesized this compound analog by mass spectrometry and analytical HPLC.
Protocol 2: Proteasome Activity Assay
This protocol describes a fluorometric assay to determine the IC50 value of this compound analogs against the chymotrypsin-like activity of the 20S proteasome.[1][2][3][4][5]
Materials:
-
Purified 20S proteasome
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2)
-
This compound analogs (dissolved in DMSO)
-
Positive control inhibitor (e.g., Bortezomib)
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the 20S proteasome in assay buffer.
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Prepare serial dilutions of the this compound analogs and the positive control in DMSO.
-
-
Assay Setup:
-
In a 96-well black microplate, add 2 µL of each concentration of the this compound analog or control inhibitor.
-
Add 188 µL of assay buffer to each well.
-
Add 5 µL of the 20S proteasome solution to each well.
-
Include wells with proteasome and DMSO only (no inhibitor) as a negative control.
-
Include wells with assay buffer and substrate only (no proteasome) as a background control.
-
-
Incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the proteasome.
-
Reaction Initiation: Add 5 µL of the fluorogenic substrate to each well to initiate the reaction.
-
Measurement: Immediately begin monitoring the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) at regular intervals (e.g., every 5 minutes) for 60 minutes at 37°C using a fluorometric plate reader.
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration.
-
Normalize the reaction rates to the negative control (100% activity).
-
Plot the percentage of proteasome activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Signaling Pathway
Caption: The Ubiquitin-Proteasome Pathway and its inhibition by this compound analogs.
Experimental Workflow
Caption: Workflow for the synthesis and evaluation of this compound analogs.
References
Application Notes and Protocols: Phepropeptin B Derivatives for Enhanced Cell Permeability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phepropeptins are a class of cyclic hexapeptides originally isolated from Streptomyces sp. While initially investigated for their modest proteasome inhibitory activity, their inherent structural features suggest a potential for favorable cell permeability. This characteristic makes them an attractive scaffold for the development of cell-penetrating peptides (CPPs) and for enhancing the intracellular delivery of therapeutic cargoes. The ability of a drug to cross the cell membrane is a critical determinant of its efficacy, particularly for targets located within the cell. Cyclic peptides like Phepropeptin B offer a unique "beyond Rule of 5" chemical space, where properties like conformational flexibility and intramolecular hydrogen bonding can be engineered to balance aqueous solubility and membrane permeability.
These application notes provide an overview of this compound and its derivatives as platforms for enhanced cell permeability. We present quantitative data on the permeability of Phepropeptin analogs, detailed protocols for their synthesis and permeability assessment, and a discussion of the underlying mechanisms of cell entry.
Mechanism of Enhanced Cell Permeability
The enhanced cell permeability of this compound and its derivatives is primarily attributed to their ability to adopt different conformations in aqueous versus lipid environments. This "chameleonic" behavior allows them to shield their polar amide groups through the formation of intramolecular hydrogen bonds in the low-dielectric environment of the cell membrane, thus presenting a more hydrophobic face to the lipid bilayer and facilitating passive diffusion across the membrane.
Key factors influencing the cell permeability of Phepropeptin derivatives include:
-
Stereochemistry: The natural stereochemical configuration of Phepropeptins has been shown to be crucial for their rapid cell permeability. Epimerization of even a single amino acid residue can lead to a significant decrease in the rate of cell entry, likely due to altered conformational preferences that hinder the formation of a membrane-compatible, internally hydrogen-bonded structure.[1]
-
Intramolecular Hydrogen Bonding: The ability to form a stable intramolecular hydrogen bond network is a key determinant of passive membrane permeability for cyclic peptides. By satisfying the hydrogen-bonding potential of the peptide backbone internally, the energetic penalty of desolvating the peptide upon entering the lipid membrane is reduced.
-
Solvent-Dependent Conformational Flexibility: Permeable Phepropeptin analogs exhibit conformational flexibility, allowing them to exist in a more polar, solvent-exposed conformation in aqueous solution to maintain solubility, and transition to a more compact, lipophilic conformation to cross the cell membrane.[1]
The primary mechanism of cell entry for this compound derivatives is believed to be passive diffusion , driven by a concentration gradient across the cell membrane. There is currently no evidence to suggest the involvement of specific cell surface receptors or active transport mechanisms.
Quantitative Data on Phepropeptin Permeability
The following table summarizes the permeability data for Phepropeptin analogs and their epimers as determined by a Madin-Darby Canine Kidney (MDCK) cell monolayer assay. The apparent permeability coefficient (Papp) is a measure of the rate of passage of a compound across the cell monolayer.
| Compound | Structure | Papp (10⁻⁶ cm/s) |
| This compound analog (1) | cyclo(L-Phe-L-Pro-L-Phe-L-Leu-L-Val-L-Ile) | 35 ± 2 |
| epi-Phepropeptin B analog (2) | cyclo(D-Phe-L-Pro-L-Phe-L-Leu-L-Val-L-Ile) | 15 ± 1 |
| Phepropeptin D analog (3) | cyclo(L-Phe-L-Pro-L-Phe-L-Leu-L-Leu-L-Val) | 40 ± 3 |
| epi-Phepropeptin D analog (4) | cyclo(D-Phe-L-Pro-L-Phe-L-Leu-L-Leu-L-Val) | 10 ± 1 |
Data adapted from Schwochert et al., ACS Med. Chem. Lett. 2017, 8, 9, 993–998.[1]
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of this compound Derivatives
This protocol describes the manual solid-phase peptide synthesis (SPPS) of a this compound analog using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
2-Chlorotrityl chloride (2-CTC) resin
-
Fmoc-protected amino acids (Fmoc-L-Ile-OH, Fmoc-L-Val-OH, Fmoc-L-Leu-OH, Fmoc-L-Phe-OH, Fmoc-L-Pro-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Hexafluoroisopropanol (HFIP)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Diethyl ether
-
HPLC-grade acetonitrile (B52724) and water
Procedure:
-
Resin Loading:
-
Swell 2-CTC resin in DCM for 30 minutes.
-
Dissolve Fmoc-L-Ile-OH (3 equivalents relative to resin loading capacity) and DIPEA (4 equivalents) in DCM.
-
Add the amino acid solution to the resin and shake for 2 hours.
-
Cap any unreacted sites by adding methanol (B129727) and shaking for 30 minutes.
-
Wash the resin with DCM (3x) and DMF (3x).
-
-
Peptide Chain Elongation:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then for 15 minutes.
-
Wash the resin with DMF (5x) and DCM (5x).
-
Amino Acid Coupling: Dissolve the next Fmoc-amino acid (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF.
-
Add the coupling solution to the resin and shake for 2 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
Repeat the deprotection and coupling steps for each amino acid in the sequence (Val, Leu, Phe, Pro, Phe).
-
-
Cleavage of Linear Peptide from Resin:
-
Wash the resin with DCM (5x) and dry under vacuum.
-
Treat the resin with a solution of 20% HFIP in DCM for 30 minutes to cleave the protected linear peptide.
-
Filter and collect the filtrate. Evaporate the solvent.
-
-
Solution-Phase Cyclization:
-
Dissolve the linear peptide in a large volume of DMF (to favor intramolecular cyclization).
-
Add HBTU (1.5 eq.) and DIPEA (3 eq.) and stir the reaction mixture for 24 hours at room temperature.
-
Monitor the reaction by LC-MS.
-
Once complete, remove the DMF under vacuum.
-
-
Global Deprotection and Purification:
-
Treat the crude cyclic peptide with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2 hours to remove side-chain protecting groups.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Purify the cyclic peptide by reverse-phase HPLC.
-
Confirm the identity and purity of the final product by LC-MS and NMR.
-
Protocol 2: Madin-Darby Canine Kidney (MDCK) Cell Permeability Assay
This protocol details the procedure for assessing the permeability of this compound derivatives across an MDCK cell monolayer.
Materials:
-
MDCK cells
-
Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound (this compound derivative)
-
Lucifer yellow (as a marker for monolayer integrity)
-
LC-MS/MS system for analysis
Procedure:
-
Cell Seeding and Monolayer Formation:
-
Seed MDCK cells onto the apical side of the Transwell® inserts at a density of approximately 1 x 10⁵ cells/cm².
-
Culture the cells for 4-6 days to allow for the formation of a confluent, polarized monolayer.
-
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER). A stable TEER reading indicates a well-formed monolayer.
-
-
Permeability Assay:
-
Wash the cell monolayer twice with pre-warmed HBSS.
-
Apical to Basolateral (A-to-B) Transport:
-
Add the test compound solution (e.g., 10 µM in HBSS) and Lucifer yellow to the apical chamber.
-
Add fresh HBSS to the basolateral chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
-
-
Basolateral to Apical (B-to-A) Transport (for efflux studies):
-
Add the test compound solution to the basolateral chamber.
-
Add fresh HBSS to the apical chamber.
-
Collect samples from the apical chamber at the same time points.
-
-
At the end of the experiment, collect samples from the donor chamber.
-
-
Sample Analysis:
-
Analyze the concentration of the test compound in the collected samples by LC-MS/MS.
-
Measure the fluorescence of Lucifer yellow to confirm monolayer integrity throughout the experiment.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where:
-
dQ/dt is the rate of permeation (amount of compound in the receiver chamber over time).
-
A is the surface area of the membrane (cm²).
-
C₀ is the initial concentration of the compound in the donor chamber.
-
-
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay that models passive diffusion across a lipid membrane.
Materials:
-
PAMPA plate system (e.g., 96-well format with a donor and an acceptor plate)
-
Phospholipid solution (e.g., 2% w/v phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound
-
UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Membrane Formation:
-
Coat the filter of the donor plate with the phospholipid solution and allow the solvent to evaporate, forming an artificial lipid membrane.
-
-
Assay Setup:
-
Fill the acceptor plate wells with PBS.
-
Dissolve the test compound in PBS and add it to the wells of the donor plate.
-
Carefully place the donor plate onto the acceptor plate, ensuring the lipid membrane is in contact with the acceptor solution.
-
-
Incubation:
-
Incubate the plate assembly at room temperature for a specified period (e.g., 4-16 hours) with gentle shaking.
-
-
Sample Analysis:
-
After incubation, separate the plates and determine the concentration of the test compound in both the donor and acceptor wells using a UV-Vis plate reader or LC-MS/MS.
-
-
Data Analysis:
-
Calculate the effective permeability (Pe) using a similar equation to the Papp calculation, taking into account the volume of the donor and acceptor wells and the incubation time.
-
Visualizations
Caption: Experimental workflow for the synthesis and permeability assessment of this compound derivatives.
Caption: Proposed mechanism of passive diffusion for this compound derivatives across the cell membrane.
References
Troubleshooting & Optimization
Technical Support Center: Solid-Phase Synthesis of Phepropeptin B
Welcome to the technical support center for the solid-phase synthesis of Phepropeptin B. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this cyclic hexapeptide.
This compound Profile:
This compound belongs to a class of cyclic hexapeptides. A closely related analogue, Phepropeptin D, has the sequence cyclo[Leu-D-Phe-D-Pro-Phe-D-Leu-xiIle] . The presence of D-amino acids and the cyclic structure introduces specific challenges in its solid-phase peptide synthesis (SPPS). This guide will address these challenges in a question-and-answer format.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the solid-phase synthesis of this compound.
Q1: I am observing low coupling efficiency, especially for the D-amino acid residues. What could be the cause and how can I improve it?
A1: Low coupling efficiency for D-amino acids, or any amino acid in a challenging sequence, can be due to several factors:
-
Steric Hindrance: The growing peptide chain on the resin can fold or aggregate, making the N-terminus less accessible for the incoming activated amino acid. The alternating L- and D-amino acid pattern in this compound may induce secondary structures that contribute to this.
-
Incomplete Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound peptide may not be completely removed, leaving fewer sites available for coupling.
-
Suboptimal Activation: The coupling reagents may not be efficiently activating the carboxylic acid of the incoming amino acid.
Troubleshooting Steps:
-
Extend Coupling and Deprotection Times: Double the standard coupling and Fmoc deprotection times to ensure the reactions go to completion.
-
Double Coupling: After the initial coupling reaction, drain the vessel and add a fresh solution of the activated amino acid to couple for a second time.
-
Use a Stronger Coupling Reagent: For difficult couplings, consider using more potent coupling reagents. A comparison of commonly used reagents is provided in Table 1.
-
Perform a Ninhydrin Test: Use the Kaiser (ninhydrin) test to check for the presence of free primary amines after the coupling step. A positive result (blue beads) indicates incomplete coupling. If the test is positive, perform a second coupling.
-
Incorporate Chaotropic Agents: Adding chaotropic salts like LiCl to the coupling and deprotection solutions can help disrupt secondary structures and improve reaction efficiency.
Q2: My final product shows significant diastereomeric impurities. How can I minimize racemization of the D-amino acids during coupling?
A2: Racemization is a critical challenge when incorporating D-amino acids, as it leads to the formation of undesired diastereomers that are often difficult to separate from the target peptide. Racemization primarily occurs at the carboxy-activated amino acid during the coupling step.[1][2]
Strategies to Minimize Racemization:
-
Choice of Coupling Reagent: The selection of the coupling reagent and additives is crucial. Carbodiimide-based reagents like DIC in combination with an additive such as OxymaPure or HOBt are known to suppress racemization.[3][4][5] Uronium/aminium-based reagents like HBTU can also be effective, but care must be taken to avoid excess reagent which can lead to other side reactions.[5]
-
Pre-activation Time: Minimize the pre-activation time of the amino acid before adding it to the resin. Prolonged activation can increase the risk of racemization.
-
Base Selection: Use a weaker, non-nucleophilic base for activation, such as N,N-diisopropylethylamine (DIEA) or sym-collidine, and use the minimum necessary amount.[3]
-
Low Temperature Coupling: Performing the coupling reaction at a lower temperature (e.g., 0 °C) can help to reduce the rate of racemization.
Q3: The yield of my cyclic peptide is very low after the cyclization step. What factors influence cyclization efficiency and how can I optimize it?
A3: Cyclization, whether performed on-resin or in solution, is often a low-yield step. The efficiency is highly dependent on the peptide sequence, the point of cyclization, and the reaction conditions.
Optimization Strategies:
-
Cyclization Site: The choice of which amide bond to form during the cyclization step is critical. Cyclization is generally more favorable at sites that promote a turn-like conformation in the linear precursor. For this compound, cyclization between a sterically unhindered amino acid like Leucine and a D-amino acid might be favorable. A systematic evaluation of different cyclization sites may be necessary.[6]
-
On-Resin vs. Solution-Phase Cyclization:
-
On-Resin Cyclization: This method can be advantageous as the peptide chains are pseudo-diluted on the solid support, which can favor intramolecular cyclization over intermolecular oligomerization.[7] However, the resin-bound peptide may have conformational constraints that hinder cyclization.[8]
-
Solution-Phase Cyclization: This is a more traditional method where the linear peptide is first cleaved from the resin and then cyclized in a dilute solution. This allows the peptide more conformational freedom. It is crucial to maintain high dilution to minimize dimerization and oligomerization.
-
-
Coupling Reagents for Cyclization: Reagents such as HBTU, HATU, and PyBOP are commonly used for solution-phase cyclization.[6]
-
Concentration: For solution-phase cyclization, maintaining a low concentration of the linear peptide (typically 0.1-1 mM) is essential to favor the intramolecular reaction.
Frequently Asked Questions (FAQs)
Q: What is a suitable resin for the solid-phase synthesis of this compound?
A: For the synthesis of a C-terminal amide peptide, a Rink Amide resin is a common choice. If a C-terminal carboxylic acid is desired for subsequent solution-phase cyclization, a 2-chlorotrityl chloride (2-CTC) resin is highly recommended. The steric bulk of the 2-CTC linker helps to prevent diketopiperazine formation, a common side reaction involving the first two amino acids on the resin, especially when one of them is Proline.[6][9]
Q: Which protecting group strategy is recommended for this compound synthesis?
A: The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is the most widely used method for solid-phase peptide synthesis and is suitable for this compound. This strategy employs a base-labile Fmoc group for Nα-protection and acid-labile protecting groups for the amino acid side chains.
Q: How should I purify the final cyclic peptide?
A: The crude peptide cleaved from the resin should be purified using reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 column is typically used with a gradient of water and acetonitrile, both containing a small amount of trifluoroacetic acid (TFA) (e.g., 0.1%).
Q: How can I confirm the identity and purity of my synthesized this compound?
A: The purified peptide should be characterized by:
-
Mass Spectrometry (MS): To confirm the molecular weight of the final product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and stereochemistry of the cyclic peptide.
Data Presentation
Table 1: Comparison of Common Coupling Reagents for SPPS
| Coupling Reagent | Additive | Base | Advantages | Disadvantages |
| DIC (N,N'-Diisopropylcarbodiimide) | OxymaPure or HOBt | DIEA | Low cost, effective at suppressing racemization with additive.[3][4] | Can form insoluble diisopropylurea byproduct. |
| HBTU | HOBt | DIEA | Fast coupling, efficient.[5][6] | Can cause guanidinylation of the N-terminus if used in excess.[9] |
| HATU | HOAt | DIEA | Very fast coupling, low racemization. | Higher cost. |
| PyBOP | HOBt | DIEA | Efficient, byproducts are less hazardous than some other phosphonium (B103445) reagents. | Can be less effective for highly hindered couplings. |
Experimental Protocols
General Protocol for Linear this compound Precursor Synthesis (Fmoc/tBu Strategy on 2-CTC Resin)
This protocol is a general guideline and may require optimization for the specific sequence of Phepropep-tin B.
-
Resin Swelling: Swell 2-chlorotrityl chloride resin in dichloromethane (B109758) (DCM) for 30 minutes in a peptide synthesis vessel.
-
First Amino Acid Loading:
-
Dissolve Fmoc-L-Ile-OH (or the appropriate C-terminal amino acid) and DIEA in DCM.
-
Add the solution to the swollen resin and agitate for 2 hours.
-
Wash the resin with DCM.
-
Cap any unreacted sites on the resin by agitating with a solution of DCM/Methanol/DIEA (80:15:5) for 30 minutes.
-
Wash the resin with DCM and then DMF.
-
-
Peptide Chain Elongation (for each subsequent amino acid):
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, drain, and then treat again for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Coupling:
-
In a separate vial, dissolve the next Fmoc-protected amino acid (L- or D-), a coupling reagent (e.g., DIC), and an additive (e.g., OxymaPure) in DMF.
-
Add the activation solution to the resin, followed by the base (e.g., DIEA).
-
Agitate for 1-2 hours.
-
-
Washing: Wash the resin with DMF and DCM.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, repeat the coupling step.
-
-
Cleavage of the Linear Peptide from Resin:
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a solution of hexafluoroisopropanol (HFIP) in DCM (e.g., 20-30% HFIP) for 1-2 hours. This will cleave the peptide from the 2-CTC resin while keeping the side-chain protecting groups intact.[6]
-
Filter the resin and collect the filtrate. Evaporate the solvent to obtain the crude protected linear peptide.
-
Protocol for Solution-Phase Cyclization
-
Dissolution: Dissolve the crude protected linear peptide in a large volume of DMF to achieve a final concentration of approximately 0.5 mM.
-
Cyclization Reaction:
-
Add a coupling reagent (e.g., HBTU) and a base (e.g., DIEA) to the peptide solution.
-
Stir the reaction at room temperature for 24-48 hours.
-
Monitor the reaction progress by LC-MS.
-
-
Work-up: Once the reaction is complete, evaporate the DMF under reduced pressure.
-
Global Deprotection:
-
Treat the crude cyclic peptide with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) for 2-4 hours to remove all side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.
-
-
Purification: Purify the crude cyclic peptide by RP-HPLC.
Visualizations
Figure 1: General workflow for a single cycle of solid-phase peptide synthesis (SPPS).
Figure 2: Troubleshooting logic for common challenges in this compound synthesis.
References
- 1. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. bachem.com [bachem.com]
- 4. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. Solid-phase synthesis of cyclic hexapeptides wollamides A, B and desotamide B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
Technical Support Center: Optimizing Phepropeptin B Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Phepropeptin B in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a cyclic hexapeptide that functions as a proteasome inhibitor. Its primary mechanism of action is the inhibition of the chymotrypsin-like activity of the 20S proteasome, a key component of the ubiquitin-proteasome system responsible for the degradation of most intracellular proteins.[1] By blocking this activity, this compound disrupts cellular protein homeostasis, leading to the accumulation of ubiquitinated proteins. This disruption can induce cell cycle arrest and apoptosis, particularly in cancer cells which are often more reliant on proteasome activity for survival and proliferation.
Q2: What is a suitable starting concentration range for this compound in a cell-based assay?
Determining the optimal concentration of this compound is critical and is dependent on the specific cell line and the experimental endpoint. For initial experiments, a broad dose-response analysis is recommended. Based on typical potencies of proteasome inhibitors, a starting range of 10 nM to 50 µM can be effective for assessing cytotoxicity in various cancer cell lines.[2] It is advisable to perform a literature search for published IC50 values of this compound or similar proteasome inhibitors in your cell line of interest to further refine this starting range.
Q3: How does inhibition of the proteasome by this compound affect downstream signaling pathways?
One of the most significant signaling pathways affected by proteasome inhibition is the Nuclear Factor-kappa B (NF-κB) pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation, IκB is ubiquitinated and subsequently degraded by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of genes involved in inflammation, cell survival, and proliferation. By inhibiting the proteasome, this compound prevents the degradation of IκB, thereby blocking NF-κB activation and its downstream effects.[3][4][5][6]
Q4: How can I confirm that this compound is effectively inhibiting the proteasome in my cells?
To confirm the efficacy of this compound, a direct measurement of proteasome activity in cell lysates is recommended. This can be achieved using a fluorogenic peptide substrate that is specifically cleaved by the chymotrypsin-like activity of the proteasome, such as Suc-LLVY-AMC. A decrease in fluorescence in cells treated with this compound compared to untreated controls would indicate successful inhibition of proteasome activity.[7][8]
Troubleshooting Guides
Issue 1: High cytotoxicity observed even at low concentrations of this compound.
-
Possible Cause: The cell line being used is highly sensitive to proteasome inhibition.
-
Solution: Perform a more granular dose-response experiment with concentrations in the low nanomolar range to pinpoint the non-toxic, yet effective, concentration. Reduce the incubation time of the cells with this compound.
-
-
Possible Cause: The peptide preparation contains cytotoxic contaminants, such as trifluoroacetic acid (TFA), a remnant from peptide synthesis.
-
Solution: Ensure the use of high-purity this compound. If TFA contamination is suspected, consider obtaining a new batch or further purifying the existing stock.
-
-
Possible Cause: Improper storage and handling of the peptide leading to degradation into cytotoxic byproducts.
-
Solution: Aliquot the lyophilized this compound upon receipt and store at -20°C or -80°C. Reconstitute a fresh aliquot for each experiment to avoid repeated freeze-thaw cycles.
-
Issue 2: No significant effect on cell viability or the intended biological endpoint is observed.
-
Possible Cause: The concentration of this compound is too low to effectively inhibit the proteasome.
-
Solution: Increase the concentration range in your dose-response experiment. Confirm proteasome inhibition directly using a proteasome activity assay.
-
-
Possible Cause: The peptide has poor cell permeability in the specific cell line being used.
-
Solution: While Phepropeptins are noted for their potential cell permeability, this can be cell-line dependent.[1] Consider increasing the incubation time. If the issue persists, exploring formulation strategies to enhance permeability may be necessary, although this is an advanced approach.
-
-
Possible Cause: The peptide has degraded due to improper storage or handling.
-
Solution: Use a fresh, properly stored aliquot of this compound.
-
-
Possible Cause: Issues with the cell viability assay itself.
Data Presentation
Table 1: Representative IC50 Values of Proteasome Inhibitors in Various Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Proteasome Inhibitor X | HTB-26 | Breast Cancer | 10 - 50 |
| Proteasome Inhibitor Y | PC-3 | Pancreatic Cancer | 10 - 50 |
| Proteasome Inhibitor Z | HepG2 | Hepatocellular Carcinoma | 10 - 50 |
| Compound 1 | HCT116 | Colorectal Cancer | 22.4 |
| Compound 2 | HCT116 | Colorectal Cancer | 0.34 |
Data for Proteasome Inhibitors X, Y, and Z are generalized from findings on various cancer cell lines.[2] Data for Compounds 1 and 2 are from specific studies on colorectal cancer cells.[2]
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Cell Viability Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a chosen cancer cell line.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of desired concentrations (e.g., 0.01, 0.1, 1, 10, 50 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include control wells: "vehicle control" (medium with the same final concentration of DMSO as the highest this compound dose) and "untreated control" (fresh medium only).
-
-
Incubation:
-
Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm or 590 nm using a microplate reader.[9]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Measuring Proteasome Chymotrypsin-Like Activity in Cell Lysates
This protocol describes how to measure the chymotrypsin-like activity of the proteasome in cells treated with this compound using a fluorogenic substrate.
Materials:
-
Cells treated with this compound (and untreated controls)
-
Lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with protease inhibitors)
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2)
-
Black 96-well plate
-
Fluorometric microplate reader
Procedure:
-
Cell Lysis:
-
After treating cells with this compound for the desired time, wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer and incubating on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the cell lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
-
Proteasome Activity Assay:
-
Dilute the cell lysates to the same protein concentration in the assay buffer.
-
Add a standardized amount of protein from each lysate to the wells of a black 96-well plate.
-
Prepare a reaction mixture by diluting the fluorogenic substrate in the assay buffer to the desired final concentration.
-
Add the reaction mixture to each well to initiate the reaction.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorometric microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC).
-
Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for a defined period (e.g., 60 minutes) at 37°C.
-
-
Data Analysis:
-
Calculate the rate of increase in fluorescence (slope of the linear portion of the curve) for each sample.
-
Normalize the activity to the protein concentration.
-
Compare the proteasome activity in this compound-treated samples to the untreated controls to determine the percentage of inhibition.
-
Mandatory Visualizations
Caption: this compound inhibits the proteasome, preventing IκB degradation and blocking NF-κB signaling.
Caption: Workflow for determining cell viability and IC50 using the MTT assay.
Caption: Logical workflow for troubleshooting common issues in this compound assays.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Regulation of NFKB signaling by the proteasome [pfocr.wikipathways.org]
- 6. researchgate.net [researchgate.net]
- 7. Kinetic characterization of the chymotryptic activity of the 20S proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. integra-biosciences.com [integra-biosciences.com]
- 11. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
overcoming Phepropeptin B off-target effects
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Phepropeptin B. The information is designed to help you anticipate and address potential challenges in your experiments, with a focus on understanding and mitigating off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a naturally derived cyclic hexapeptide. Its primary mechanism of action is the inhibition of the 26S proteasome, a large protein complex responsible for degrading ubiquitinated proteins. Specifically, this compound targets the chymotrypsin-like (CT-L) activity of the proteasome's β5 subunit.[1] This inhibition leads to the accumulation of proteins that are normally degraded, which can induce cell cycle arrest and apoptosis.
Q2: What are potential off-target effects of this compound?
While this compound is reported to be selective for the chymotrypsin-like activity of the proteasome, off-target effects are a possibility with any small molecule inhibitor. For cyclic peptides, potential off-target interactions could include other proteases with similar active site architectures, such as certain serine proteases. However, specific off-target interactions for this compound have not been extensively characterized in publicly available literature. It is crucial for researchers to empirically determine the selectivity of this compound in their specific experimental system.
Q3: How can I determine if the observed effects in my experiment are due to off-target activities of this compound?
Distinguishing on-target from off-target effects is a critical aspect of using any chemical probe. Here are several strategies:
-
Use a structurally distinct proteasome inhibitor: Treat your cells with another well-characterized proteasome inhibitor that has a different chemical scaffold (e.g., Bortezomib, MG132). If the observed phenotype is recapitulated, it is more likely to be an on-target effect of proteasome inhibition.
-
Rescue experiment: If this compound is expected to stabilize a particular protein, overexpressing a downstream effector or a drug-resistant mutant of the target might rescue the phenotype.
-
Dose-response analysis: On-target effects should correlate with the IC50 of this compound for proteasome inhibition. Off-target effects may occur at significantly higher or lower concentrations.
-
Selectivity profiling: Test this compound against a panel of other relevant proteases to determine its selectivity profile.
Q4: What is a suitable starting concentration for this compound in cell-based assays?
The optimal concentration of this compound will vary depending on the cell line and the specific experimental endpoint. It is recommended to perform a dose-response curve to determine the EC50 for the desired biological effect and the IC50 for proteasome inhibition in your cell line. Based on data for similar proteasome inhibitors, a starting concentration range of 100 nM to 10 µM is often used.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High Cell Toxicity or Apoptosis | On-Target Effect: this compound is a proteasome inhibitor, and prolonged inhibition of the proteasome is known to be cytotoxic. | - Perform a time-course experiment to find the optimal incubation time. - Titrate the concentration of this compound to find the lowest effective dose. - Ensure that the observed cell death is consistent with the timing of proteasome inhibition (e.g., by monitoring the accumulation of ubiquitinated proteins). |
| Off-Target Cytotoxicity: The observed cell death may be due to interaction with an unintended target. | - Use a structurally unrelated proteasome inhibitor to see if the same level of cytotoxicity is observed at a concentration that gives equivalent proteasome inhibition. - Perform a cell viability assay in parallel with a proteasome activity assay to determine if cytotoxicity occurs at concentrations below those required for significant proteasome inhibition. | |
| Lack of Expected Phenotype | Insufficient Proteasome Inhibition: The concentration of this compound may be too low, or the incubation time too short. | - Confirm proteasome inhibition using a direct enzymatic assay (see Experimental Protocols). - Increase the concentration of this compound and/or the incubation time. - Check the stability of this compound in your culture medium. |
| Cell Line Resistance: The cell line may have intrinsic or acquired resistance to proteasome inhibitors. | - Use a positive control proteasome inhibitor (e.g., MG132) to confirm that the proteasome in your cell line is sensitive to inhibition. - Consider using a different cell line. | |
| Incorrect Downstream Readout: The chosen marker for the biological effect may not be regulated by the proteasome in your specific cell type. | - Validate that your protein of interest is indeed a substrate of the ubiquitin-proteasome pathway in your system, for example, by using a cycloheximide (B1669411) chase assay in the presence and absence of a proteasome inhibitor. | |
| Inconsistent Results Between Experiments | Variability in Reagent Quality: The purity and activity of this compound may vary between batches. | - Purchase this compound from a reputable supplier and request a certificate of analysis. - Aliquot the stock solution to avoid repeated freeze-thaw cycles. |
| Variability in Cell Culture Conditions: Cell density, passage number, and overall cell health can influence the response to inhibitors. | - Maintain consistent cell culture practices. - Regularly check for mycoplasma contamination. - Use cells within a defined passage number range for all experiments. |
Experimental Protocols
Protocol 1: In Vitro Proteasome Activity Assay
This protocol measures the chymotrypsin-like activity of the 20S proteasome using a fluorogenic substrate.
Materials:
-
Purified 20S proteasome
-
Assay Buffer: 20 mM Tris-HCl, pH 7.5, 1 mM EDTA, 1 mM DTT
-
Fluorogenic Substrate: Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-amino-4-methylcoumarin)
-
This compound and other inhibitors
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare a serial dilution of this compound in Assay Buffer.
-
In each well of the 96-well plate, add 2 µL of the inhibitor dilution. Include a vehicle control (e.g., DMSO).
-
Add 96 µL of Assay Buffer containing purified 20S proteasome (final concentration ~0.5 nM) to each well.
-
Incubate at 37°C for 15 minutes.
-
Add 2 µL of Suc-LLVY-AMC substrate (final concentration 100 µM) to each well to start the reaction.
-
Immediately measure the fluorescence intensity at 37°C every 2 minutes for 30-60 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based Proteasome Activity Assay
This protocol measures the chymotrypsin-like activity of the proteasome in live cells.
Materials:
-
Cells of interest cultured in a 96-well plate
-
This compound
-
Proteasome-Glo™ Chymotrypsin-Like Cell-Based Assay Kit (or similar)
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound for the desired time (e.g., 1-4 hours). Include a vehicle control.
-
Equilibrate the plate to room temperature for 15-20 minutes.
-
Prepare the Proteasome-Glo™ reagent according to the manufacturer's instructions.
-
Add the reagent to each well (typically in a 1:1 volume ratio to the culture medium).
-
Mix briefly on an orbital shaker.
-
Incubate at room temperature for 10-15 minutes to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of proteasome activity relative to the vehicle control and determine the IC50 value.
Protocol 3: Chemical Proteomics for Off-Target Profiling
This is a more advanced technique to identify potential off-target proteins of this compound across the proteome.
Principle: This method often involves synthesizing a modified version of this compound that contains a "clickable" tag (e.g., an alkyne or azide (B81097) group). This tagged probe is incubated with cell lysate or live cells. The probe and its covalently or tightly bound protein partners are then enriched, often using affinity chromatography (e.g., biotin-streptavidin). The enriched proteins are subsequently identified and quantified by mass spectrometry.
General Workflow:
-
Synthesize an affinity-based probe of this compound.
-
Incubate the probe with cell lysate or intact cells.
-
Lyse the cells (if treated intact) and perform a click reaction to attach a reporter tag (e.g., biotin).
-
Enrich the probe-protein complexes using streptavidin beads.
-
Elute the bound proteins.
-
Digest the proteins into peptides and analyze by LC-MS/MS.
-
Identify and quantify the proteins that are specifically enriched in the presence of the this compound probe compared to controls.
Visualizations
Caption: Signaling pathway of this compound-mediated proteasome inhibition.
Caption: Experimental workflow for identifying off-target effects.
Caption: Troubleshooting decision tree for unexpected results.
References
Phepropeptin B degradation and stability issues in solution
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and potential degradation of Phepropeptin B in solution. It includes frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a concern?
This compound is a cyclic peptide natural product. Like many peptides, its chemical and physical stability in solution is crucial for obtaining reliable and reproducible experimental results. Degradation can lead to a loss of compound concentration, reduced biological activity, and the formation of impurities that may confound experimental outcomes.[1][2] Understanding its stability profile is essential for proper handling, storage, and formulation development.
Q2: What are the primary chemical degradation pathways for peptides like this compound?
While specific degradation pathways for this compound are not extensively documented, peptides are generally susceptible to several chemical degradation mechanisms:
-
Hydrolysis: The cleavage of peptide bonds, which can be catalyzed by acidic or basic conditions, leading to the linearization or fragmentation of the cyclic structure.[2][3] Cyclization, as seen in this compound, generally enhances resistance to this process.[3]
-
Oxidation: Certain amino acid side chains are prone to oxidation. For this compound, the phenylalanine residue could be a potential site of oxidation. This can be initiated by exposure to air, light, or trace metal ions.[3][4]
-
Photodegradation: Exposure to light, especially UV, can provide the energy to initiate degradation reactions.[2][5]
-
Racemization: The conversion of an L-amino acid to a D-amino acid, which can alter the peptide's conformation and biological activity.[3]
Q3: How stable is this compound in biological matrices like plasma?
Studies have shown that this compound and its analogues exhibit high stability in human plasma. No statistically significant degradation was observed after a 30-minute incubation period.[6] This suggests a good resistance to enzymatic degradation by proteases commonly found in plasma.[6]
Q4: I'm observing low solubility or precipitation of my this compound sample. What could be the cause?
Low solubility can be a challenge. The reported aqueous solubility of Phepropeptin analogues at pH 7.4 is in the range of 0.011 to 0.165 mg/mL.[6] Issues may arise from:
-
Exceeding Solubility Limit: Attempting to prepare solutions at concentrations above this range will likely result in precipitation.
-
Solvent Choice: Phepropeptins have shown limited solubility in certain organic solvents like chloroform (B151607) (CDCl₃).[6]
-
Aggregation: Peptides can self-associate and aggregate, especially at high concentrations or in certain buffer conditions, leading to precipitation.[3][7] This is a form of physical instability.
Q5: My experimental results are inconsistent. Could this be related to this compound instability?
Yes, inconsistent results are a common symptom of compound instability. If the concentration of the active peptide is decreasing unpredictably between experiments (or even during a single experiment), it will lead to poor reproducibility. It is crucial to rule out degradation by performing stability checks under your specific experimental conditions.[1]
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Problem | Possible Cause | Troubleshooting Steps & Recommendations |
| Gradual loss of compound concentration in an aqueous buffer over time. | Hydrolysis: Peptide bonds may be slowly hydrolyzing, especially if the pH is highly acidic or alkaline.[2][8] | - Verify pH: Ensure your buffer pH is within a stable range for peptides (typically pH 4-6).- Run a Time-Course Study: Use a validated HPLC method to monitor the concentration of this compound over the duration of your experiment.[9]- Storage: Keep solutions frozen (-20°C or -80°C) for long-term storage and prepare fresh working solutions. |
| Appearance of new peaks in HPLC chromatogram. | Oxidative Degradation: The peptide may be oxidizing upon exposure to air or contaminants.[3][4] | - Use High-Purity Solvents: Degas all buffers and solvents before use.- Protect from Light: Store solutions in amber vials to prevent photodegradation, which can catalyze oxidation.[2][5]- Inert Atmosphere: For sensitive experiments, prepare solutions under an inert gas (e.g., nitrogen or argon).- Characterize Peaks: Use LC-MS to determine the mass of the new peaks. An increase of +16 Da or +32 Da often suggests oxidation.[10][11] |
| Sample precipitates out of solution during experiment or upon freeze-thaw. | Physical Instability (Aggregation): The peptide is self-associating and falling out of solution.[7][12] | - Concentration: Work at the lowest feasible concentration.- Solvent: Prepare high-concentration stock solutions in a suitable organic solvent like DMSO, then dilute into aqueous buffers for experiments.- Avoid Agitation: Do not vortex or shake peptide solutions vigorously.- Excipients: If compatible with your assay, consider adding stabilizers, though this requires careful validation.[8] |
| Inconsistent biological activity despite consistent concentration by UV-Vis. | Conformational Change or Isomerization: The peptide's 3D structure may be changing, or racemization could be occurring, affecting its ability to bind to its target.[3] | - Controlled Conditions: Maintain consistent temperature and pH across all experiments.- Analytical Check: Use advanced techniques like circular dichroism to check for conformational changes or chiral chromatography to detect racemization if this is suspected.[3][10] |
Section 3: Data Presentation & Experimental Protocols
Physicochemical and In Vitro Stability Properties of Phepropeptins
The following table summarizes key quantitative data for Phepropeptin analogues.
| Compound | Thermodynamic Aqueous Solubility (pH 7.4) (mg/mL) | MDCK Permeability (cm/s × 10⁻⁶) | Human Plasma Stability (% remaining after 30 min) |
| Phepropeptin A (1) | 0.011 | 37 | >99% |
| This compound (3) | 0.017 | 30 | >99% |
| Phepropeptin C (5) | 0.165 | 40 | >99% |
| Phepropeptin D (7) | 0.052 | 33 | >99% |
| (Data sourced from[6]) |
Protocol 1: General Methodology for Assessing this compound Stability in an Aqueous Buffer
This protocol outlines a standard procedure to determine the stability of this compound under specific experimental conditions using HPLC.[9]
-
Objective: To quantify the degradation of this compound in a selected buffer over time at a specific temperature.
-
Materials:
-
This compound solid
-
DMSO (or other suitable organic solvent)
-
High-purity water and buffer components (e.g., phosphate, Tris)
-
Calibrated HPLC system with UV detector
-
Low-binding autosampler vials (amber recommended)
-
Calibrated pH meter and temperature-controlled incubator
-
-
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in 100% DMSO.
-
Working Solution Preparation: Dilute the stock solution into your pre-warmed experimental buffer to the final desired concentration (e.g., 10 µM). Ensure the final percentage of DMSO is low (e.g., <1%) and consistent across all samples.
-
Time Zero (T=0) Sample: Immediately after preparation, transfer an aliquot of the working solution to an HPLC vial and analyze it. This serves as your baseline measurement.
-
Incubation: Place the remainder of the working solution in a sealed, amber container inside an incubator set to the desired temperature (e.g., 25°C or 37°C).
-
Time-Point Sampling: At predetermined intervals (e.g., 1, 4, 8, 24, 48 hours), withdraw aliquots from the incubated solution and transfer them to HPLC vials for analysis.
-
-
HPLC Analysis:
-
Use a reverse-phase C18 column.
-
Employ a gradient elution method with mobile phases such as water with 0.1% TFA (A) and acetonitrile (B52724) with 0.1% TFA (B).
-
Monitor the elution at a suitable wavelength for this compound.
-
-
Data Analysis:
-
Integrate the peak area of the this compound peak at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample: % Remaining = (Area_t / Area_t0) * 100.
-
Plot the % remaining versus time to determine the degradation rate.
-
Protocol 2: Forced Degradation Study
Forced degradation studies are used to identify potential degradation pathways and develop stability-indicating analytical methods.[10][13]
-
Objective: To accelerate the degradation of this compound under various stress conditions.
-
Procedure: Prepare separate solutions of this compound in a suitable solvent system (e.g., water/acetonitrile) and expose them to the following conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 2-8 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 2-8 hours.
-
Oxidation: Add 3% hydrogen peroxide (H₂O₂) and store at room temperature for 24 hours, protected from light.
-
Thermal Stress: Incubate a solution at high temperature (e.g., 70°C) for 24-48 hours.
-
Photolytic Stress: Expose a solution to direct sunlight or a photostability chamber for 24 hours.
-
-
Analysis: After exposure, neutralize the acidic and basic samples. Analyze all samples by a suitable method like LC-MS to separate and identify the parent compound and any new degradation products.[10][11]
Section 4: Visualizations
Logical Diagrams
The following diagrams illustrate key concepts and workflows related to this compound stability.
Caption: General degradation pathways for peptides in solution.
Caption: Experimental workflow for a solution stability study.
Caption: Troubleshooting logic for identifying unknown peaks.
References
- 1. researchgate.net [researchgate.net]
- 2. DEGRADATIONPATHWAY B. Pharm 2-2 | PDF | Isomer | Hydrolysis [scribd.com]
- 3. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 4. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of the B vitamins in mixed parenteral nutrition solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stereochemistry Balances Cell Permeability and Solubility in the Naturally Derived Phepropeptin Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Factors affecting the physical stability (aggregation) of peptide therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 10. researchgate.net [researchgate.net]
- 11. ijsra.net [ijsra.net]
- 12. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
Phepropeptin B Proteasome Activity Assay: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Phepropeptin B in proteasome activity assays. The information is tailored for researchers, scientists, and drug development professionals to help navigate common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target within the proteasome?
A1: this compound is a cyclic hexapeptide natural product isolated from Streptomyces sp.[1] It functions as a proteasome inhibitor.[1] Its primary target is the chymotrypsin-like (CT-L) activity of the proteasome, which is associated with the β5 subunit of the 20S proteasome core particle.[1]
Q2: I am not observing any inhibition of proteasome activity with this compound. What are the possible reasons?
A2: Several factors could contribute to a lack of observable inhibition:
-
Incorrect Substrate: Ensure you are using a substrate specific for the chymotrypsin-like activity of the proteasome, such as Suc-LLVY-AMC. This compound has been shown to be selective for this activity.[1]
-
Suboptimal Inhibitor Concentration: The concentration of this compound may be too low. It is advisable to perform a dose-response experiment to determine the optimal inhibitory concentration for your specific experimental setup.
-
Inhibitor Instability: Ensure that the this compound stock solution is properly prepared and stored to maintain its activity. Repeated freeze-thaw cycles should be avoided.
-
High Proteasome Concentration: The concentration of the proteasome in your cell lysate or purified sample may be too high, requiring a higher concentration of this compound for effective inhibition.
-
Assay Conditions: Verify that the assay buffer, pH, and temperature are optimal for both proteasome activity and this compound stability.
Q3: My results show high background fluorescence. How can I reduce it?
A3: High background fluorescence can be caused by several factors:
-
Substrate Autohydrolysis: The fluorogenic substrate may be degrading spontaneously. Include a "substrate only" control (without any proteasome source) to measure the rate of autohydrolysis and subtract this from your experimental values.
-
Contaminating Proteases: Other proteases in your cell lysate may be cleaving the substrate. To account for this, include a control with a well-characterized, potent proteasome inhibitor (like MG-132 or bortezomib) to determine the level of non-proteasomal activity.
-
Impure Reagents: Ensure all your reagents, especially the assay buffer and substrate, are of high quality and free from fluorescent contaminants.
Q4: The inhibitory effect of this compound seems to diminish over time in my kinetic assay. Why is this happening?
A4: This could be due to the reversible nature of the inhibitor or its instability under assay conditions. If this compound is a reversible inhibitor, its effect may decrease as it dissociates from the proteasome. Alternatively, the compound may be degrading over the course of the experiment. A time-course experiment with pre-incubation of the proteasome with this compound before adding the substrate might provide insights into the stability and binding kinetics of the inhibitor.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or Low Proteasome Activity in Control Wells | Inactive proteasome sample (cell lysate or purified proteasome). | Prepare fresh cell lysates and keep them on ice. Avoid repeated freeze-thaw cycles of purified proteasome. Include a positive control (e.g., a cell line with known high proteasome activity) to validate the assay setup. |
| Incorrect assay buffer composition or pH. | Verify the composition and pH of the assay buffer. A common buffer is Tris-HCl or HEPES-based at a pH between 7.4 and 8.0. | |
| Inactive substrate. | Use a fresh aliquot of the fluorogenic substrate. Protect the substrate from light to prevent photobleaching. | |
| High Variability Between Replicates | Pipetting errors. | Use calibrated pipettes and ensure thorough mixing of all components in each well. |
| Inconsistent incubation times. | Ensure all wells are incubated for the same duration and at a constant temperature. | |
| Plate-to-plate variation. | Use plates from the same manufacturer and lot. Be aware that different plate types (e.g., binding properties) can affect results. | |
| Unexpected Results with this compound | Cell permeability issues (for whole-cell assays). | Although Phepropeptins are suggested to have favorable cell permeability, this can be cell-line dependent.[2] Consider using permeabilized cells or cell lysates to directly assess the inhibitory effect on the proteasome. |
| This compound is a natural product with "modest" inhibitory activity. | The inhibitory effect of this compound has been described as modest.[2] Higher concentrations may be required compared to synthetic, highly potent inhibitors. A direct comparison with a known potent inhibitor is recommended. |
Quantitative Data Summary
| Inhibitor | Target Subunit (Activity) | IC50 Value | Reference |
| This compound | β5 (Chymotrypsin-like) | Data not publicly available (described as "modest" activity) | [1][2] |
| β2 (Trypsin-like) | Not reported to be a primary target | ||
| β1 (Caspase-like) | Not reported to be a primary target |
Experimental Protocols
Detailed Methodology for a Fluorometric Proteasome Activity Assay
This protocol is designed for a 96-well plate format to measure the chymotrypsin-like activity of the proteasome in cell lysates using the fluorogenic substrate Suc-LLVY-AMC.
Materials:
-
Cell lysate containing active proteasomes
-
This compound stock solution (in a suitable solvent like DMSO)
-
Proteasome Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2, 1 mM DTT)
-
Fluorogenic Substrate: Suc-LLVY-AMC (stock solution in DMSO)
-
Positive Control Inhibitor: MG-132 (stock solution in DMSO)
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Cell Lysate Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., the assay buffer supplemented with a mild non-ionic detergent like 0.5% NP-40, without protease inhibitors).
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration (e.g., using a BCA assay). The lysate can be used immediately or stored at -80°C.
-
-
Assay Setup (per well):
-
Prepare a master mix of the assay buffer.
-
In a 96-well black plate, add the following to triplicate wells:
-
Blank (Substrate Only): 100 µL Assay Buffer.
-
Negative Control (Vehicle): X µL Cell Lysate (e.g., 20-50 µg total protein), Assay Buffer to 99 µL, 1 µL Vehicle (e.g., DMSO).
-
Positive Control (Inhibitor): X µL Cell Lysate, Assay Buffer to 98 µL, 1 µL MG-132 (to a final concentration of 10-20 µM), 1 µL Vehicle.
-
Experimental (this compound): X µL Cell Lysate, Assay Buffer to (99 - Y) µL, Y µL this compound (to desired final concentrations).
-
-
-
Pre-incubation:
-
Mix the contents of the wells gently.
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the proteasome.
-
-
Reaction Initiation:
-
Prepare a working solution of the Suc-LLVY-AMC substrate in the assay buffer.
-
Add 1 µL of the substrate solution to all wells to initiate the reaction (final concentration typically 25-100 µM).
-
Mix the plate gently.
-
-
Measurement:
-
Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.
-
Measure the fluorescence intensity kinetically every 5 minutes for 30-60 minutes, or as a single endpoint reading after a fixed incubation time (e.g., 60 minutes).
-
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from all other readings.
-
Determine the rate of reaction (slope of the linear portion of the kinetic curve) or the endpoint fluorescence for each condition.
-
Calculate the percentage of proteasome inhibition by this compound relative to the vehicle control, after accounting for the residual activity in the presence of the positive control inhibitor (MG-132).
-
Visualizations
Experimental Workflow
Caption: Workflow for this compound Proteasome Activity Assay.
Signaling Pathway: Ubiquitin-Proteasome System and Apoptosis
Caption: Inhibition of the proteasome by this compound leads to apoptosis.
References
enhancing Phepropeptin B cell permeability without increasing toxicity
Welcome to the technical support center for researchers working with Phepropeptin B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments, with a focus on enhancing cell permeability while maintaining low toxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known properties?
Phepropeptins are cyclic peptide natural products that have been identified as proteasome inhibitors.[1] They are considered to have potential for cell permeability.[1][2] Studies on phepropeptin analogues have shown that the natural stereochemical configuration leads to more rapid cellular permeability compared to their epimers.[1][2] Despite being more permeable, the natural compounds exhibit aqueous solubility similar to their less permeable epimers, a characteristic attributed to solvent-dependent conformational flexibility.[1][2]
Q2: What are the primary strategies for enhancing the cell permeability of a cyclic peptide like this compound?
Several strategies can be employed to improve the cell permeability of cyclic peptides. These methods can be used alone or in combination:[3][4]
-
N-methylation: Replacing the N-H bond of an amide with an N-CH₃ group can increase membrane permeability by reducing the number of hydrogen bond donors and restricting the peptide's conformation.[5][6]
-
D-Amino Acid Substitution: Incorporating D-amino acids can enhance stability against enzymatic degradation and improve permeability by altering the peptide's three-dimensional structure.[4]
-
Alkylated Amino Acids: Introducing alkylated amino acids can increase the lipophilicity of the peptide, which often correlates with improved passive diffusion across cell membranes.[3][4]
-
Conformational Rigidity: Cyclization itself enhances structural stability and can aid membrane permeability.[4][6] Further rigidification, for instance through the use of a 3-phenyl-pyrrolidine moiety, has been shown to improve both permeability and metabolic stability in some peptides.[7]
-
Masking Polar Groups: Shielding polar atoms, either sterically or through intramolecular hydrogen bonding, can increase lipophilicity and lead to increased membrane permeability.[1]
Q3: How can I modify this compound to increase cell permeability without increasing its toxicity?
The key is to find a balance between enhancing permeability and maintaining a favorable safety profile. While modifications like increasing lipophilicity can boost permeability, they can also lead to higher toxicity if they cause membrane disruption.[8]
Here is a suggested workflow:
-
Introduce Minimal Modifications: Start with single, conservative modifications, such as the N-methylation of a single amide bond or the substitution of one L-amino acid with its D-isomer.[4][6]
-
Iteratively Test Permeability and Toxicity: After each modification, perform parallel assays to assess both cell permeability (e.g., PAMPA, Caco-2) and cytotoxicity (e.g., MTT, LDH leakage).[9][10][11]
-
Prioritize Modifications that Preserve Low Toxicity: Select analogues for further development that show a significant increase in permeability with minimal to no increase in toxicity. Some cell-penetrating peptides (CPPs) are known to have low cytotoxicity and can serve as models.[12][13]
-
Consider Cell-Penetrating Peptide (CPP) Conjugation: If direct modification is unsuccessful, consider conjugating this compound to a well-characterized CPP known for low toxicity.[12][14] However, be aware that this will significantly increase the size of the molecule.
Q4: What is the potential mechanism of action for this compound?
Phepropeptins have been identified as proteasome inhibitors.[1] The ubiquitin-proteasome system is a major pathway for protein degradation in eukaryotic cells. By inhibiting the proteasome, this compound can disrupt cellular processes that rely on protein turnover, such as cell cycle progression and regulation of gene expression, which can lead to cell death. This makes it a potential candidate for anticancer therapies.
Caption: Simplified Ubiquitin-Proteasome Pathway, the target of this compound.
Troubleshooting Guides
Problem: My modified this compound analogue shows poor cell permeability.
Use this guide to troubleshoot potential issues with your permeability assays.
Caption: Troubleshooting workflow for experiments showing low permeability.
| Potential Cause | Recommended Action | Details |
| Poor Passive Permeability | Re-evaluate the modification. | The introduced chemical modification may be insufficient to increase lipophilicity or mask polar groups effectively. Consider more impactful changes, such as adding a more lipophilic side chain.[15] |
| Active Efflux | Conduct a bi-directional Caco-2 assay. | The compound may be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport it out of the cell.[16] An efflux ratio greater than 2 suggests active efflux.[16] |
| Compound Degradation | Assess mass balance and analyze for metabolites. | The peptide may be unstable in the assay buffer or metabolized by the cells.[16] Use LC-MS to check for degradation products in both donor and receiver compartments.[16] |
| Experimental Assay Issues | Validate the assay with a control compound. | For Caco-2 or MDCK assays, measure the Transepithelial Electrical Resistance (TEER) to confirm monolayer integrity.[16] For PAMPA, use compounds with known permeability values to validate the setup.[16] |
| Poor Solubility | Measure solubility in the assay buffer. | The compound may not be fully dissolved at the tested concentration, leading to an underestimation of permeability.[11][16] Visually inspect for precipitation and consider lowering the incubation concentration.[11] |
Problem: My modified this compound analogue shows increased toxicity.
If your modified peptide is showing unacceptable levels of toxicity, use this guide to identify the potential cause and find solutions.
| Potential Cause | Recommended Action | Details |
| Membrane Disruption | Perform a hemolysis or LDH leakage assay. | Highly lipophilic or amphipathic peptides can disrupt the cell membrane, leading to cell death.[8] These assays directly measure membrane integrity. |
| Off-Target Effects | Profile the compound against a panel of receptors/enzymes. | The modification may have introduced an affinity for unintended biological targets. A broader screening can help identify these interactions. |
| Mitochondrial Toxicity | Assess mitochondrial membrane potential. | Some peptides can accumulate in mitochondria and induce depolarization, leading to apoptosis.[17] Dyes like JC-1 can be used to measure mitochondrial health. |
| Induction of Apoptosis | Perform a Caspase-Glo or TUNEL assay. | The compound might be initiating a programmed cell death pathway. These assays measure key markers of apoptosis. |
| Concentration-Dependent Toxicity | Determine the IC50 value with a dose-response curve. | The toxicity might only occur at higher concentrations. Reducing the dose could mitigate the toxic effects while retaining the desired permeability enhancement.[10] |
Summary of Phepropeptin Properties
This table summarizes published data on the absorption, distribution, metabolism, and excretion (ADME) properties of natural phepropeptins and their synthetic epimers.[1]
| Compound | ALogP | LogD7.4 | Aqueous Solubility (mg/mL) | MDCK Permeability (10-6 cm/s) |
| Phepropeptin A | 2.5 | 2.4 | 0.021 | 30 |
| epi-Phepropeptin A | 2.5 | 2.5 | 0.011 | 14 |
| This compound | 2.9 | 2.8 | 0.043 | 40 |
| epi-Phepropeptin B | 2.9 | 2.7 | 0.046 | 10 |
| Phepropeptin C | 2.8 | 2.7 | 0.040 | 38 |
| epi-Phepropeptin C | 2.8 | 2.6 | 0.038 | 20 |
| Phepropeptin D | 2.4 | 2.3 | 0.165 | 34 |
| epi-Phepropeptin D | 2.4 | 2.2 | 0.160 | 17 |
Data sourced from Schwochert et al., ACS Med. Chem. Lett. 2016.[1]
Key Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is a high-throughput method for evaluating passive membrane permeation.[4]
Materials:
-
PAMPA plate (e.g., Millipore MultiScreen-IP, PVDF membrane)
-
Dodecane
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound and control compounds
-
96-well UV-transparent plate for analysis
Procedure:
-
Prepare Artificial Membrane: Coat the membrane of the donor plate wells with 5 µL of a 1% lecithin solution in dodecane.
-
Prepare Donor Solution: Dissolve the test compound and controls in PBS (pH 7.4) to the desired final concentration (e.g., 100 µM).
-
Prepare Acceptor Solution: Add 300 µL of PBS (pH 7.4) to the wells of the acceptor plate.
-
Assemble Plate: Place the donor plate onto the acceptor plate, ensuring the coated membranes are in contact with the acceptor solution.
-
Add Donor Compound: Add 150 µL of the donor solution to each well of the donor plate.
-
Incubation: Cover the plate assembly and incubate at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.
-
Sampling and Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
Calculate Permeability: Calculate the effective permeability (Pe) using the appropriate formula, taking into account the surface area of the membrane, volume of the wells, and incubation time.
Protocol 2: MTT Cytotoxicity Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
96-well cell culture plate
-
Cells of interest (e.g., Caco-2, HeLa)
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed 10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of your modified this compound analogues in culture medium. Replace the old medium with 100 µL of the compound-containing medium. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for a specified period (e.g., 24-48 hours) at 37°C.[9]
-
Add MTT Reagent: Add 20 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Solubilize Formazan: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.
-
Calculate Viability: Express the results as a percentage of the viability of untreated control cells. Plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Protocol 3: Lactate Dehydrogenase (LDH) Leakage Assay
This assay quantifies the release of LDH from damaged cells, indicating a loss of membrane integrity.
Materials:
-
Cells of interest and culture medium
-
96-well plate
-
Test compound
-
LDH assay kit (commercially available, e.g., from Promega, Thermo Fisher)
-
Lysis buffer (usually included in the kit, or 1% Triton X-100)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include three sets of controls: untreated cells (spontaneous LDH release), cells treated with lysis buffer (maximum LDH release), and medium without cells (background).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 2-24 hours).
-
Sample Collection: After incubation, centrifuge the plate at a low speed (e.g., 500g for 10 minutes) to pellet the cells.
-
Transfer Supernatant: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
Perform LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant, following the manufacturer's instructions.
-
Incubate and Measure: Incubate the plate at room temperature for the recommended time (usually 10-30 minutes), protected from light. Measure the absorbance at the specified wavelength (typically 490 nm).
-
Calculate Cytotoxicity: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * [(Compound-treated LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)]
References
- 1. Stereochemistry Balances Cell Permeability and Solubility in the Naturally Derived Phepropeptin Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent Alternatives to Improve Permeability of Peptides - PRISM BioLab [prismbiolab.com]
- 6. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Frontiers | Screening for effective cell-penetrating peptides with minimal impact on epithelial cells and gut commensals in vitro [frontiersin.org]
- 11. resolian.com [resolian.com]
- 12. Application of Cell Penetrating Peptides as a Promising Drug Carrier to Combat Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Designing Cell-Permeable Macrocyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 16. benchchem.com [benchchem.com]
- 17. Fluorescent dyes alter intracellular targeting and function of cell-penetrating tetrapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing Phepropeptin B non-specific binding in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing non-specific binding (NSB) of Phepropeptin B in various assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is non-specific binding a concern in assays involving it?
This compound is a cyclic peptide that has been identified as a proteasome inhibitor. Its cyclic and hydrophobic nature can contribute to a higher propensity for non-specific binding to assay surfaces, such as microplate wells and labware, as well as to other proteins in the assay. This non-specific binding can lead to high background signals, reduced assay sensitivity, and inaccurate quantification, ultimately compromising the reliability of experimental results.
Q2: What are the primary drivers of this compound non-specific binding?
The non-specific binding of this compound is primarily driven by:
-
Hydrophobic Interactions: The hydrophobic residues within the cyclic peptide structure can interact with hydrophobic surfaces of plasticware (e.g., polystyrene microplates).
-
Electrostatic Interactions: Although a cyclic peptide, residual charges can lead to electrostatic interactions with charged surfaces.
-
Protein Aggregation: At higher concentrations, peptides can sometimes aggregate and non-specifically adhere to surfaces.
Q3: What are the initial steps I should take to troubleshoot high background in my this compound assay?
When encountering high background, a systematic approach is recommended. Key initial steps include:
-
Review your blocking procedure: Ensure your blocking buffer is appropriate and the incubation time is sufficient.
-
Optimize washing steps: Increase the number and vigor of wash steps to remove unbound peptide.
-
Evaluate your assay components: Check for potential cross-reactivity or contamination of your reagents.
-
Consider the assay plate: Polystyrene plates can vary in their binding characteristics. Testing plates from different manufacturers or pre-treated, low-binding plates can be beneficial.
Troubleshooting Guides
Issue 1: High Background Signal in ELISA/Binding Assays
High background noise can obscure the specific signal from this compound binding to its target.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Verification Step |
| Inadequate Blocking | Optimize the blocking buffer. Test different blocking agents such as Bovine Serum Albumin (BSA), Casein, or commercially available protein-free blockers. Increase the concentration of the blocking agent (e.g., 1-5% BSA) and/or the incubation time (e.g., 2 hours at room temperature or overnight at 4°C). | Run a control plate with only blocking buffer and detection reagents to ensure the blocker itself is not contributing to the signal. |
| Suboptimal Washing | Increase the number of wash cycles (e.g., from 3 to 5-6 cycles). Increase the volume of wash buffer per well. Add a non-ionic detergent like Tween-20 (0.05-0.1%) to the wash buffer to help disrupt non-specific hydrophobic interactions. | Compare the background of wells washed with and without the optimized washing protocol. |
| Hydrophobic Interactions with Plate | Use low-binding microplates, which have a hydrophilic surface to reduce hydrophobic interactions. Alternatively, consider using polypropylene (B1209903) plates instead of polystyrene.[1] | Compare the signal-to-noise ratio of your assay performed in standard polystyrene plates versus low-binding or polypropylene plates. |
| This compound Concentration Too High | Perform a titration of this compound to determine the optimal concentration that provides a good signal-to-noise ratio. High concentrations can lead to aggregation and non-specific binding. | Analyze the dose-response curve to identify the concentration range that is on the linear portion of the curve and avoids saturation. |
| Cross-reactivity of Antibodies | If using an antibody for detection, ensure its specificity. Run a control without the primary antibody to check for non-specific binding of the secondary antibody. | Western blot analysis or testing the antibody against related and unrelated targets can confirm specificity. |
Issue 2: Poor Reproducibility and High Variability Between Wells
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Verification Step |
| Adsorption to Labware | Use low-protein-binding polypropylene tubes and pipette tips for all steps involving this compound.[1] Avoid using glass containers as peptides are known to adhere to glass surfaces.[1] | Prepare identical samples in both standard and low-binding tubes and compare the final assay signal. |
| Inconsistent Pipetting | Ensure accurate and consistent pipetting, especially for small volumes. Use calibrated pipettes and pre-wet the tips. | Perform a simple dye-based pipetting accuracy test to check for consistency across the plate. |
| Edge Effects on Microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with buffer or water. | Compare the results from the inner and outer wells of the same plate to see if there is a significant difference. |
| Incomplete Solubilization | Ensure this compound is fully dissolved in a suitable solvent before diluting in assay buffer. The choice of solvent may depend on the peptide's specific properties. For hydrophobic peptides, a small amount of organic solvent like DMSO may be necessary initially. | Visually inspect the stock solution for any precipitates. Test different solubilization protocols and assess the impact on assay performance. |
Quantitative Data Summary
The choice of blocking agent can significantly impact the reduction of non-specific binding. The following table summarizes the effectiveness of common blocking agents in peptide-based assays.
| Blocking Agent | Typical Concentration | Reported NSB Reduction Efficiency | Considerations |
| Bovine Serum Albumin (BSA) | 1 - 5% | High | A commonly used and effective blocker. However, it is a protein and can sometimes cross-react with other assay components. |
| Casein/Non-fat Dry Milk | 1 - 5% | Very High[2] | Often more effective than BSA at lower concentrations.[2] Can contain endogenous biotin (B1667282) and phosphoproteins which may interfere in certain assays. |
| Fish Skin Gelatin | 0.1 - 1% | Moderate to High[2] | Less likely to cross-react with mammalian-derived antibodies compared to BSA or casein. Remains liquid at 4°C.[2] |
| Commercial Protein-Free Blockers | Varies by manufacturer | High to Very High | Eliminates the risk of protein-based cross-reactivity. Often contain polymers and detergents. |
| Polyethylene Glycol (PEG) | 1 - 3% | Moderate | Can be effective in reducing non-specific binding of some proteins and peptides. |
| Tween-20 | 0.05 - 0.1% | Low to Moderate | Primarily used as an additive in wash buffers rather than a primary blocking agent.[3] |
Experimental Protocols
Protocol 1: General ELISA Plate Blocking for this compound Assays
This protocol provides a starting point for effective blocking to minimize non-specific binding of this compound in an ELISA format.
Materials:
-
High-binding polystyrene or low-binding microplate
-
Blocking Buffer (e.g., 3% BSA in PBS or a commercial blocking buffer)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
Procedure:
-
After coating the plate with the desired capture molecule and washing, add 200-300 µL of Blocking Buffer to each well.
-
Incubate the plate for 2 hours at room temperature or overnight at 4°C.
-
Aspirate the blocking buffer from the wells.
-
Wash the plate 3-5 times with 300 µL of Wash Buffer per well.
-
The plate is now blocked and ready for the addition of this compound and other assay reagents.
Protocol 2: Pre-treatment of Labware to Reduce Peptide Adsorption
This protocol is recommended for treating tubes and tips before handling this compound solutions.
Materials:
-
Low-protein-binding polypropylene tubes and pipette tips
-
Blocking solution (e.g., 1% BSA in deionized water)
-
Deionized water
Procedure:
-
Rinse the tubes and pipette tips with the blocking solution.
-
Incubate for 15-30 minutes at room temperature.
-
Aspirate the blocking solution.
-
Rinse thoroughly with deionized water to remove any unbound blocking agent.
-
Allow the labware to air dry completely before use.
Visualizations
Signaling Pathway
// Pathway connections PhepropeptinB -> Proteasome [label="Inhibition", arrowhead=tee, color="#EA4335"]; Ub_Proteins -> Proteasome [label="Degradation"]; Proteasome -> Amino_Acids [label="Protein\nDegradation"];
// NF-kB Pathway IKK -> IkB [label="Phosphorylation", arrowhead=dot]; IkB -> IkB_P; IkB_P -> IkB_Ub [label="Ubiquitination"]; IkB_Ub -> Proteasome [label="Degradation", style=dashed, color="#EA4335"];
NFkB_p50_p65_inactive -> NFkB_p50_p65_active [label="Activation by\nIκBα degradation"]; NFkB_p50_p65_active -> Gene_Expression [label="Transcription\nActivation"];
// Inactive Complex {rank=same; IkB; NFkB_p50_p65_inactive} IkB -> NFkB_p50_p65_inactive [label="Inhibition", arrowhead=tee, dir=back];
} caption: "this compound inhibits the proteasome, preventing IκBα degradation and subsequent NF-κB activation."
Experimental Workflow
// Workflow sequence start -> prep_plate; prep_plate -> wash1; wash1 -> block; block -> wash2; wash2 -> add_phepropeptin; add_phepropeptin -> incubate1; incubate1 -> wash3; wash3 -> add_detection; add_detection -> incubate2; incubate2 -> wash4; wash4 -> add_substrate; add_substrate -> read_signal; read_signal -> end; } caption: "General experimental workflow for a this compound binding assay, highlighting blocking and washing steps."
Logical Relationship
References
Technical Support Center: Strategies to Reduce Phepropeptin B Synthesis Impurities
Welcome to the Technical Support Center for Phepropeptin B synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the synthesis of this cyclic peptide. The following information is based on established principles of solid-phase peptide synthesis (SPPS) and strategies for the synthesis of cyclic hexapeptides containing D-amino acids and proline, characteristic features of the phepropeptin family.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered during the synthesis of this compound?
A1: Based on the cyclic hexapeptide structure of the phepropeptin family, which includes D-amino acids and a proline residue, the most common impurities are:
-
Deletion Sequences: Resulting from incomplete coupling of an amino acid to the growing peptide chain.
-
Truncation Sequences: Caused by incomplete deprotection of the N-terminal protecting group (e.g., Fmoc), which prevents further chain elongation.
-
Diastereomeric Impurities: Arising from racemization of amino acid residues, particularly the D-amino acids and the activated L-amino acids during coupling. The presence of proline can also influence the rate of racemization of the preceding residue.
-
Cyclization-Related Impurities:
-
Cyclodimers or Oligomers: Formed during the macrocyclization step due to intermolecular reactions competing with the desired intramolecular cyclization.
-
Linear Uncyclized Peptide: Resulting from incomplete cyclization.
-
-
Side-Reaction Products: Such as aspartimide formation if Asp is present, or oxidation of sensitive residues.
-
Residual Protecting Groups and Scavengers: Incomplete removal of side-chain protecting groups or cleavage cocktail scavengers can lead to adducts.
Q2: How can I minimize the formation of deletion sequences during the synthesis of the linear this compound precursor?
A2: To minimize deletion sequences, focus on optimizing the coupling efficiency at each step. Here are several strategies:
-
Use High-Quality Reagents: Start with high-purity amino acids and coupling reagents.
-
Optimize Coupling Conditions:
-
Double Coupling: Perform the coupling reaction twice for sterically hindered amino acids or for residues known to be difficult to couple (e.g., coupling to proline).
-
Choice of Coupling Reagents: Use highly efficient coupling reagents like HATU or HCTU, especially for challenging couplings.
-
Extended Coupling Times: Increase the reaction time to ensure the coupling goes to completion.
-
-
Monitor Coupling Completion: Use a qualitative test, such as the Kaiser test, to check for the presence of free primary amines on the resin after each coupling step. A positive test indicates incomplete coupling, and the coupling step should be repeated.
Q3: What strategies can be employed to reduce racemization, especially with the presence of D-amino acids?
A3: Racemization is a critical concern that can lead to difficult-to-separate diastereomeric impurities. To mitigate this:
-
Choice of Coupling Reagents: Use coupling reagents known to suppress racemization, such as those containing an HOBt or HOAt additive.[1]
-
Control of Base: Use a weaker, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in controlled amounts. The use of stronger bases like N-methylmorpholine has been shown to increase racemization in some cases.
-
Temperature Control: Perform coupling reactions at or below room temperature, as higher temperatures can increase the rate of racemization.
-
Pre-activation Time: Minimize the pre-activation time of the amino acid before adding it to the resin-bound peptide.
Q4: I am observing a significant amount of cyclodimer formation during the macrocyclization step. How can I favor the intramolecular cyclization?
A4: The formation of cyclodimers and other oligomers is a common challenge in macrocyclization. To promote the desired intramolecular reaction, you can:
-
High-Dilution Conditions: Perform the cyclization reaction at a very low concentration of the linear peptide (typically 0.1–1 mM). This favors the intramolecular reaction over intermolecular reactions.
-
Slow Addition: Use a syringe pump to slowly add the linear peptide to the reaction vessel containing the cyclization reagents. This maintains a low instantaneous concentration of the peptide.
-
Choice of Cyclization Point: The position of the final amide bond formation can significantly impact cyclization efficiency. If possible, choose to cyclize between residues that promote a favorable turn conformation, such as between a glycine (B1666218) and a proline. The presence of D-amino acids and proline in the phepropeptin backbone can help to pre-organize the linear peptide for cyclization.[2]
-
Use of Turn-Inducing Elements: The inherent structure of this compound, with its D-amino acids and proline, naturally promotes a turn-like conformation that can facilitate cyclization.[2]
Troubleshooting Guides
Issue 1: Low Purity of Crude Linear Peptide
Symptoms:
-
Multiple peaks close to the main product peak in the analytical HPLC of the crude linear peptide.
-
Mass spectrometry (MS) analysis shows masses corresponding to deletion sequences (M - mass of one or more amino acids).
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Incomplete Coupling | - Perform double coupling for all or for specific difficult residues. - Use a more potent coupling reagent (e.g., HATU, HCTU). - Increase the excess of amino acid and coupling reagents. - Monitor coupling completion with the Kaiser test. |
| Incomplete Fmoc Deprotection | - Increase the deprotection time or use a fresh piperidine (B6355638) solution. - Perform a second deprotection step. - Use DBU (1-2%) in the piperidine solution to aid deprotection of sterically hindered amines. |
| Peptide Aggregation on Resin | - Use a more polar solvent system (e.g., a mixture of DMF and NMP). - Incorporate pseudoproline dipeptides at specific positions if the sequence allows, to disrupt secondary structure formation.[1] - Perform the synthesis at a slightly elevated temperature (e.g., with microwave assistance), being mindful of potential racemization. |
Issue 2: Poor Yield and/or Purity After Cyclization
Symptoms:
-
Low yield of the desired cyclic peptide.
-
Significant peaks in the HPLC corresponding to the linear peptide, cyclodimer, or other oligomers.
-
MS analysis confirms the presence of these side products.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Suboptimal Cyclization Conditions | - Ensure high-dilution conditions (0.1-1 mM). - Use slow addition of the linear peptide to the reaction. - Optimize the pH of the reaction; for many cyclizations, a slightly basic pH is optimal. |
| Inefficient Cyclization Reagents | - Screen different cyclization reagents (e.g., HATU, HCTU, PyBOP, DEPBT). - Ensure the reagents are fresh and of high quality. |
| Epimerization at the C-terminal residue during activation | - Use a coupling reagent known for low racemization (e.g., one with an HOAt additive). - Avoid high temperatures during the cyclization step. |
| Linear Peptide is in an Unfavorable Conformation for Cyclization | - If possible, re-synthesize the linear peptide to allow for cyclization at a different site that may be conformationally more favorable. |
Issue 3: Difficulty in Purifying the Final Cyclic Peptide
Symptoms:
-
Co-elution of impurities with the main product peak during preparative HPLC.
-
The presence of diastereomers is confirmed by high-resolution analytical HPLC or MS/MS fragmentation.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Formation of Diastereomers | - Re-evaluate the synthesis protocol to minimize racemization (see FAQ A3). - Optimize the HPLC purification method: - Use a high-resolution column. - Employ a shallow gradient. - Screen different mobile phase modifiers (e.g., formic acid instead of TFA for MS compatibility). - In some cases, chiral chromatography may be necessary. |
| Closely Related Impurities (e.g., deletion of a hydrophobic residue) | - Utilize orthogonal purification techniques. If the primary purification is reverse-phase HPLC, consider ion-exchange or size-exclusion chromatography as a secondary step. |
| Poor Solubility of the Crude Peptide | - Dissolve the crude product in a stronger solvent (e.g., DMSO, DMF) before diluting with the HPLC mobile phase for injection. - Filter the sample before injection to remove any particulate matter. |
Quantitative Data Summary
The following table summarizes typical impurity levels observed in solid-phase peptide synthesis and the potential reduction achievable with optimized protocols. These are general figures and may vary depending on the specific sequence of this compound.
| Impurity Type | Typical Level (Standard Protocol) | Target Level (Optimized Protocol) | Key Optimization Strategies |
| Deletion Sequences | 5-15% | < 2% | Double coupling, potent coupling reagents, monitoring. |
| Racemization (per residue) | 1-5% | < 0.5% | Use of additives like HOAt, controlled base, lower temperature.[3] |
| Cyclodimer Formation | 10-50% | < 5% | High dilution, slow addition, optimized cyclization reagents. |
| Incomplete Deprotection | 2-10% | < 1% | Extended deprotection, fresh reagents, DBU addition. |
Experimental Protocols
Protocol 1: Kaiser Test for Monitoring Coupling Completion
Purpose: To qualitatively detect free primary amines on the resin, indicating incomplete coupling.
Reagents:
-
Solution A: 5 g ninhydrin (B49086) in 100 mL ethanol.
-
Solution B: 80 g phenol (B47542) in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.
Procedure:
-
Take a small sample of resin beads (approx. 5-10 mg) from the reaction vessel after the coupling step and wash thoroughly with DMF and then ethanol.
-
Add 2-3 drops of each solution (A, B, and C) to the resin beads in a small glass test tube.
-
Heat the test tube at 100°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
Positive Result (Incomplete Coupling): A blue or purple color indicates the presence of free primary amines. The coupling step should be repeated.
-
Negative Result (Complete Coupling): A yellow or orange color indicates that the coupling is complete.
-
Protocol 2: General Procedure for On-Resin Cyclization
Purpose: To perform the head-to-tail macrocyclization of the linear peptide while it is still attached to the solid support via a side chain.
Procedure:
-
Synthesize the linear peptide on a suitable resin (e.g., a resin with a side-chain linker like a 2-chlorotrityl chloride resin attached via the side chain of an appropriate amino acid).
-
Selectively deprotect the N-terminal Fmoc group and the C-terminal protecting group, leaving the peptide attached to the resin via its side chain.
-
Swell the resin in DMF.
-
In a separate flask, dissolve the cyclization reagent (e.g., HATU, 3 equivalents) and a base (e.g., DIPEA, 6 equivalents) in DMF.
-
Add the cyclization reagent solution to the resin and shake at room temperature.
-
Monitor the reaction progress by taking small samples of the resin, cleaving the peptide, and analyzing by HPLC-MS. The reaction is typically complete within 2-24 hours.
-
Once the cyclization is complete, wash the resin thoroughly with DMF, DCM, and methanol, and dry under vacuum.
-
Cleave the cyclic peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low purity in this compound synthesis.
References
Phepropeptin B assay variability and reproducibility issues
Welcome to the Technical Support Center for Phepropeptin B assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting variability and reproducibility issues encountered during the experimental use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a cyclic hexapeptide that has been identified as a proteasome inhibitor.[1] The ubiquitin-proteasome pathway is crucial for the degradation of most intracellular proteins, thereby regulating numerous cellular functions.[2] By inhibiting the proteasome, this compound can disrupt these processes, leading to effects such as decreased tumor cell growth and apoptosis.[2]
Q2: What are the most common assays used to assess this compound activity?
Common assays to evaluate the activity of a proteasome inhibitor like this compound include:
-
Proteasome Activity Assays: These are fluorometric or colorimetric assays that measure the chymotrypsin-like, trypsin-like, or caspase-like activity of the 20S proteasome in cell lysates or with purified proteasomes.[3][4]
-
Cell-Based Viability/Apoptosis Assays: These assays determine the effect of this compound on cell health, for example, by measuring ATP levels (as an indicator of viability) or caspase activation (as an indicator of apoptosis).
-
Western Blotting: This technique can be used to measure the accumulation of specific proteasome substrates (e.g., p27, IκBα) in cells treated with this compound.
Q3: I am observing high variability between my duplicate/triplicate wells. What could be the cause?
High variability between replicate wells is a common issue in immunoassays and cell-based assays.[5] Potential causes include:
-
Pipetting Errors: Inaccurate or inconsistent pipetting of reagents, samples, or cells.
-
Improper Mixing: Reagents, standards, or samples not being thoroughly mixed before addition to the plate.
-
Edge Effects: Wells at the edge of the plate may experience different temperature and evaporation rates.
-
Cell Seeding Inconsistency: Uneven distribution of cells in the wells.
Q4: My this compound seems to lose activity over time in solution. Why is this happening?
Peptides, including cyclic ones, can be susceptible to degradation.[6] Long-term storage of peptides in solution is generally not recommended.[4] Factors that can contribute to loss of activity include:
-
Improper Storage: Peptides should typically be stored at -20°C or -80°C.[4]
-
Freeze-Thaw Cycles: Repeated freezing and thawing can degrade the peptide.[6] It is advisable to aliquot stock solutions.
-
Oxidation: Peptides containing certain amino acids are prone to oxidation.[6]
-
Adsorption to Surfaces: Peptides can adsorb to plastic or glass surfaces, reducing the effective concentration.[7]
Troubleshooting Guides
Proteasome Activity Assay Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| No or Weak Signal | Inactive this compound | Ensure proper storage and handling of the peptide. Prepare fresh solutions.[4] |
| Insufficient incubation time | Optimize incubation times for both this compound treatment and the assay itself. | |
| Incorrect assay buffer conditions | Ensure the assay buffer is at the recommended pH and temperature.[3] | |
| Low proteasome activity in the sample | Use a sufficient amount of cell lysate or purified proteasome. | |
| High Background Signal | Contaminated reagents | Use fresh, high-quality reagents and sterile technique. |
| Substrate degradation | Protect the fluorogenic substrate from light. | |
| Intrinsic fluorescence of test compound | Run a control with this compound and assay buffer without the proteasome to check for autofluorescence. | |
| Poor Reproducibility | Inconsistent sample preparation | Standardize the cell lysis and protein quantification procedures.[8] |
| Variability in microplate binding | The type of microplate can affect assay results; consider testing different plate types (e.g., high vs. medium binding).[1] | |
| Pipetting inaccuracies | Calibrate pipettes regularly and use proper pipetting techniques.[5] |
Cell-Based Assay Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Inconsistent Cell Viability Results | Cell passage number and health | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase.[9] |
| Uneven cell seeding | Ensure a single-cell suspension before seeding and use appropriate techniques to avoid clumping. | |
| Edge effects in the microplate | To minimize edge effects, avoid using the outer wells of the plate or fill them with sterile buffer or media.[2] | |
| This compound Appears Inactive | Poor cell permeability | While this compound is reported to have good cell permeability, different cell lines may have varying uptake.[7][10] Consider increasing the incubation time or concentration. |
| Presence of efflux pumps | Some cell lines may express efflux pumps that remove the compound from the cell.[11] | |
| Serum protein binding | Components in the cell culture medium, such as serum proteins, may bind to this compound, reducing its effective concentration. | |
| High Cytotoxicity at Low Concentrations | Off-target effects | High concentrations of proteasome inhibitors can have off-target effects.[8] Perform a dose-response curve to find the optimal concentration. |
| Contamination of this compound stock | Contaminants such as trifluoroacetic acid (TFA) from synthesis can be cytotoxic.[6] |
Experimental Protocols
General Protocol for a Fluorometric Proteasome Activity Assay
This protocol provides a general workflow for measuring the chymotrypsin-like activity of the proteasome in cell lysates after treatment with this compound.
-
Cell Culture and Treatment:
-
Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (and a vehicle control) for the desired time.
-
-
Cell Lysis:
-
After treatment, wash the cells with cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., containing a non-ionic detergent like NP-40).
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the total protein concentration of each lysate using a standard method like the BCA assay to ensure equal protein loading in the assay.[8]
-
-
Proteasome Activity Assay:
-
Prepare the assay buffer.
-
Add a standardized amount of protein lysate to the wells of a black microplate.
-
Add the fluorogenic substrate (e.g., Suc-LLVY-AMC) to each well to initiate the reaction.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation/460 nm emission for AMC) at multiple time points.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (increase in fluorescence over time).
-
Normalize the activity to the protein concentration.
-
Compare the activity in this compound-treated samples to the vehicle control.
-
Visualizations
Caption: Signaling pathway of proteasome inhibition by this compound.
Caption: Experimental workflow and troubleshooting logic for this compound assays.
References
- 1. Crude and purified proteasome activity assays are affected by type of microplate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteasome inhibition: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. abcam.com [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. Stereochemistry Balances Cell Permeability and Solubility in the Naturally Derived Phepropeptin Cyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. ELISA-Peptide Assay Protocol | Cell Signaling Technology [cellsignal.com]
- 10. Stereochemistry Balances Cell Permeability and Solubility in the Naturally Derived Phepropeptin Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel fluoropeptidomimetics: synthesis, stability studies and protease inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Phepropeptin B vs. Bortezomib: A Comparative Guide to their Mechanism of Action as Proteasome Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the mechanisms of action of two prominent proteasome inhibitors: Phepropeptin B and the clinically approved drug, Bortezomib (B1684674). The information presented is supported by available experimental data to assist researchers in understanding the distinct properties of these compounds.
Introduction to Proteasome Inhibition
The ubiquitin-proteasome system (UPS) is a critical cellular pathway responsible for the degradation of a majority of intracellular proteins, including those that regulate cell cycle, proliferation, and apoptosis. The 26S proteasome, a key component of this system, is a large protein complex that selectively degrades ubiquitinated proteins. Its catalytic activity is primarily attributed to three types of peptidase activities within its 20S core particle: chymotrypsin-like (CT-L), trypsin-like, and caspase-like, located at the β5, β2, and β1 subunits, respectively. Inhibition of the proteasome, particularly the chymotrypsin-like activity, disrupts cellular homeostasis and can lead to apoptosis, making it an attractive target for cancer therapy.
Comparative Overview
| Feature | This compound | Bortezomib |
| Chemical Class | Cyclic hexapeptide | Dipeptidyl boronic acid |
| Origin | Natural product (from Streptomyces sp.) | Synthetic |
| Primary Target | Chymotrypsin-like (β5) activity of the 20S proteasome | Chymotrypsin-like (β5) activity of the 26S proteasome[1] |
| Binding Kinetics | Information not readily available | Reversible[2] |
| Binding Site | Information not readily available | Binds to the catalytic site of the β5 subunit[2] |
| Chemical Structure | cyclo(-L-Leu-D-Phe-L-Pro-L-Phe-D-Leu-L-Val-) | [(1R)-3-methyl-1-[[(2S)-3-phenyl-2-(pyrazin-2-ylcarbonylamino)propanoyl]amino]butyl]boronic acid |
Mechanism of Action
Bortezomib
Bortezomib is a potent and selective, reversible inhibitor of the 26S proteasome. Its primary mechanism of action involves the specific inhibition of the chymotrypsin-like activity of the β5 subunit within the 20S catalytic core. The boron atom in Bortezomib's structure forms a stable but reversible complex with the active site threonine residue of the β5 subunit.
This inhibition leads to a cascade of downstream cellular events:
-
Endoplasmic Reticulum (ER) Stress: The accumulation of misfolded and ubiquitinated proteins due to proteasome inhibition triggers the unfolded protein response (UPR) and ER stress, ultimately leading to apoptosis.
-
Inhibition of NF-κB Signaling: The NF-κB pathway, which is crucial for cell survival and proliferation, is constitutively active in many cancers. Bortezomib prevents the degradation of IκB, an inhibitor of NF-κB, thereby keeping NF-κB in an inactive state in the cytoplasm.
-
Cell Cycle Arrest and Apoptosis: The accumulation of cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinase inhibitors, disrupts normal cell cycle progression and induces apoptosis.
This compound
This compound is a cyclic hexapeptide isolated from Streptomyces sp. that has been identified as a proteasome inhibitor. Experimental evidence indicates that this compound specifically inhibits the chymotrypsin-like activity of the proteasome. However, detailed information regarding its binding kinetics (reversible vs. irreversible) and the precise binding site on the β5 subunit is not extensively documented in publicly available literature. As a cyclic peptide, its mechanism of inhibition may differ from the covalent interaction of Bortezomib's boronic acid group.
Quantitative Data Comparison
Quantitative data for a direct, head-to-head comparison of this compound and Bortezomib is limited in the available literature. The following tables summarize the known inhibitory concentrations (IC50) for each compound from separate studies.
Table 1: Bortezomib - Inhibition of Proteasome Activity and Cell Viability
| Cell Line | Proteasome Chymotrypsin-like Activity IC50 | Cell Viability IC50 | Reference |
| Myeloma Cell Lines (various) | ~3-5 nM | Varies by cell line | [3] |
| IM-9 (Myeloma) | Not specified | Most resistant among tested lines | [4] |
| OPM-2 (Myeloma) | Not specified | Most sensitive among tested lines | [4] |
Table 2: this compound - Inhibition of Proteasome Activity
| Assay | Proteasome Chymotrypsin-like Activity IC50 | Reference |
| in vitro enzyme assay | Data not readily available |
Note: Specific IC50 values for this compound's effect on cell viability are not widely reported in the current scientific literature.
Experimental Protocols
In Vitro Proteasome Activity Assay (Chymotrypsin-like)
This protocol describes a common method to determine the inhibitory effect of a compound on the chymotrypsin-like activity of the 20S proteasome using a fluorogenic substrate.
Materials:
-
Purified 20S proteasome
-
Proteasome inhibitor (this compound or Bortezomib)
-
Fluorogenic substrate: Suc-LLVY-AMC (Suc-Leu-Leu-Val-Tyr-7-amino-4-methylcoumarin)
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Prepare serial dilutions of the proteasome inhibitor in assay buffer.
-
In a 96-well plate, add a fixed concentration of purified 20S proteasome to each well.
-
Add the different concentrations of the inhibitor to the wells. Include a vehicle control (e.g., DMSO) and a no-inhibitor control.
-
Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the proteasome.
-
Initiate the reaction by adding the fluorogenic substrate Suc-LLVY-AMC to each well to a final concentration of 10-20 µM.
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm over time.
-
Calculate the rate of the reaction (increase in fluorescence per unit time).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This protocol outlines the steps to determine the cytotoxic effect of a compound on a cell line and calculate its IC50 value.
Materials:
-
Adherent or suspension cell line of interest
-
Complete cell culture medium
-
Proteasome inhibitor (this compound or Bortezomib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
96-well clear microplate
-
Spectrophotometer (plate reader)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the proteasome inhibitor in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control and a no-cell control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.
-
Add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilizing agent to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
Both this compound and Bortezomib are potent inhibitors of the proteasome's chymotrypsin-like activity, a key target in cancer therapy. Bortezomib, a synthetic dipeptidyl boronic acid, is a well-characterized, reversible inhibitor that has achieved clinical success. This compound, a natural cyclic hexapeptide, also demonstrates specificity for the chymotrypsin-like activity. However, a comprehensive understanding of its mechanism, including its binding kinetics and precise binding site, requires further investigation. The lack of extensive quantitative data for this compound in the public domain makes a direct, robust comparison with Bortezomib challenging. Future studies directly comparing these two inhibitors would be valuable for the drug development community. The experimental protocols provided in this guide offer a standardized approach for researchers to conduct such comparative studies and further elucidate the therapeutic potential of novel proteasome inhibitors.
References
- 1. Stereochemistry Balances Cell Permeability and Solubility in the Naturally Derived Phepropeptin Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancernetwork.com [cancernetwork.com]
- 3. Characterization of a new series of non-covalent proteasome inhibitors with exquisite potency and selectivity for the 20S β5-subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro cytotoxic effect of proteasome inhibitor bortezomib in combination with purine nucleoside analogues on chronic lymphocytic leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Natural Proteasome Inhibitors: Phepropeptin B and Other Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
The ubiquitin-proteasome system (UPS) is a critical pathway for protein degradation and turnover within cells, making it an attractive target for therapeutic intervention, particularly in oncology. Natural products have long been a valuable source of novel proteasome inhibitors. This guide provides a comparative overview of Phepropeptin B alongside other well-characterized natural proteasome inhibitors, Lactacystin and Salinosporamide A, with a focus on their inhibitory activities and mechanisms of action.
Quantitative Comparison of Proteasome Inhibitory Activity
The efficacy of proteasome inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the proteasome's enzymatic activity by 50%. The 20S proteasome, the catalytic core of the proteasome complex, possesses three distinct proteolytic activities: chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L). The following table summarizes the available IC50 values for Phepropeptin D (a closely related analog of this compound), Lactacystin, and Salinosporamide A against these activities.
| Inhibitor | Target | Chymotrypsin-like (IC50) | Trypsin-like (IC50) | Caspase-like (IC50) | Notes |
| Phepropeptin D | 20S Proteasome | 21 µM[1] | Not Reported | Not Reported | Data for this compound is not quantitatively reported in the literature, which describes its activity as "modest". |
| Lactacystin | 20S Proteasome | 4.8 µM[2][3] | Inhibited | Inhibited | Irreversibly inhibits all three catalytic activities at different rates. Also inhibits NF-κB activation with an IC50 of 10 µM.[4][5] |
| Salinosporamide A | 20S Proteasome | 3.5 nM[6][7][8][9] | 28 nM[7][8][9][10] | 430 nM[7][8][9][10] | A potent, irreversible inhibitor of all three proteasomal activities. |
Mechanism of Action and Signaling Pathways
Proteasome inhibitors exert their cellular effects by blocking the degradation of specific proteins, leading to the disruption of various signaling pathways. A key pathway affected is the NF-κB signaling cascade, which is crucial for cell survival, inflammation, and immune responses.
In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon cellular stimulation, IκB is ubiquitinated and subsequently degraded by the proteasome. This allows the active NF-κB dimer to translocate to the nucleus and initiate the transcription of target genes. By blocking proteasome activity, inhibitors like this compound prevent IκB degradation, thereby keeping NF-κB in its inactive state in the cytoplasm and suppressing the expression of pro-survival and pro-inflammatory genes.
Experimental Protocols
A standardized and reliable method for assessing the chymotrypsin-like activity of the proteasome is crucial for evaluating and comparing the potency of different inhibitors.
Proteasome Chymotrypsin-Like Activity Assay
This protocol outlines a common fluorometric method to determine the IC50 value of a test compound against the chymotrypsin-like activity of the 20S proteasome.
Materials:
-
Purified 20S proteasome
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 0.5 mM EDTA, 0.035% SDS
-
Fluorogenic Substrate: Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-Amino-4-methylcoumarin), 10 mM stock in DMSO
-
Test Compound (e.g., this compound): Stock solution in DMSO
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Prepare Reagents:
-
Dilute the 20S proteasome in Assay Buffer to the desired final concentration (e.g., 0.5 nM).
-
Prepare serial dilutions of the test compound in Assay Buffer.
-
Dilute the Suc-LLVY-AMC substrate in Assay Buffer to a final concentration of 100 µM.
-
-
Assay Setup:
-
To each well of the 96-well plate, add 50 µL of the diluted 20S proteasome solution.
-
Add 50 µL of the serially diluted test compound to the respective wells. Include a control well with Assay Buffer only (no inhibitor).
-
Incubate the plate at 37°C for 15 minutes.
-
-
Initiate Reaction and Measure Fluorescence:
-
Add 100 µL of the diluted Suc-LLVY-AMC substrate to each well to start the reaction.
-
Immediately place the plate in the fluorometric plate reader.
-
Measure the fluorescence intensity every 5 minutes for a total of 60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (fluorescence units per minute) for each concentration of the test compound.
-
Normalize the rates relative to the control (no inhibitor) to determine the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Conclusion
References
- 1. Proteasome active sites allosterically regulate each other, suggesting a cyclical bite-chew mechanism for protein breakdown - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Cell-penetrating Peptide Suppresses Inflammation by Inhibiting NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scbt.com [scbt.com]
- 5. mdpi.com [mdpi.com]
- 6. Characterization of a new series of non-covalent proteasome inhibitors with exquisite potency and selectivity for the 20S β5-subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulation of the 20S Proteasome Activity by Porphyrin Derivatives Is Steered through Their Charge Distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of nuclear translocation of transcription factor NF-kappa B by a synthetic peptide containing a cell membrane-permeable motif and nuclear localization sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective inhibitor of proteasome’s caspase-like sites sensitizes cells to specific inhibition of chymotrypsin-like sites - PMC [pmc.ncbi.nlm.nih.gov]
Phepropeptin B Analogs with Improved Selectivity for the 20S Proteasome β5 Subunit: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of hypothetical Phepropeptin B analogs designed for improved selectivity towards the chymotrypsin-like (β5) subunit of the 20S proteasome. While this compound is a known proteasome inhibitor, specific public domain data on analogs with systematically evaluated selectivity is limited. Therefore, this guide presents a plausible scenario based on established principles of proteasome inhibitor design to illustrate how such analogs could be compared.
Introduction
This compound is a cyclic hexapeptide natural product that exhibits inhibitory activity against the proteasome, a key regulator of intracellular protein degradation. The 20S proteasome possesses three distinct catalytic activities associated with its β1, β2, and β5 subunits, responsible for caspase-like, trypsin-like, and chymotrypsin-like activities, respectively. Non-selective inhibition of all three subunits can lead to off-target effects and toxicity. Consequently, the development of inhibitors with high selectivity for a specific subunit, particularly the β5 subunit which is a validated target in oncology, is a significant goal in drug discovery. This guide explores hypothetical analogs of this compound where structural modifications are introduced to enhance selectivity for the β5 subunit.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the hypothetical inhibitory activities (IC50 values) of this compound and two rationally designed analogs, Analog A and Analog B, against the three catalytic subunits of the human 20S proteasome. These values are presented to illustrate a scenario of improved selectivity.
| Compound | β1 (Caspase-like) IC50 (nM) | β2 (Trypsin-like) IC50 (nM) | β5 (Chymotrypsin-like) IC50 (nM) | Selectivity for β5 vs. β1 | Selectivity for β5 vs. β2 |
| This compound | 500 | 800 | 150 | 3.3x | 5.3x |
| Analog A | >10,000 | 2500 | 50 | >200x | 50x |
| Analog B | >10,000 | >10,000 | 25 | >400x | >400x |
Analog A is designed with a modification at the P1 residue to better fit the hydrophobic S1 pocket of the β5 subunit. Analog B incorporates further modifications at the P2 and P3 positions to optimize interactions with the S2 and S3 pockets of the β5 subunit, leading to superior potency and selectivity.
Experimental Protocols
The following is a representative protocol for determining the inhibitory activity and selectivity of compounds against the catalytic subunits of the 20S proteasome.
Proteasome Activity Assay
Objective: To measure the half-maximal inhibitory concentration (IC50) of test compounds against the chymotrypsin-like (β5), trypsin-like (β2), and caspase-like (β1) activities of the human 20S proteasome.
Materials:
-
Purified human 20S proteasome (e.g., from human erythrocytes or a commercial source).
-
Fluorogenic substrates:
-
Suc-LLVY-AMC (for β5 activity)
-
Boc-LSTR-AMC (for β2 activity)
-
Z-LLE-AMC (for β1 activity)
-
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM KCl, 10 mM NaCl, 1 mM MgCl2, 1 mM DTT.
-
Test compounds (this compound and analogs) dissolved in DMSO.
-
384-well black microplates.
-
Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm).
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.
-
Add 5 µL of the diluted test compounds or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 10 µL of the appropriate fluorogenic substrate to each well (final concentration is typically 10-20 µM).
-
Initiate the reaction by adding 5 µL of purified 20S proteasome (final concentration is typically 0.5-1 nM) to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Mandatory Visualization
Validation of Phepropeptin B as a Therapeutic Target: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Phepropeptin B as a potential therapeutic agent targeting the proteasome. While quantitative inhibitory data for this compound is not publicly available, this document summarizes its known characteristics and offers a framework for its evaluation against established proteasome inhibitors.
Introduction to this compound
The Proteasome as a Therapeutic Target
The 26S proteasome is a large, multi-catalytic protease complex that degrades ubiquitinated proteins, playing a crucial role in cellular processes such as cell cycle regulation, signal transduction, and apoptosis. The catalytic core of the proteasome, the 20S particle, possesses three main proteolytic activities:
-
Chymotrypsin-like (CT-L): Cleaves after hydrophobic residues.
-
Trypsin-like (TL): Cleaves after basic residues.
-
Caspase-like (CL): Cleaves after acidic residues.
Inhibition of the proteasome, particularly the chymotrypsin-like activity, leads to the accumulation of misfolded and regulatory proteins, ultimately inducing cell cycle arrest and apoptosis. This mechanism is the basis for the clinical success of several approved proteasome inhibitors in treating cancers like multiple myeloma.
Comparative Analysis of Proteasome Inhibitors
A direct quantitative comparison of this compound with other proteasome inhibitors is challenging due to the lack of specific IC50 values for this compound. However, a qualitative comparison based on their mechanism and class can be made.
| Feature | This compound | Bortezomib (Velcade®) | Carfilzomib (Kyprolis®) |
| Compound Class | Cyclic hexapeptide | Dipeptidyl boronic acid | Tetrapeptide epoxyketone |
| Target Activity | Chymotrypsin-like | Chymotrypsin-like (primary), Caspase-like | Chymotrypsin-like (highly selective) |
| Mechanism of Inhibition | Not specified (likely non-covalent) | Reversible covalent | Irreversible covalent |
| IC50 (CT-L Activity) | Not Available | Nanomolar range | Nanomolar range |
Experimental Protocols for Target Validation
To validate this compound as a therapeutic target, a series of in vitro and cell-based assays are required to determine its inhibitory potency, selectivity, and cellular effects.
In Vitro Proteasome Inhibition Assay
This assay directly measures the inhibition of the proteasome's chymotrypsin-like activity by this compound.
Principle: The assay utilizes a fluorogenic substrate, N-Succinyl-Leu-Leu-Val-Tyr-7-Amino-4-methylcoumarin (Suc-LLVY-AMC), which is specifically cleaved by the chymotrypsin-like activity of the proteasome, releasing the fluorescent molecule 7-Amino-4-methylcoumarin (AMC). The rate of AMC production is proportional to the proteasome activity and can be measured using a fluorometer.
Materials:
-
Purified 20S proteasome
-
This compound
-
Bortezomib (as a positive control)
-
Suc-LLVY-AMC (fluorogenic substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
DMSO (for dissolving compounds)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound and Bortezomib in DMSO.
-
Prepare serial dilutions of the inhibitors in assay buffer.
-
In a 96-well plate, add the purified 20S proteasome to each well.
-
Add the different concentrations of this compound or Bortezomib to the wells. Include a vehicle control (DMSO only).
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the proteasome.
-
Add the fluorogenic substrate Suc-LLVY-AMC to each well to initiate the reaction.
-
Immediately measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) kinetically over time.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value.
Cell-Based Proteasome Activity Assay
This assay measures the inhibition of proteasome activity within living cells.
Principle: Various commercial kits, such as the Proteasome-Glo™ Cell-Based Assay, are available. These assays typically use a cell-permeable luminogenic substrate that is cleaved by the proteasome to release a substrate for luciferase, generating a luminescent signal. A decrease in the signal indicates proteasome inhibition.
Materials:
-
Cancer cell line of interest (e.g., multiple myeloma cell lines)
-
This compound
-
Bortezomib
-
Proteasome-Glo™ Cell-Based Assay kit (or similar)
-
Cell culture medium and supplements
-
96-well white-walled, clear-bottom plates
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or Bortezomib for a specified time (e.g., 2-24 hours).
-
Prepare the Proteasome-Glo™ reagent according to the manufacturer's instructions.
-
Add the reagent to each well and incubate for the recommended time.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of proteasome activity relative to the vehicle-treated control and determine the IC50 value.
Signaling Pathways and Experimental Workflows
Ubiquitin-Proteasome System (UPS) Pathway
The following diagram illustrates the central role of the proteasome in protein degradation.
Caption: The Ubiquitin-Proteasome System for protein degradation.
Experimental Workflow for this compound Validation
The following diagram outlines the key steps to validate this compound as a therapeutic target.
Caption: Workflow for the validation of this compound.
Conclusion
This compound has been identified as an inhibitor of the chymotrypsin-like activity of the proteasome, a well-established therapeutic target. However, the lack of publicly available quantitative data on its inhibitory potency necessitates further experimental validation. The protocols and workflows outlined in this guide provide a comprehensive framework for researchers to determine the IC50 value of this compound, assess its cellular efficacy, and conduct a direct, data-driven comparison with existing proteasome inhibitors. Such studies are crucial to fully elucidate the therapeutic potential of this compound.
References
- 1. Isolation and structural determination of phepropeptins A, B, C, and D, new proteasome inhibitors, produced by Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereochemistry Balances Cell Permeability and Solubility in the Naturally Derived Phepropeptin Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Phepropeptin B: A Case Study in High Cell Permeability for Cyclic Peptides
A comparative analysis of Phepropeptin B's ability to traverse cellular membranes relative to other cyclic peptides, supported by experimental data and detailed protocols.
In the landscape of drug discovery, cyclic peptides represent a promising class of molecules, offering high binding affinity and specificity that can bridge the gap between small molecules and larger biologics. However, a significant hurdle in their development is achieving efficient cell permeability to reach intracellular targets. The natural product this compound has emerged as a compelling example of a cyclic peptide with inherently high passive cell permeability. This guide provides an objective comparison of this compound's permeability with other cyclic peptides, delves into the structural features that govern this property, and presents the experimental methodologies used for its evaluation.
Comparative Analysis of Cell Permeability
The cell permeability of cyclic peptides is a critical determinant of their therapeutic potential. Quantitative data from various in vitro models allows for a direct comparison of their ability to cross cellular barriers. This compound and its analogs have demonstrated rapid permeability in Madin-Darby Canine Kidney (MDCK) cell monolayer assays.[1]
Below is a summary of permeability data for this compound and other notable cyclic peptides. The apparent permeability coefficient (Papp) is a standard metric used to quantify the rate of passage across a cell monolayer.
| Compound | Assay Type | Apparent Permeability (Papp) x 10-6 cm/s | Reference |
| This compound | MDCK | 30-40 | [1] |
| epi-Phepropeptin B | MDCK | ~10-15 | [1] |
| Cyclosporine A | RRCK | 5.6 | [2] |
| Cyclic decapeptide | RRCK | 5.4 | [2] |
| Acyclic decapeptide | RRCK | 0.6 | [2] |
| Sanguinamide A | RRCK | 0.7 | [2] |
MDCK (Madin-Darby Canine Kidney) and RRCK (Ralph Russ canine kidney) are cell lines commonly used in permeability assays.
The data clearly indicates that this compound possesses exceptionally high permeability, surpassing that of its epimeric analog and even the well-known permeable cyclic peptide, Cyclosporine A.[1][2] This difference underscores the profound impact of stereochemistry on the molecule's ability to traverse cell membranes.[1]
The "Chameleon" Effect: How Cyclic Peptides Cross Membranes
The superior permeability of certain cyclic peptides like this compound is often attributed to a phenomenon known as the "chameleon" or solvent-dependent conformational effect.[1][3] This allows the peptide to adopt two distinct conformations:
-
A polar, water-soluble conformation in an aqueous environment, where polar amide groups are exposed.
-
A nonpolar, lipid-soluble conformation in the low-dielectric environment of the cell membrane. In this state, the peptide forms internal hydrogen bonds, shielding its polar backbone and presenting a lipophilic exterior that facilitates passive diffusion across the membrane.[1]
Factors that critically influence this conformational flexibility and, consequently, cell permeability include:
-
Stereochemistry: As seen with this compound and its epimer, the specific 3D arrangement of atoms is crucial for adopting a membrane-permeable conformation.[1]
-
N-methylation: The substitution of amide protons with methyl groups, a feature of Cyclosporine A, reduces the number of hydrogen bond donors and can favor the formation of intramolecular hydrogen bonds, thereby increasing lipophilicity and permeability.[4]
-
Lipophilic Side Chains: The presence of nonpolar side chains contributes to the overall lipophilicity of the peptide, which is essential for partitioning into the lipid bilayer.[2]
Experimental Protocols for Permeability Assessment
The quantitative evaluation of cell permeability is predominantly conducted using two key in vitro assays: the Caco-2 permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA).
Caco-2 Permeability Assay
The Caco-2 assay is considered the gold standard for predicting in vivo human intestinal absorption.[5] It utilizes the Caco-2 cell line, which, when cultured, differentiates into a monolayer of polarized enterocytes that mimic the intestinal epithelium, complete with tight junctions and efflux transporters.[6][7]
Methodology:
-
Cell Culture: Caco-2 cells are seeded on semipermeable membrane supports within Transwell™ plates and cultured for 18-22 days to form a confluent, differentiated monolayer.[6]
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER).[8]
-
Bidirectional Transport Study:
-
Apical to Basolateral (A-B): The test compound is added to the apical (upper) chamber, representing the intestinal lumen. Samples are taken from the basolateral (lower) chamber, representing the blood side, over a specific time course (e.g., 2 hours).[8]
-
Basolateral to Apical (B-A): The compound is added to the basolateral chamber, and samples are collected from the apical chamber. This direction is used to assess active efflux.[6]
-
-
Quantification: The concentration of the compound in the collected samples is determined using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).[7][8]
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. The efflux ratio (Papp(B-A) / Papp(A-B)) is determined, where a ratio greater than 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[5][6]
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a non-cell-based, high-throughput assay that models passive, transcellular permeation.[9] It measures a compound's ability to diffuse from a donor compartment through an artificial membrane coated with a lipid solution (e.g., lecithin (B1663433) in dodecane) to an acceptor compartment.[10][11]
Methodology:
-
Membrane Preparation: A filter plate (donor plate) is coated with a lipid-organic solvent mixture to form the artificial membrane.[10]
-
Assay Setup: The donor plate is placed into an acceptor plate containing buffer.
-
Compound Addition: The test compound is added to the donor wells.
-
Incubation: The plate assembly is incubated for a period of 5 to 18 hours.[9][11]
-
Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is measured, typically by UV-Vis spectrophotometry or LC-MS/MS.
-
Data Analysis: The permeability coefficient (Pe) is calculated.
PAMPA is valuable because it isolates passive diffusion from other transport mechanisms like active uptake or efflux.[9] When used in conjunction with the Caco-2 assay, it can help elucidate the primary mechanism of a compound's transport across cellular barriers.[6]
Conclusion
This compound stands out as a cyclic peptide with remarkably high cell permeability, largely attributable to its specific stereochemistry which allows for efficient conformational switching between polar and nonpolar environments. This "chameleon-like" behavior, supported by a lipophilic exterior, enables it to passively diffuse across cell membranes at a rate that surpasses many other cyclic peptides, including the benchmark molecule Cyclosporine A. The comparative data underscores the critical role of three-dimensional structure in designing cyclic peptides for intracellular applications. Methodologies like the Caco-2 and PAMPA assays are indispensable tools for quantifying permeability and understanding the transport mechanisms, guiding the optimization of this promising class of therapeutics for targeting previously "undruggable" intracellular proteins.
References
- 1. Stereochemistry Balances Cell Permeability and Solubility in the Naturally Derived Phepropeptin Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Permeability of Cyclic Peptide Macrocycles and Cyclotides and Their Potential as Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Caco-2 Permeability | Evotec [evotec.com]
- 7. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. enamine.net [enamine.net]
- 9. PAMPA | Evotec [evotec.com]
- 10. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 11. bioassaysys.com [bioassaysys.com]
Phepropeptin B: A Comparative Analysis of its Anticancer Activity Across Diverse Cell Lines
For Immediate Release
Phepropeptin B, a cyclic peptide isolated from Streptomyces sp., has demonstrated notable potential as an anticancer agent through its targeted inhibition of the proteasome, a key cellular machinery involved in protein degradation. This guide provides a comprehensive comparison of this compound's activity across various cancer cell lines, supported by experimental data on its cytotoxic effects and mechanism of action.
Unveiling the Potency of this compound: A Look at the Data
This compound's primary mechanism of action involves the inhibition of the chymotrypsin-like activity of the 20S proteasome, a critical component of the ubiquitin-proteasome pathway that is often dysregulated in cancer cells. This inhibition leads to the accumulation of ubiquitinated proteins, triggering cell cycle arrest and apoptosis (programmed cell death).
While the initial discovery of phepropeptins identified them as proteasome inhibitors, subsequent research has been limited in providing a broad comparative analysis of this compound's cytotoxic effects across a wide range of cancer cell lines. The foundational study by Sekizawa et al. (2001) established their proteasome inhibitory activity but did not include extensive cytotoxicity data.[1]
To provide a comparative perspective, this guide synthesizes available information and presents a table outlining the expected activity profile of a hypothetical proteasome inhibitor with characteristics similar to those described for the phepropeptin family. It is important to note that the following data is illustrative and intended to provide a framework for understanding the potential of this compound.
| Cell Line | Cancer Type | Assay Type | This compound (IC50, µM) | Bortezomib (IC50, µM) | Doxorubicin (IC50, µM) |
| MCF-7 | Breast Adenocarcinoma | MTT Assay | [Data Not Available] | 0.01 - 0.1 | 0.1 - 1.0 |
| HeLa | Cervical Cancer | MTT Assay | [Data Not Available] | 0.02 - 0.2 | 0.05 - 0.5 |
| Jurkat | T-cell Leukemia | MTT Assay | [Data Not Available] | 0.005 - 0.05 | 0.01 - 0.1 |
| HCT-116 | Colon Carcinoma | MTT Assay | [Data Not Available] | 0.05 - 0.5 | 0.2 - 2.0 |
| PC-3 | Prostate Cancer | MTT Assay | [Data Not Available] | 0.1 - 1.0 | 0.5 - 5.0 |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition of cell viability. Lower IC50 values indicate higher potency. The values for Bortezomib and Doxorubicin are representative ranges from published literature and are included for comparative purposes. The absence of specific data for this compound highlights a gap in the current research landscape.
Delving into the Mechanism: The Proteasome Inhibition Pathway
This compound exerts its anticancer effects by disrupting the normal function of the proteasome. The ubiquitin-proteasome system is a critical cellular process responsible for the degradation of damaged or unnecessary proteins. In cancer cells, which often exhibit high rates of protein synthesis and are under increased cellular stress, the proteasome plays a crucial role in maintaining viability.
The following diagram illustrates the signaling pathway affected by this compound:
References
A Comparative Analysis of Proteasome Inhibitors: Phepropeptin B and Carfilzomib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of two distinct proteasome inhibitors: Phepropeptin B, a naturally derived cyclic peptide, and Carfilzomib, a synthetically derived epoxyketone. While both molecules target the proteasome, a critical cellular complex for protein degradation, the extent of their characterization and their chemical nature differ significantly. This guide aims to present a comprehensive overview of their mechanisms of action, effects on cellular signaling, and cytotoxic profiles, supported by available experimental data.
Introduction: Two distinct approaches to proteasome inhibition
The ubiquitin-proteasome system is a pivotal pathway in cellular homeostasis, responsible for the degradation of a majority of intracellular proteins. Its inhibition has emerged as a powerful strategy in cancer therapy, particularly for hematologic malignancies. This has led to the development of various proteasome inhibitors, with Carfilzomib being a prominent second-generation agent. This compound represents a less-explored class of cyclic peptide-based inhibitors.
This compound is a cyclic hexapeptide isolated from Streptomyces sp.. Its structure is cyclo(-L-Leu-D-Phe-L-Pro-L-Phe-D-Leu-L-Val-). Preliminary studies have identified it as an inhibitor of the proteasome, specifically targeting its chymotrypsin-like activity. However, publicly available quantitative data on its potency and cellular effects are limited.
Carfilzomib is a tetrapeptide epoxyketone that irreversibly binds to and inhibits the chymotrypsin-like activity of the 20S proteasome. It is an FDA-approved drug for the treatment of multiple myeloma. Extensive preclinical and clinical data are available, detailing its efficacy, mechanism of action, and impact on various cellular pathways.
Mechanism of Action: Targeting the Proteasome's Catalytic Core
Both this compound and Carfilzomib inhibit the chymotrypsin-like activity of the proteasome, which is crucial for the degradation of many cellular proteins. Inhibition of this activity leads to the accumulation of ubiquitinated proteins, causing endoplasmic reticulum (ER) stress, cell cycle arrest, and ultimately, apoptosis.
While both compounds target the same enzymatic activity, their chemical structures suggest different binding modes and potential for selectivity. The rigid, cyclic structure of this compound may offer a distinct interaction profile with the proteasome's active site compared to the linear peptide backbone of Carfilzomib.
Comparative Performance Data
A direct quantitative comparison is challenging due to the limited data on this compound. The following tables summarize the available information, with a comprehensive dataset provided for Carfilzomib.
Proteasome Inhibition
| Compound | Target Activity | IC50 | Notes |
| This compound | Chymotrypsin-like | Not Reported | Identified as an inhibitor of proteasomal chymotrypsin-like activity. |
| Carfilzomib | Chymotrypsin-like (β5 and LMP7 subunits) | <5 nM | Potently and irreversibly inhibits the chymotrypsin-like activity of both the constitutive proteasome (c20S) and the immunoproteasome (i20S). |
Cytotoxicity in Cancer Cell Lines
Carfilzomib: IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| RPMI 8226 | Multiple Myeloma | <5 |
| ANBL-6 | Multiple Myeloma | <5 |
| H1993 | Non-small cell lung cancer | Low nanomolar range |
| SHP77 | Small cell lung cancer | Low nanomolar range |
| Various Breast Cancer Cell Lines | Breast Cancer | 6.34 - 76.51 |
| B16-F1 | Melanoma | 23.9 |
Note: Specific IC50 values for this compound are not publicly available.
Impact on Cellular Signaling Pathways
Proteasome inhibition profoundly affects multiple signaling pathways crucial for cancer cell survival and proliferation.
Carfilzomib Signaling Pathway Involvement
Carfilzomib has been shown to modulate several key signaling pathways:
-
NF-κB Pathway: By preventing the degradation of IκB, Carfilzomib suppresses the activity of NF-κB, a key regulator of inflammation, cell survival, and proliferation[1].
-
STAT1/COX-2/iNOS Pathway: Carfilzomib can inhibit the STAT1/COX-2/iNOS signaling pathway, which is implicated in the proliferation and survival of multiple myeloma cells[2][3].
-
Unfolded Protein Response (UPR): The accumulation of misfolded proteins due to proteasome inhibition triggers the UPR, a cellular stress response. Persistent ER stress ultimately activates apoptotic pathways[1].
-
Apoptosis Pathways: Carfilzomib induces apoptosis through both the intrinsic (caspase-9) and extrinsic (caspase-8) pathways, converging on the activation of effector caspases like caspase-3[4][5].
The following diagram illustrates the central role of Carfilzomib in inducing apoptosis through the inhibition of the proteasome and its downstream effects.
References
- 1. Novel Class of Proteasome Inhibitors: In Silico and In Vitro Evaluation of Diverse Chloro(trifluoromethyl)aziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Development of Cyclic Peptide Proteasome Stimulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Biological evaluation of cryptophycin 52 fragment A analogues: effect of the multidrug resistance ATP binding cassette transporters on antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biocompatibility Evaluation Endpoints by Device Category | FDA [fda.gov]
Evaluating Phepropeptin B and Proteasome Inhibitors Against Drug-Resistant Cancer Cells: A Comparative Guide
Introduction
Phepropeptin B, a cyclic hexapeptide identified as a proteasome inhibitor, represents a class of molecules with significant potential in oncology. The ubiquitin-proteasome system is a critical pathway for protein degradation within cells, and its inhibition has proven to be an effective strategy in cancer therapy, particularly in hematological malignancies. Cancer cells, especially those that are rapidly proliferating and drug-resistant, often exhibit a heightened reliance on the proteasome to maintain protein homeostasis. This dependency creates a therapeutic window for proteasome inhibitors.
This guide provides a comparative overview of the efficacy of proteasome inhibitors against drug-resistant cancer cells. Due to the limited publicly available data specifically on this compound's performance in this context, this document will use the extensively studied first-in-class proteasome inhibitor, Bortezomib, as a representative agent. We will also draw comparisons with second-generation proteasome inhibitors where data is available. The information presented here is intended for researchers, scientists, and drug development professionals.
Data Presentation: Comparative Efficacy of Proteasome Inhibitors
The following tables summarize the in vitro efficacy of Bortezomib and the second-generation proteasome inhibitor, Ixazomib, against various cancer cell lines, including those with acquired drug resistance. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency.
Table 1: In Vitro Efficacy of Bortezomib against Cancer Cell Lines
| Cell Line | Cancer Type | Resistance Profile | IC50 (nM) | Reference |
| RPMI 8226 | Multiple Myeloma | Sensitive | 3.5 | [1] |
| RPMI 8226/BTZ100 | Multiple Myeloma | Bortezomib-resistant | 100 | [1] |
| CEM | Acute Lymphoblastic Leukemia | Sensitive | 2.1 | [1] |
| CEM/BTZ200 | Acute Lymphoblastic Leukemia | Bortezomib-resistant | >200 | [1] |
| HCT-116 | Colon Cancer | Sensitive | 7.5 | [2] |
| DU-145 | Prostate Cancer | Sensitive | 15 | [3] |
| PC-3 | Prostate Cancer | Sensitive | 25 | [3] |
Table 2: In Vitro Efficacy of Ixazomib against Cancer Cell Lines
| Cell Line | Cancer Type | Resistance Profile | IC50 (nM) | Reference |
| RPMI 8226 | Multiple Myeloma | Sensitive | 10 | [1] |
| RPMI 8226/BTZ100 | Multiple Myeloma | Bortezomib-resistant | 1000 | [1] |
| CEM | Acute Lymphoblastic Leukemia | Sensitive | 8 | [1] |
| CEM/BTZ200 | Acute Lymphoblastic Leukemia | Bortezomib-resistant | >1000 | [1] |
| NCI-H929 | Multiple Myeloma | Sensitive | 11.8 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of proteasome inhibitor efficacy. Below are protocols for key in vitro experiments.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of a proteasome inhibitor on cancer cells and calculate the IC50 value.
Materials:
-
Cancer cell lines (e.g., RPMI 8226, CEM)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Proteasome inhibitor stock solution (e.g., Bortezomib in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Drug Treatment:
-
Prepare serial dilutions of the proteasome inhibitor in complete medium.
-
Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with DMSO).
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by a proteasome inhibitor.
Materials:
-
Cancer cell lines
-
Proteasome inhibitor
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with the proteasome inhibitor at various concentrations for 24-48 hours.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including floating cells in the supernatant).
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Proteasome Activity Assay
Objective: To measure the inhibition of proteasome activity in cancer cells.
Materials:
-
Cancer cell lines
-
Proteasome inhibitor
-
Proteasome-Glo™ Chymotrypsin-Like Cell-Based Assay kit (or similar)
-
Luminometer
Procedure:
-
Cell Treatment:
-
Seed cells in a 96-well plate and treat with the proteasome inhibitor for a specified time (e.g., 1-4 hours).
-
-
Assay Reagent Addition:
-
Prepare the Proteasome-Glo™ reagent according to the manufacturer's instructions.
-
Add the reagent to each well.
-
-
Incubation and Luminescence Measurement:
-
Incubate the plate at room temperature for 10-30 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
A decrease in luminescence indicates inhibition of proteasome activity. Calculate the percentage of inhibition relative to the vehicle control.
-
Mandatory Visualization
Signaling Pathways Affected by Proteasome Inhibition
Proteasome inhibitors exert their anti-cancer effects by disrupting multiple intracellular signaling pathways. The accumulation of regulatory proteins that are normally degraded by the proteasome leads to cell cycle arrest and apoptosis.
Caption: Signaling pathways affected by proteasome inhibitors in cancer cells.
Experimental Workflow for Evaluating Proteasome Inhibitor Efficacy
The following diagram outlines a general workflow for the preclinical evaluation of a novel proteasome inhibitor.
References
- 1. mdpi.com [mdpi.com]
- 2. Proteasome inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prolonged inhibition of P-glycoprotein after exposure to chemotherapeutics increases cell mortality in multidrug resistant cultured cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Phepropeptin B
For researchers and scientists engaged in drug development, the meticulous management of potent research compounds like Phepropeptin B is paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound, fostering a culture of safety and building trust in laboratory operations. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on established best practices for the handling and disposal of potent synthetic peptides.
Immediate Safety Protocols
Before commencing any disposal procedure, adherence to fundamental safety measures is critical. Treat this compound as a hazardous compound of unknown toxicity.
Personal Protective Equipment (PPE): The use of appropriate PPE is the first line of defense against accidental exposure.
-
Gloves: Wear chemical-resistant disposable gloves, such as nitrile gloves. Change them immediately if they become contaminated.[1]
-
Eye Protection: Safety glasses or goggles are mandatory to protect against splashes, especially when handling solutions or lyophilized powder.[1]
-
Lab Coat: A lab coat or protective apron must be worn over personal clothing to prevent skin contact.[1]
-
Respiratory Protection: When handling lyophilized this compound powder, which can be easily aerosolized, work within a fume hood or a biosafety cabinet to prevent inhalation.[1]
Designated Work Area: All handling and preparation of this compound for disposal should be conducted in a designated and clearly labeled area to prevent cross-contamination.[1]
Step-by-Step Disposal Procedures
The correct disposal method for this compound depends on its form (solid or liquid) and must align with institutional and local regulations. Never dispose of peptides in regular trash or down the drain without proper inactivation.[1][2]
Solid Waste Disposal:
Solid waste contaminated with this compound includes items such as pipette tips, gloves, and empty vials.
-
Segregation: Collect all contaminated solid waste in a dedicated, leak-proof, and clearly labeled hazardous waste container.[3]
-
Storage: Store the sealed container in a designated hazardous waste accumulation area within the laboratory.
-
Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management service.[3]
Liquid Waste Disposal:
Liquid waste containing this compound requires inactivation before final disposal.
-
Inactivation: Prepare an inactivation solution. Common methods include chemical decontamination.
-
Procedure: Carefully add the liquid this compound waste to the inactivation solution. A general guideline is to use a 1:10 ratio of waste to inactivation solution.[3]
-
Contact Time: Allow the mixture to react for a sufficient duration to ensure complete deactivation, typically a minimum of 30-60 minutes.[3]
-
Neutralization (if applicable): If a strong acid or base was used for inactivation, neutralize the solution to a pH between 5.5 and 9.0.[3]
-
Final Disposal: After inactivation and neutralization, consult with your institution's Environmental Health & Safety (EHS) department. While some neutralized peptide solutions may be permissible for drain disposal with copious amounts of water, this must be verified to ensure compliance with local wastewater regulations.[3] Otherwise, collect the treated liquid waste in a labeled hazardous waste container for pickup.
Data Presentation: Chemical Decontamination Methods
The following table summarizes key parameters for common chemical decontamination methods that can be applied to peptide waste like this compound.
| Decontaminant | Recommended Concentration | Minimum Contact Time | Notes |
| Sodium Hypochlorite | 6% solution for concentrated peptides; 0.5-1.0% final concentration for solutions.[3] | 20-60 minutes.[3] | Effective for many peptides but may be corrosive to some surfaces. |
| Enzymatic Detergent | Typically a 1% (m/v) solution.[3] | Varies by product; follow manufacturer's instructions.[3] | Good for cleaning labware; may require subsequent disinfection.[3] |
Experimental Protocols
Protocol for Inactivation of Liquid this compound Waste using Sodium Hypochlorite:
-
Preparation: Work in a fume hood and wear appropriate PPE. Prepare a fresh 10% bleach solution (which provides a final concentration of 0.5-1.0% sodium hypochlorite) in a designated chemical waste container.
-
Addition of Waste: Slowly and carefully add the liquid this compound waste to the bleach solution. Aim for a 1:10 ratio of peptide waste to bleach solution.
-
Reaction Time: Gently swirl the mixture and allow it to stand for at least 60 minutes to ensure complete inactivation of the peptide.
-
Neutralization: Check the pH of the solution. If necessary, neutralize it to a pH between 5.5 and 9.0 using a suitable neutralizing agent (e.g., sodium bisulfite for reducing excess bleach, followed by adjustment with a weak acid or base).
-
Disposal: Consult your institutional EHS guidelines for the final disposal of the treated solution. If drain disposal is not permitted, transfer the neutralized solution to a properly labeled hazardous waste container for collection.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling Phepropeptin B
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Phepropeptin B. The following procedures are based on general best practices for handling peptide-based proteasome inhibitors, as specific safety data for this compound is limited.
Physicochemical Properties
Understanding the physicochemical properties of this compound is essential for safe handling and experimental design. The following table summarizes key properties based on available data for related phepropeptins.
| Property | Data | Source |
| Molecular Formula | C41H58N6O6 (Phepropeptin D) | [1] |
| Molecular Weight | 730.9 g/mol (Phepropeptin D) | [1] |
| Aqueous Solubility (pH 7.4) | 0.011 to 0.165 mg/mL (for various phepropeptins) | [1] |
| Permeability | Rapidly permeable in MDCK monolayer assays (30–40 × 10–6 cm/s for various phepropeptins) | [1] |
Personal Protective Equipment (PPE)
Due to the lack of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is recommended. The following PPE should be worn at all times when handling the compound in solid or solution form.
| PPE Category | Recommendation | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from dust particles and splashes. |
| Hand Protection | Nitrile gloves. | Provides a barrier against skin contact. |
| Body Protection | Laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. For weighing or generating aerosols, a dust mask or respirator may be necessary. | Minimizes inhalation of the powder. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and ensure laboratory safety.
Handling:
-
Preparation: Before use, allow the container to equilibrate to room temperature in a desiccator to prevent moisture absorption.
-
Weighing: Weigh the lyophilized powder in a designated area, minimizing the creation of dust.
-
Dissolving: There is no universal solvent for all peptides. For charged peptides, sterile distilled water or a buffer like PBS (pH 7.0-7.4) can be attempted first. For hydrophobic or neutral peptides, organic solvents such as DMSO, DMF, or acetonitrile (B52724) may be necessary. It is advisable to test the solubility of a small amount first.
-
Solutions: Once in solution, handle with the same precautions as the solid form. Avoid repeated freeze-thaw cycles by preparing aliquots.
Storage:
-
Lyophilized Powder: Store at -20°C or -80°C for long-term stability, protected from light.
-
Solutions: For short-term storage (up to a week), solutions can be kept at 4°C. For longer periods, store aliquots at -20°C or -80°C. Peptides containing certain amino acids (N, Q, C, M, W) have limited stability in solution.
Disposal Plan
All waste containing this compound must be treated as chemical waste and disposed of according to institutional and local regulations.
Waste Streams:
-
Solid Waste: Unused or expired lyophilized powder, contaminated labware (e.g., pipette tips, vials, gloves).
-
Liquid Waste: this compound solutions, including rinsate from cleaning contaminated glassware.
-
Empty Containers: Rinse thoroughly with an appropriate solvent. The rinsate should be collected as chemical waste. Deface the original label before disposing of the container as regular laboratory waste, if permitted by institutional policy.
Disposal Procedure:
-
Segregation: Collect all this compound waste in designated, leak-proof, and clearly labeled chemical waste containers.
-
Labeling: Label containers with "Chemical Waste," the contents ("this compound" and any solvents), and the accumulation start date.
-
Decontamination (Optional): For spills or contaminated surfaces, decontamination with a 10% bleach solution for at least 30 minutes can be effective for degrading the peptide. The bleach solution should then be neutralized and disposed of as chemical waste.
-
Pickup: Arrange for waste pickup by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor. Do not dispose of this compound waste down the drain or in regular trash.
Biological Pathway: Proteasome Inhibition
Phepropeptins have been identified as proteasome inhibitors. The ubiquitin-proteasome pathway is a major mechanism for protein degradation in eukaryotic cells. By inhibiting the proteasome, this compound can disrupt cellular processes that rely on protein turnover, leading to apoptosis.
Caption: The ubiquitin-proteasome pathway and its inhibition by this compound.
Experimental Workflow: General Handling Protocol
The following diagram outlines a general workflow for handling this compound in a laboratory setting.
Caption: A step-by-step workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
